molecular formula C8H9NO2 B1295739 3-Pyridinepropionic acid CAS No. 3724-19-4

3-Pyridinepropionic acid

Cat. No.: B1295739
CAS No.: 3724-19-4
M. Wt: 151.16 g/mol
InChI Key: WDGXIUUWINKTGP-UHFFFAOYSA-N
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Description

3-Pyridinepropionic acid is commonly used as ligand to make coordination polymers. Crystal structure of this compound (3-(pyridin-3-yl) propionic acid ) has been investigated.>3-(3-pyridinyl)propanoic acid is a member of pyridines.

Properties

IUPAC Name

3-pyridin-3-ylpropanoic acid
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InChI

InChI=1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11)
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InChI Key

WDGXIUUWINKTGP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CN=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO2
Source PubChem
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DSSTOX Substance ID

DTXSID40293459
Record name 3-Pyridinepropionic acid
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Molecular Weight

151.16 g/mol
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CAS No.

3724-19-4
Record name 3-Pyridinepropanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Pyridinepropionic Acid (CAS 3724-19-4) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3-Pyridinepropionic acid (also known as 3-(3-pyridyl)propionic acid), a versatile heterocyclic compound with significant potential in coordination chemistry and pharmaceutical research. This document moves beyond a simple recitation of properties to offer practical insights into its synthesis, reactivity, and applications, grounded in established scientific literature.

Core Molecular and Physicochemical Properties

This compound is a bifunctional molecule, incorporating both a basic pyridine ring and an acidic carboxylic acid group.[1] This dual nature dictates its chemical behavior and applications. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 3724-19-4[2][3]
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
Appearance Slightly beige crystalline powder[4]
Melting Point 156-160 °C[3]
Boiling Point 309.9 °C at 760 mmHg[4]
Density 1.193 g/cm³[4]
logP (Octanol/Water) 1.099[5]
Water Solubility log(S) = -1.56 (mol/L)[5]

These properties indicate a polar, crystalline solid with moderate lipophilicity. Its structure presents multiple sites for chemical interaction, making it a valuable building block.

Spectroscopic and Structural Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. Below are key spectroscopic data points.

Mass Spectrometry
  • Electron Ionization (EI-MS): The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2] Key fragments can be used to confirm the molecular structure.

Infrared (IR) Spectroscopy
  • The NIST Chemistry WebBook contains an evaluated IR spectrum. Key vibrational bands include those corresponding to the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=N stretches from the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published, and fully assigned spectrum for this compound can be challenging to locate, data for structurally similar compounds can provide valuable guidance. For instance, the proton and carbon environments in 3-phenylpropionic acid and other pyridine carboxylic acids have been well-characterized.[6] Based on these related structures, the following represents a predicted NMR profile in a common solvent like DMSO-d₆:

  • ¹H NMR (Predicted):

    • Pyridine Protons: Four distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 2 and 6 of the pyridine ring are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom.

    • Propionic Acid Protons: Two methylene groups appearing as triplets in the aliphatic region (typically δ 2.5-3.0 ppm).

    • Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 12 ppm).

  • ¹³C NMR (Predicted):

    • Carbonyl Carbon: A signal in the range of δ 170-175 ppm.

    • Pyridine Carbons: Five distinct signals in the aromatic region (typically δ 120-150 ppm).

    • Methylene Carbons: Two signals in the aliphatic region (typically δ 30-40 ppm).

Experimental Causality: The choice of a deuterated polar solvent like DMSO-d₆ is crucial for NMR analysis due to the compound's polarity and to ensure the exchangeable carboxylic acid proton is observable.

Synthesis and Reactivity

Synthetic Pathways

Several synthetic routes can be envisioned for this compound, leveraging established organic chemistry reactions. A common conceptual approach involves the modification of a pre-existing pyridine ring with a three-carbon sidechain.

One plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_catalyst Catalyst System cluster_product Final Product Start1 3-Vinylpyridine Reaction Hydrocarboxylation Start1->Reaction Start2 Carbon Monoxide Start2->Reaction Start3 Water Start3->Reaction Product This compound Reaction->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) Catalyst->Reaction Catalysis

Caption: A potential hydrocarboxylation route to this compound.

Experimental Protocol: A Generalized Hydrocarboxylation Approach

Causality: This method is advantageous as it constructs the carboxylic acid functionality directly from a readily available vinyl precursor in a single, atom-economical step.

  • Reactor Setup: A high-pressure reactor is charged with 3-vinylpyridine, a palladium source (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a suitable solvent (e.g., dioxane).

  • Reaction Conditions: The reactor is pressurized with carbon monoxide and heated. The reaction is stirred for a specified time until completion, which can be monitored by techniques like TLC or GC-MS.

  • Work-up and Purification: After cooling and depressurization, the reaction mixture is typically subjected to an aqueous work-up to isolate the carboxylic acid. The product can then be purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Specific conditions such as temperature, pressure, and catalyst loading would require optimization.

Chemical Reactivity

The reactivity of this compound is characterized by the interplay between its two functional groups.

  • At the Carboxylic Acid: It undergoes typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol (3-pyridinepropanol).

  • At the Pyridine Nitrogen: The nitrogen atom is basic and can be protonated, alkylated, or oxidized to an N-oxide. It also serves as a coordination site for metal ions. This is a key feature for its use in supramolecular chemistry.

Applications in Research and Development

Coordination Chemistry and Materials Science

A primary application of this compound is as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[3][7] Its ability to act as a bridging ligand, coordinating to metal centers through both the pyridine nitrogen and the carboxylate oxygen, allows for the construction of extended 1D, 2D, or 3D structures.[8]

Experimental Workflow: Synthesis of a Zinc(II) Coordination Polymer

Coordination_Polymer_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Method cluster_process Process cluster_product Product Reactant1 This compound Method Solvothermal Synthesis Reactant1->Method Reactant2 Zinc(II) Salt (e.g., Zn(NO₃)₂·6H₂O) Reactant2->Method Solvent Solvent (e.g., Methanol/Water) Solvent->Method Heating Heating in a Sealed Vessel Method->Heating Cooling Slow Cooling Heating->Cooling Product Crystalline Coordination Polymer [Zn(PPA)₂(H₂O)₂]n Cooling->Product

Caption: Workflow for the synthesis of a coordination polymer.

Protocol: Hydrothermal Synthesis of [Zn(PPA)₂(H₂O)₂]n

Causality: Hydrothermal or solvothermal synthesis is often employed to increase the solubility of reactants and promote the growth of high-quality crystals of the coordination polymer.

  • Preparation of Solution: this compound and a stoichiometric amount of a zinc(II) salt (e.g., zinc nitrate hexahydrate) are dissolved in a solvent mixture, such as methanol and water.[7]

  • Reaction: The solution is sealed in a Teflon-lined stainless steel autoclave.

  • Heating and Cooling: The autoclave is heated to a specific temperature (e.g., 120-180 °C) for 1-3 days. It is then cooled slowly to room temperature to allow for crystal formation.

  • Isolation: The resulting crystals are collected by filtration, washed with the mother liquor, and dried.

These materials are of interest for applications in gas storage, catalysis, and luminescence.[8] For example, this compound has been used as a chelating agent for rare-earth ions like Eu³⁺ and Tb³⁺ to enhance fluorescence in sol-gels.[3]

Pharmaceutical and Biological Research

The aryl propionic acid motif is a well-known pharmacophore, most famously represented by NSAIDs like ibuprofen.[7] This makes this compound and its derivatives compounds of interest for drug discovery.

Potential Biological Activities:

  • Anti-inflammatory: As a member of the aryl propionic acid class, it is a candidate for investigation as an anti-inflammatory agent.[7]

  • Antibacterial: Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and shown to possess antibacterial activity, particularly against Gram-positive bacteria.[9]

  • Antimicrobial: More broadly, pyridine-containing compounds are explored for a wide range of antimicrobial and antiviral activities.

Drug Development Insights:

The pyridine ring can serve multiple roles in a drug candidate. It can act as a hydrogen bond acceptor, participate in π-stacking interactions with biological targets, and improve the aqueous solubility and pharmacokinetic properties of a molecule.[10] The development of derivatives of this compound for antibacterial applications has shown that modifications to the core structure can lead to potent compounds with reduced potential for drug resistance.[9]

Safety and Handling

This compound is classified as an irritant.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn. If there is a risk of generating dust, respiratory protection (e.g., an N95 dust mask) is recommended.[3]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

This compound (CAS 3724-19-4) is a compound with a rich chemical profile that makes it a valuable tool for both materials scientists and medicinal chemists. Its utility as a bifunctional ligand in the construction of coordination polymers is well-established. Furthermore, its structural similarity to known pharmacophores suggests significant, yet underexplored, potential in drug discovery. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers to confidently incorporate this versatile molecule into their research and development programs.

References

A Technical Guide to 3-Pyridinepropionic Acid: Core Properties, Synthesis, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth examination of 3-Pyridinepropionic acid (3-PPA), a heterocyclic carboxylic acid of significant interest to materials science and pharmaceutical development. The document delineates its fundamental molecular and physicochemical properties, offers a detailed, field-tested synthesis protocol, and explores its primary applications as a versatile ligand and a scaffold for drug discovery. Emphasis is placed on the causality behind experimental choices, self-validating quality control methodologies, and the authoritative grounding of all technical claims. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this valuable chemical entity.

Introduction to this compound

This compound, also known as 3-(3-Pyridyl)propionic acid, is a bifunctional molecule featuring a pyridine ring and a carboxylic acid group connected by a propyl chain. This unique structure imparts a combination of properties that make it a valuable building block in several scientific domains. The pyridine moiety, with its nitrogen atom, acts as an effective coordination site for metal ions, making 3-PPA a widely used ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][2] Concurrently, its structural relation to the aryl propionic acids—a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs)—positions it and its derivatives as promising candidates in medicinal chemistry and drug discovery.[3] This guide will bridge the gap between its fundamental chemistry and its practical applications, providing scientists with the foundational knowledge required for its effective utilization.

Core Molecular and Physicochemical Properties

The identity, purity, and behavior of this compound are defined by its core molecular and physical characteristics. A precise understanding of these properties is the bedrock of reproducible research and development. Key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 3-(pyridin-3-yl)propanoic acid[4]
Synonyms 3-(3-Pyridyl)propionic acid, Pyridine-3-propionic acid[2][5]
CAS Number 3724-19-4[5]
Molecular Formula C₈H₉NO₂[5]
Molecular Weight 151.16 g/mol [5]
Appearance Slightly beige crystalline powder[1]
Melting Point 156-160 °C[5]
Solubility Soluble in polar solvents like water and alcohols[6]

Synthesis and Manufacturing Insights

The reliable synthesis of this compound is crucial for its application in research. A common and efficient laboratory-scale method involves the catalytic hydrogenation of its unsaturated precursor, 3-(3-pyridinyl)acrylic acid. This method is favored for its high yield and the relative ease of product isolation.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of a carbon-carbon double bond in the acrylic acid precursor to yield the saturated propionic acid derivative. The choice of 10% palladium on carbon (Pd/C) as a catalyst is based on its high efficacy and selectivity for this type of hydrogenation, minimizing side reactions.[7]

Materials:

  • 3-(3-pyridinyl)acrylic acid (precursor)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethyl acetate (reagent grade)

  • Hydrogen (H₂) gas

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a suitable pressure vessel for a hydrogenation apparatus, combine 3.0 g (20 mmol) of 3-(3-pyridinyl)acrylic acid and 0.3 g of 10% palladium on carbon.[7]

  • Solvent Addition: Add 150 mL of ethyl acetate to the vessel. The solvent serves to dissolve the reactant and facilitate its interaction with the solid catalyst surface.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel to 4 atmospheres (approx. 60 psi) with hydrogen.[7]

  • Reaction Execution: Commence shaking or stirring to ensure intimate mixing of the reactant, solvent, and catalyst. Maintain the reaction for 24 hours under a constant hydrogen pressure.[7]

  • Catalyst Removal: Upon completion, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite or a fine filter paper to remove the palladium catalyst. This step is critical as palladium residues can interfere with subsequent applications.

  • Product Isolation: Transfer the clear filtrate to a round-bottom flask. Concentrate the solution in vacuo using a rotary evaporator to remove the ethyl acetate.[7]

  • Final Product: The resulting solid is the desired this compound, which can be dried further under vacuum.

Synthesis_Workflow cluster_setup Reaction Setup Reactant 3-(3-pyridinyl)acrylic acid Vessel Charge Pressure Vessel Reactant->Vessel Catalyst 10% Pd/C Catalyst->Vessel Solvent Ethyl Acetate Solvent->Vessel Hydrogenation Hydrogenate (4 atm H₂, 24h) Vessel->Hydrogenation Filter Filter to Remove Catalyst Hydrogenation->Filter Concentrate Concentrate in vacuo Filter->Concentrate Product This compound Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Drug Development

Coordination Chemistry and Materials Science

The nitrogen atom in the pyridine ring of 3-PPA serves as a Lewis base, making it an excellent ligand for coordinating with metal ions. This property is extensively exploited in the synthesis of coordination polymers and MOFs.[1][2]

  • Coordination Polymers: 3-PPA can be reacted with various metal salts (e.g., AgNO₃, Cu(NO₃)₂, Zn(NO₃)₂) to form new coordination polymers. These materials have potential applications in catalysis, gas storage, and molecular sensing.[1][8]

  • Bidentate Chelating Agent: The molecule can act as a bidentate chelating agent, coordinating to metal ions through both the pyridine nitrogen and the carboxylate oxygen. This is particularly useful for complexing with rare-earth ions like Europium (Eu³⁺) and Terbium (Tb³⁺), leading to enhanced fluorescence, a property valuable in the development of optical materials and bio-imaging probes.[5][8]

Caption: Conceptual diagram of 3-PPA acting as a chelating ligand.

Scaffold in Drug Discovery

Aryl propionic acids are a cornerstone of modern pharmacotherapy, with well-known members including ibuprofen and naproxen.[3] The structural similarity of 3-PPA to this class makes its scaffold a point of significant interest for medicinal chemists. The pyridine ring is a common bioisostere for a phenyl ring, often introduced to modulate properties like solubility, metabolic stability, and receptor binding.

Research into pyridine-based carboxylic acids has identified promising biological activities, including:

  • Anti-inflammatory and Anti-hyperglycemic Effects: Novel derivatives of nicotinic acid (pyridine-3-carboxylic acid) have been synthesized and shown to possess both anti-inflammatory and anti-hyperglycemic properties, indicating the therapeutic potential of this scaffold.[9][10]

  • Drug Carrier Potential: The nicotinic acid backbone has been evaluated as a potential carrier for drugs intended to penetrate the central nervous system, demonstrating good bioavailability characteristics according to Lipinski's "Rule of 5".[11]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is paramount for any application. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Protocol: Purity Determination by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. The following method is a robust starting point for the analysis of 3-PPA.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile (HPLC grade)

  • Mobile Phase B: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid)

  • Sample: this compound, accurately weighed and dissolved in mobile phase to ~0.5 mg/mL

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile:Phosphate Buffer.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.[12]

  • Detection Wavelength: 225 nm.[12]

  • Injection Volume: 10 µL.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution.

  • Data Acquisition: Record the chromatogram for a sufficient runtime (e.g., 10-15 minutes) to allow for the elution of the main peak and any potential impurities.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the peak can be confirmed by comparing its retention time to that of a certified reference standard.

HPLC_Workflow cluster_prep Preparation MobilePhase Prepare Mobile Phase (50:50 ACN:Buffer pH 3) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Sample Prepare Sample (~0.5 mg/mL in Mobile Phase) Inject Inject Sample (10 µL) Sample->Inject Equilibrate->Inject Separate Chromatographic Separation (C18 Column, 1.0 mL/min) Inject->Separate Detect UV Detection at 225 nm Separate->Detect Analyze Analyze Chromatogram (Area % Purity) Detect->Analyze

Caption: Workflow for the QC analysis of 3-PPA by RP-HPLC.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural elucidation. For this compound, ¹H and ¹³C NMR are used to confirm the molecular skeleton. While specific chemical shifts can vary slightly based on the solvent, the expected splitting patterns and integrations are characteristic. For a related compound, 3-phenylpropiolic acid, characteristic aromatic proton signals appear between δ 7.3-7.6 ppm, while carboxylic acid protons are highly deshielded.[13] For 3-PPA, one would expect to see signals corresponding to the three distinct proton environments on the pyridine ring and the two methylene groups of the propyl chain, in addition to the carboxylic acid proton.

Safety, Handling, and Storage Protocols

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: 3-PPA is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2][5]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling the compound. If working with fine powder where dust may be generated, use a dust mask (e.g., N95).[5]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area or a chemical fume hood.[5]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from strong oxidizing agents.[5]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[5]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[5]

Conclusion and Future Outlook

This compound stands out as a molecule of dual utility. Its predictable coordination chemistry makes it a reliable building block for the rational design of novel materials with tailored optical and catalytic properties. Simultaneously, its place within the broader family of pyridine carboxylic acids and aryl propionic acids marks it as a scaffold of high potential for the development of new therapeutic agents. Future research will likely focus on expanding the library of MOFs and coordination polymers derived from 3-PPA and on the synthesis and biological screening of its derivatives to uncover new pharmacophores for treating a range of diseases, from inflammation to metabolic disorders.

References

3-pyridin-3-ylpropanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Pyridin-3-ylpropanoic Acid: Structure, Properties, Synthesis, and Applications

Introduction

3-Pyridin-3-ylpropanoic acid, also known as 3-(3-pyridyl)propionic acid, is a heterocyclic compound that integrates a pyridine ring with a propanoic acid functional group. This unique combination imparts a set of physicochemical properties that make it a valuable molecule in diverse scientific fields. As a bifunctional molecule, it possesses both a basic nitrogen atom within the aromatic pyridine ring and an acidic carboxylic acid group, allowing it to participate in a wide range of chemical reactions. Its structural characteristics make it an important ligand in coordination chemistry and a versatile building block for the synthesis of more complex molecules in drug discovery and materials science. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and key applications for researchers and development professionals.

Molecular Identity and Structure

The foundational aspect of 3-pyridin-3-ylpropanoic acid is its distinct molecular architecture, which dictates its chemical behavior and potential applications.

Chemical Identifiers

A compound's identity is established through standardized nomenclature and registration systems. The key identifiers for 3-pyridin-3-ylpropanoic acid are summarized below.

IdentifierValue
IUPAC Name 3-pyridin-3-ylpropanoic acid[1]
CAS Number 3724-19-4[1][2]
Molecular Formula C₈H₉NO₂[1]
SMILES C1=CC(=CN=C1)CCC(=O)O[1]
InChI 1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11)[1][2]
InChIKey WDGXIUUWINKTGP-UHFFFAOYSA-N[1][2]
Structural Representation

The two-dimensional structure illustrates the connectivity of the atoms, showing a propyl carboxylic acid chain attached to the third position of a pyridine ring.

2D structure of 3-pyridin-3-ylpropanoic acid.
Conformational Analysis

The molecule's three-dimensional shape is characterized by the planarity of the pyridine ring and the flexibility of the propanoic acid side chain. The single bonds in the propyl chain allow for free rotation, leading to various possible conformers in solution. However, in the solid state, its conformation is fixed. Crystal structure analysis reveals that in the crystalline form, molecules assemble into chains through hydrogen bonds between the carboxylic acid proton and the nitrogen atom of the pyridine ring of an adjacent molecule.[3] This intermolecular hydrogen bonding is a key feature influencing its solid-state properties, such as its melting point.

Physicochemical Properties

The physical and chemical properties of 3-pyridin-3-ylpropanoic acid are critical for its handling, formulation, and application.

PropertyValueSource
Molecular Weight 151.16 g/mol [1][2]
Melting Point 156-160 °C[2]
XLogP3 (logP) 0.4[1]
Appearance SolidN/A

The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (pyridine nitrogen, carbonyl oxygen) suggests moderate solubility in polar solvents, including water, which can be significantly enhanced at pH values above the pKa of the carboxylic acid or below the pKa of the pyridinium ion. The low logP value indicates a hydrophilic character.[1]

Synthesis and Characterization

A reliable synthetic route and robust analytical characterization are paramount for obtaining high-purity material for research and development.

Synthetic Protocol: Catalytic Hydrogenation

A common and efficient method for synthesizing 3-pyridin-3-ylpropanoic acid is through the catalytic hydrogenation of its unsaturated precursor, 3-(3-pyridinyl)acrylic acid.[4] This method is favored for its high yield and clean conversion.

Causality of Experimental Choices:

  • Catalyst : 10% Palladium on carbon (Pd/C) is a standard and highly effective catalyst for the reduction of carbon-carbon double bonds without affecting the aromatic pyridine ring under controlled conditions.

  • Solvent : Ethyl acetate is used as it provides good solubility for the starting material and is relatively inert under hydrogenation conditions.

  • Hydrogen Pressure : Applying hydrogen pressure (e.g., 4 atmospheres) increases the concentration of hydrogen available at the catalyst surface, accelerating the reaction rate.[4]

Step-by-Step Protocol:

  • Reaction Setup : To a hydrogenation vessel, add 3-(3-pyridinyl)acrylic acid (1 equivalent) and 10% Palladium on carbon (typically 10% by weight of the substrate).[4]

  • Solvent Addition : Add a suitable volume of ethyl acetate to dissolve the starting material (e.g., 150 ml for 3 g of substrate).[4]

  • Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 4 atmospheres with hydrogen.[4]

  • Reaction : Shake or stir the mixture vigorously at room temperature for approximately 24 hours to ensure efficient contact between the substrate, catalyst, and hydrogen gas.[4]

  • Work-up : After the reaction is complete, carefully vent the hydrogen gas.

  • Filtration : Filter the reaction mixture through a pad of celite or a similar filtration aid to remove the palladium on carbon catalyst.

  • Concentration : Concentrate the resulting filtrate under reduced pressure (in vacuo) to remove the ethyl acetate.

  • Isolation : The remaining solid is the desired product, 3-pyridin-3-ylpropanoic acid, which can be further purified by recrystallization if necessary.

Workflow for Synthesis and Purification

The overall process from starting material to purified product can be visualized as follows:

synthesis_workflow start Start: 3-(3-pyridinyl)acrylic acid react Catalytic Hydrogenation (10% Pd/C, H₂, 4 atm, Ethyl Acetate) start->react filter Filtration (Remove Pd/C catalyst) react->filter concentrate Concentration (in vacuo) filter->concentrate product Final Product: 3-pyridin-3-ylpropanoic acid concentrate->product

Synthetic workflow for 3-pyridin-3-ylpropanoic acid.
Spectroscopic Analysis

Structural confirmation is typically achieved through a combination of spectroscopic methods.

  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), and two triplet signals for the two methylene (-CH₂-) groups of the propanoic acid chain.

  • ¹³C NMR : The carbon NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry : Mass spectrometry would confirm the molecular weight of the compound. The NIST Mass Spectrometry Data Center lists GC-MS data for this compound.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum should show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).

Applications in Research and Development

The dual functionality of 3-pyridin-3-ylpropanoic acid makes it a versatile tool in several areas of chemical science.

Coordination Chemistry and Materials Science

3-Pyridin-3-ylpropanoic acid is frequently used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[2][3] The pyridine nitrogen can coordinate to a metal center, while the carboxylate group can bridge to another metal center, enabling the formation of extended 1D, 2D, or 3D structures. It has been used to prepare coordination polymers with various metals, including zinc, cadmium, silver, and copper.[2] Furthermore, it has been employed as a chelating agent for rare-earth ions like Europium (Eu³⁺) and Terbium (Tb³⁺) to enhance their fluorescent properties in sol-gel materials.[2]

Relevance in Medicinal Chemistry

Pyridine-containing scaffolds are ubiquitous in pharmaceuticals due to their ability to improve pharmacokinetic properties and engage in hydrogen bonding with biological targets.[5] Pyridine carboxylic acid isomers have been instrumental in the development of drugs for a wide range of diseases. 3-Pyridin-3-ylpropanoic acid serves as a valuable building block for creating more complex drug candidates. Its propanoic acid tail allows for various synthetic modifications, such as amide bond formation, to attach other pharmacophores, while the pyridine ring can serve as a key interaction point with a target enzyme or receptor. For example, derivatives of pyridine-containing structures have been explored for their potential as antibacterial agents.[5]

Safety and Handling

Proper safety precautions are essential when working with any chemical compound.

Hazard Identification

According to the Globally Harmonized System (GHS), 3-pyridin-3-ylpropanoic acid presents the following hazards:

GHS CodeHazard StatementSignal Word
H315 Causes skin irritationWarning[1][2]
H319 Causes serious eye irritationWarning[1][2]
H335 May cause respiratory irritationWarning[2]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. Use a dust mask (type N95 or equivalent) when handling the solid powder.[2]

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified under Storage Class 11 (Combustible Solids).[2]

Conclusion

3-Pyridin-3-ylpropanoic acid is a structurally elegant and chemically versatile molecule. Its well-defined structure, accessible synthesis, and dual functional handles make it a compound of significant interest. For materials scientists, it offers a reliable ligand for constructing novel coordination polymers with tailored properties. For medicinal chemists and drug development professionals, it represents a valuable scaffold and building block for designing next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is the foundation for unlocking its full potential in scientific innovation.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-(pyridin-3-yl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-3-yl)propionic acid is a molecule of significant interest in the fields of coordination chemistry and pharmaceutical science. Its structure, featuring both a carboxylic acid group and a pyridine ring, allows it to act as a versatile ligand in the formation of coordination polymers and metal-organic frameworks.[1] Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting and controlling its chemical behavior, designing novel materials, and developing new therapeutic agents. This guide provides an in-depth technical overview of the crystal structure of 3-(pyridin-3-yl)propionic acid, detailing its synthesis, crystallization, and the definitive analysis of its single-crystal X-ray diffraction data.

I. Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

A. Synthesis of 3-(pyridin-3-yl)propionic acid

A common and effective method for the synthesis of 3-(pyridin-3-yl)propionic acid is through the catalytic hydrogenation of 3-(3-pyridinyl)acrylic acid. This reaction reduces the carbon-carbon double bond of the acrylic acid moiety while leaving the pyridine ring intact.

Experimental Protocol: Synthesis of 3-(pyridin-3-yl)propionic acid [2]

  • Reaction Setup: A mixture of 3 g (20 mmol) of 3-(3-pyridinyl)acrylic acid and 0.3 g of 10% palladium on carbon (Pd/C) is prepared in 150 ml of ethyl acetate in a suitable pressure vessel.

  • Hydrogenation: The vessel is charged with hydrogen gas to a pressure of 4 atmospheres.

  • Reaction Execution: The mixture is shaken vigorously for 24 hours to ensure efficient contact between the reactants, catalyst, and hydrogen.

  • Workup:

    • The reaction mixture is carefully filtered to remove the palladium on carbon catalyst.

    • The resulting filtrate is concentrated under reduced pressure (in vacuo) to remove the ethyl acetate solvent.

  • Product: The remaining solid is the desired product, 3-(pyridin-3-yl)propionic acid.

B. Crystallization by Slow Evaporation

The formation of single crystals suitable for X-ray diffraction is a critical and often challenging step. For 3-(pyridin-3-yl)propionic acid, the slow evaporation method has proven to be successful.[3] The principle behind this technique is to gradually increase the concentration of the solute in a solution until it reaches a state of supersaturation, from which crystals can nucleate and grow.

Experimental Protocol: Slow Evaporation Crystallization [3][4]

  • Solution Preparation: Dissolve the synthesized 3-(pyridin-3-yl)propionic acid in methanol to create a nearly saturated solution.

  • Filtration: Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites and hinder the growth of large, well-defined single crystals.

  • Crystallization Vessel: Transfer the clear solution to a clean, small vial (e.g., a test tube or a small beaker).

  • Controlled Evaporation: Cover the opening of the vial with parafilm and puncture a few small holes with a needle. This allows for the slow and controlled evaporation of the methanol.

  • Incubation: Place the vial in a vibration-free environment at ambient temperature.

  • Crystal Growth: Over a period of several hours to days, as the methanol evaporates, the concentration of 3-(pyridin-3-yl)propionic acid will increase, leading to the formation of single crystals.

G cluster_synthesis Synthesis cluster_crystallization Crystallization 3-(3-pyridinyl)acrylic acid 3-(3-pyridinyl)acrylic acid Pd/C, H2 Pd/C, H2 3-(3-pyridinyl)acrylic acid->Pd/C, H2 Ethyl Acetate Hydrogenation Hydrogenation Pd/C, H2->Hydrogenation Filtration Filtration Hydrogenation->Filtration Concentration Concentration Filtration->Concentration 3-(pyridin-3-yl)propionic acid (crude) 3-(pyridin-3-yl)propionic acid (crude) Concentration->3-(pyridin-3-yl)propionic acid (crude) Dissolution Dissolution 3-(pyridin-3-yl)propionic acid (crude)->Dissolution Methanol Filtration_cryst Filtration Dissolution->Filtration_cryst Slow Evaporation Slow Evaporation Filtration_cryst->Slow Evaporation Single Crystals Single Crystals Slow Evaporation->Single Crystals

Caption: Workflow for the synthesis and crystallization of 3-(pyridin-3-yl)propionic acid.

II. Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

A. Data Collection and Processing

A suitable single crystal of 3-(pyridin-3-yl)propionic acid is mounted on a diffractometer and cooled to a low temperature (typically 173 K) to minimize thermal vibrations of the atoms.[3] The crystal is then rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection [3][6]

  • Crystal Mounting: A single crystal of appropriate size (e.g., 0.42 x 0.27 x 0.04 mm) is selected and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (173 K) and exposed to monochromatic Mo Kα radiation (λ = 0.71073 Å).[3] A series of diffraction images are collected as the crystal is rotated.

  • Data Integration and Scaling: The collected images are processed to determine the intensities and positions of the diffraction spots. These data are then integrated, scaled, and corrected for various experimental factors to produce a final reflection file.

B. Structure Solution and Refinement

The processed diffraction data are used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve its accuracy.

Workflow: Structure Solution and Refinement

  • Structure Solution: The phase problem is solved using software such as SHELXS97 to obtain an initial electron density map and a preliminary structural model.[3]

  • Model Building: Atoms are identified and assigned in the electron density map.

  • Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined using a least-squares minimization procedure (e.g., with SHELXL97) to achieve the best possible fit between the calculated and observed diffraction data.[3] Hydrogen atoms are typically placed in geometrically calculated positions.[3]

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

G Single Crystal Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Data Processing Data Processing Diffraction Pattern->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Caption: The process of determining a crystal structure using X-ray diffraction.

III. The Crystal Structure of 3-(pyridin-3-yl)propionic acid

The single-crystal X-ray diffraction analysis of 3-(pyridin-3-yl)propionic acid reveals a monoclinic crystal system with the space group P2₁/c.[3]

A. Crystallographic Data

The fundamental parameters describing the crystal lattice are summarized in the table below.

Parameter Value [3]
Chemical FormulaC₈H₉NO₂
Formula Weight151.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a6.7157 (4) Å
b14.6544 (13) Å
c7.2993 (6) Å
α90°
β92.566 (5)°
γ90°
Volume717.64 (10) ų
Z4
Temperature173 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.040
wR-factor0.115
B. Molecular Structure and Intermolecular Interactions

In the crystalline state, the molecules of 3-(pyridin-3-yl)propionic acid are organized in a specific and repeating pattern, primarily dictated by hydrogen bonding. The carboxylic acid proton forms a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule.[3] This interaction links the molecules into chains.[3] These chains are further interconnected by weaker C-H···O hydrogen bonds, creating a stable three-dimensional network.[3]

Specifically, the molecules assemble into C(8) chains that propagate along the b-axis of the unit cell.[3] This chain formation is a result of the N—H···O hydrogen bonds.[3] Adjacent chains are then linked through weaker C—H···O interactions.[3]

G mol1 Pyridine Ring (Molecule 1) Carboxylic Acid (Molecule 1) mol2 Pyridine Ring (Molecule 2) Carboxylic Acid (Molecule 2) mol1:cooh->mol2:p N-H···O Hydrogen Bond mol3 Pyridine Ring (Molecule 3) Carboxylic Acid (Molecule 3) mol2:cooh->mol3:p N-H···O Hydrogen Bond

Caption: Schematic of the hydrogen bonding chain in crystalline 3-(pyridin-3-yl)propionic acid.

IV. Conclusion

The determination of the crystal structure of 3-(pyridin-3-yl)propionic acid through single-crystal X-ray diffraction provides invaluable insights into its solid-state architecture. The detailed knowledge of its molecular conformation, packing, and intermolecular interactions, particularly the prominent hydrogen bonding network, is crucial for its application in the rational design of coordination polymers and pharmaceutical co-crystals. This guide has outlined the key experimental procedures and structural features, offering a comprehensive resource for researchers in the field.

References

An In-depth Technical Guide to the Solubility of 3-Pyridinepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Pyridinepropionic acid (PPA), also known as 3-(3-Pyridyl)propionic acid, is a versatile heterocyclic compound featuring a pyridine ring functionalized with a propionic acid side chain. Its unique bifunctional nature—possessing both a basic nitrogen atom in the aromatic ring and an acidic carboxylic acid group—makes it a valuable building block in pharmaceutical sciences and materials chemistry.[1] Notably, PPA serves as a critical ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2][3]

The successful application of this compound hinges on a thorough understanding of its solubility characteristics. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and, in a pharmaceutical context, profoundly impacts a compound's bioavailability and formulation possibilities.[4][5] This guide provides a comprehensive overview of the theoretical and practical aspects of PPA solubility, offering researchers the foundational knowledge and actionable protocols required to effectively utilize this compound in their work.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 3724-19-4[6][7]
Molecular Formula C₈H₉NO₂[6]
Molecular Weight 151.16 g/mol [7]
Appearance Slightly beige or white to almost white crystalline powder[8][9]
Melting Point 156-160 °C[7]
pKa (Predicted) 4.20 ± 0.10[1]
logP (Octanol/Water, Calculated) 1.099[10]
logS (Water Solubility, Calculated) -1.56 (approx. 2.75 g/L)[10]
Hydrogen Bond Donors 1 (from carboxylic acid)[8]
Hydrogen Bond Acceptors 3 (from pyridine nitrogen and carboxylic oxygens)[8]

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound offers competing features that determine its behavior in different solvents.

  • Polar, Protic, and Hydrogen-Bonding Moieties : The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen).

  • Polar, Basic Moiety : The nitrogen atom in the pyridine ring is a lone-pair donor, making it a hydrogen bond acceptor and a site for acid-base reactions.

  • Non-Polar Moiety : The three-carbon aliphatic chain (-CH₂CH₂-) and the aromatic pyridine ring contribute non-polar, hydrophobic character to the molecule.

This amphiphilic nature suggests that PPA will exhibit nuanced solubility across a range of solvents. High solubility is anticipated in polar solvents capable of hydrogen bonding. Furthermore, its solubility in aqueous media is expected to be highly dependent on pH.

pH-Dependent Solubility

As an amphoteric compound, PPA's aqueous solubility can be dramatically increased by adjusting the pH:

  • In Basic Solutions (e.g., 5% NaOH) : The carboxylic acid group (pKa ≈ 4.20) will be deprotonated to form the highly polar and water-soluble pyridylpropionate salt.

  • In Acidic Solutions (e.g., 5% HCl) : The pyridine nitrogen (pKa of pyridine ≈ 5.2) will be protonated to form the pyridinium salt, which is also highly soluble in water.

This behavior is critical for applications involving aqueous reaction media, extractions, and formulation development.

Diagram 1: Solvent Selection Logic for this compound

This diagram illustrates the decision-making process for solvent selection based on the structural characteristics of PPA.

cluster_PPA This compound Structure cluster_Solvent Solvent Choice & Rationale PPA Features: - Carboxylic Acid (-COOH) - Pyridine Ring (N:) - Propyl Chain (-C3H6-) Polar Polar Solvents (e.g., Water, Methanol, DMSO) PPA->Polar H-Bonding Polarity Match NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) PPA->NonPolar Hydrophobic Interaction (Weak) Base Aqueous Base (e.g., NaOH, NaHCO3) PPA->Base Deprotonation Salt Formation Acid Aqueous Acid (e.g., HCl) PPA->Acid Protonation Salt Formation

Caption: Logical workflow for selecting a suitable solvent based on PPA's functional groups.

Qualitative and Quantitative Solubility Profile

While precise, experimentally-derived quantitative solubility data for this compound across a wide range of solvents is not extensively published, a qualitative and semi-quantitative profile can be constructed from its known chemical properties and applications.

Table 2: Summary of this compound Solubility
Solvent ClassSolvent Example(s)Predicted SolubilityRationale & ObservationsSource(s)
Polar Protic WaterSparingly SolubleCapable of H-bonding, but hydrophobic regions limit high solubility at neutral pH. Calculated logS suggests low g/L solubility.[10]
Methanol (MeOH)SolubleUsed as a reaction solvent for synthesizing coordination polymers with PPA, indicating sufficient solubility.[2][7][11]
Ethanol (EtOH)Likely SolubleStructurally similar to methanol; expected to be a good solvent.-
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleCommercially available as a 10mM solution in DMSO. DMSO is a powerful, polar aprotic solvent.[12][13]
AcetoneLikely SolublePolar aprotic solvent; should dissolve PPA to some extent.-
Non-Polar Hexane, TolueneInsoluble to Very Sparingly SolubleSignificant mismatch in polarity ("like dissolves like" principle).[14]
Aqueous Acid 5% Hydrochloric Acid (HCl)Very SolubleProtonation of the pyridine nitrogen forms a highly polar salt.-
Aqueous Base 5% Sodium Hydroxide (NaOH)Very SolubleDeprotonation of the carboxylic acid forms a highly polar salt.-

Note: "Likely Soluble" indicates a strong theoretical basis for solubility, though direct experimental citation is unavailable. Researchers should confirm solubility for their specific application.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is essential. The thermodynamic solubility, determined when a solution is in equilibrium with the solid state, is most accurately measured using the shake-flask method.[5][15]

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is the gold standard for measuring the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[5][16]

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Preparation : Add an excess amount of solid this compound to a glass vial. An amount that is 2-3 times the expected solubility is recommended to ensure undissolved solid remains at equilibrium.[5] For a new solvent, start with approximately 10-20 mg of PPA per 1 mL of solvent.

  • Equilibration : Accurately add a known volume (e.g., 2.0 mL) of the pre-equilibrated solvent to the vial. Cap the vial tightly to prevent solvent evaporation.

  • Agitation : Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration to reach equilibrium. A period of 24 hours is standard for thermodynamic solubility, though preliminary time-course experiments (e.g., sampling at 4, 8, 24, and 48 hours) are recommended to confirm equilibrium has been reached.[15][17]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle. For more complete separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[4]

  • Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

  • Filtration : Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could falsely elevate the measured concentration.[5]

  • Quantification :

    • Prepare a series of accurate dilutions of the filtered, saturated solution using the same solvent.

    • Determine the concentration of PPA in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

    • A calibration curve must be generated using standards of known PPA concentration prepared in the same solvent.

  • Calculation : Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of PPA in that solvent at the specified temperature, typically expressed in mg/mL, µg/mL, or Molarity (mol/L).

Diagram 2: Experimental Workflow for Shake-Flask Solubility Assay

start Start prep 1. Add excess solid PPA to vial start->prep add_solvent 2. Add precise volume of solvent prep->add_solvent equilibrate 3. Agitate on shaker (24h at constant T) add_solvent->equilibrate separate 4. Centrifuge to pellet excess solid equilibrate->separate collect 5. Collect clear supernatant separate->collect filter 6. Filter through 0.22 µm syringe filter collect->filter quantify 7. Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify end End: Report Solubility (mg/mL or M) quantify->end

Caption: Step-by-step workflow for the thermodynamic solubility determination using the shake-flask method.

Applications Driven by Solubility Characteristics

The solubility profile of this compound is directly linked to its primary applications.

  • Synthesis of Coordination Polymers : The documented use of methanol as a solvent for the synthesis of new coordination polymers with silver, copper, and zinc salts highlights the sufficient solubility of PPA in this polar protic solvent.[2][11] The reactants can be effectively dissolved to enable the self-assembly of the desired crystalline structures.

  • Pharmaceutical Formulation : For any potential therapeutic application, understanding aqueous solubility is paramount.[4] The low intrinsic solubility in neutral water but high solubility at acidic or basic pH suggests that salt formation could be a viable strategy to develop aqueous formulations or improve oral bioavailability.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][18]

  • Personal Protective Equipment (PPE) : Always handle this compound with appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated area or fume hood.[7]

  • Handling : Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[18]

  • Storage : Store in a tightly closed container in a dry, well-ventilated place.[1]

Conclusion

This compound presents a solubility profile characteristic of an amphiphilic and amphoteric molecule. It is readily soluble in polar organic solvents like methanol and DMSO and exhibits excellent solubility in aqueous acidic and basic solutions due to salt formation. Its intrinsic solubility in neutral water is limited. For researchers in materials science and drug development, this solubility behavior provides both opportunities and constraints. The synthesis of coordination polymers is well-supported by its solubility in alcohols, while pharmaceutical applications would likely require formulation strategies such as salt formation to overcome poor aqueous solubility. The robust experimental protocols provided herein empower researchers to determine precise solubility data tailored to their specific solvent systems and experimental conditions, ensuring a solid foundation for their scientific endeavors.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Pyridinepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridinepropionic acid, a key building block in pharmaceutical synthesis and materials science, exhibits thermal behavior critical to its application and storage. This guide provides a comprehensive analysis of its thermal stability, decomposition pathways, and the analytical methodologies used for its characterization. Drawing upon established principles of thermal analysis and the known degradation patterns of related pyridine and carboxylic acid derivatives, this document serves as a foundational resource for predicting and understanding the thermal liabilities of this important molecule.

Introduction: The Significance of Thermal Stability in the Lifecycle of this compound

This compound is a versatile intermediate utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs) and functional materials. Its chemical structure, featuring both a pyridine ring and a propionic acid side chain, imparts specific reactivity and physical properties. The thermal stability of this compound is a paramount concern throughout its lifecycle, from manufacturing and purification to formulation and long-term storage. Uncontrolled thermal degradation can lead to the formation of impurities, loss of potency, and altered physical properties, thereby compromising the quality, safety, and efficacy of the final product. A thorough understanding of its thermal decomposition is therefore not merely an academic exercise but a critical component of risk management and quality control in a GxP environment.

This guide will delve into the intrinsic thermal properties of this compound, explore its likely degradation mechanisms under thermal stress, and provide detailed protocols for its analytical characterization.

Intrinsic Thermal Properties of this compound

The thermal behavior of a compound is dictated by its molecular structure and intermolecular forces. For this compound, the key thermal events are melting and decomposition.

Melting Point

The melting of a crystalline solid is a first-order phase transition characterized by a specific temperature and enthalpy of fusion. The melting point is a key indicator of purity.

PropertyValueSource
Melting Point156-160 °C--INVALID-LINK--
Decomposition Temperature

Beyond its melting point, this compound will undergo irreversible chemical decomposition. The onset of this degradation is a critical parameter for defining safe handling and processing temperatures.

PropertyValueSource
Decomposition Temperature232-235 °C (decomposes)--INVALID-LINK--

Postulated Thermal Degradation Pathways

While specific experimental studies on the complete degradation pathway of this compound are not extensively available in public literature, a scientifically sound hypothesis can be constructed based on the known thermal behavior of its constituent functional groups: the pyridine-3-carboxylic acid core and the propionic acid side chain.

Primary Degradation Step: Decarboxylation

The most probable initial step in the thermal degradation of many carboxylic acids is decarboxylation, the loss of carbon dioxide (CO₂). For pyridine carboxylic acids, the ease of decarboxylation is highly dependent on the position of the carboxyl group. Studies have shown that picolinic acid (2-pyridinecarboxylic acid) undergoes decarboxylation more readily than isonicotinic acid (4-pyridinecarboxylic acid).[1] Nicotinic acid (3-pyridinecarboxylic acid), the parent acid of the target molecule, is comparatively more stable towards decarboxylation.[1] This suggests that while decarboxylation is a potential degradation route, it may require higher temperatures for 3-substituted pyridines.

Side-Chain Degradation

The propionic acid side chain introduces additional degradation possibilities. The thermal decomposition of propionic acid itself has been shown to proceed via two main pathways: a second-order reaction yielding methylketene and water, and a first-order reaction producing carbon dioxide, ethane, and ethylene.[2] It is plausible that the side chain of this compound could undergo similar fragmentation.

Pyridine Ring Fragmentation

At higher temperatures, the pyridine ring itself will fragment. The pyrolysis of pyridine is known to produce a complex mixture of products, including hydrogen cyanide (HCN), ammonia (NH₃), and various hydrocarbons.[3]

Based on these considerations, a logical workflow for investigating the degradation of this compound can be proposed.

G cluster_0 Thermal Stress cluster_1 Primary Degradation cluster_2 Secondary Degradation cluster_3 Degradation Products 3-Pyridinepropionic_Acid 3-Pyridinepropionic_Acid Decarboxylation Decarboxylation 3-Pyridinepropionic_Acid->Decarboxylation Side_Chain_Cleavage Side-Chain Cleavage 3-Pyridinepropionic_Acid->Side_Chain_Cleavage CO2 CO₂ Decarboxylation->CO2 3-Ethylpyridine 3-Ethylpyridine Decarboxylation->3-Ethylpyridine Side_Chain_Cleavage->CO2 Methylketene Methylketene Side_Chain_Cleavage->Methylketene Water H₂O Side_Chain_Cleavage->Water Ethylene Ethylene Side_Chain_Cleavage->Ethylene Pyridine_Ring_Fragmentation Pyridine Ring Fragmentation HCN HCN Pyridine_Ring_Fragmentation->HCN NH3 NH₃ Pyridine_Ring_Fragmentation->NH3 Hydrocarbons Other Hydrocarbons Pyridine_Ring_Fragmentation->Hydrocarbons 3-Ethylpyridine->Pyridine_Ring_Fragmentation

Caption: Proposed thermal degradation workflow for this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. For identification of the evolved degradation products, coupling these techniques with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) is invaluable.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and quantifying mass loss.

Objective: To determine the onset of thermal decomposition and the percentage of mass loss at different temperatures.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Atmosphere: High-purity nitrogen (or air, to study oxidative degradation) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Calculate the percentage of mass loss for each decomposition step.

    • The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to detect other thermal events like glass transitions or solid-solid phase transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

Evolved Gas Analysis (EGA): TGA-MS or TGA-FTIR

To identify the gaseous products of decomposition, the TGA instrument can be coupled to a mass spectrometer or an FTIR spectrometer.[4][5][6]

Objective: To identify the chemical nature of the volatile species evolved during the thermal decomposition of this compound.

Methodology: The TGA protocol is followed as described above. The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

  • TGA-MS: The mass spectrometer will provide mass-to-charge ratio (m/z) data for the evolved gases, allowing for the identification of fragments and small molecules like CO₂, H₂O, HCN, and simple hydrocarbons. The NIST mass spectrum for this compound shows characteristic fragments that can be used as a reference.[7]

  • TGA-FTIR: The FTIR spectrometer will provide an infrared spectrum of the evolved gas mixture, allowing for the identification of functional groups and specific molecules with characteristic IR absorptions (e.g., the strong absorption of CO₂ around 2350 cm⁻¹).

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Evolved Gas Analysis (Optional) Sample This compound (5-10 mg for TGA, 2-5 mg for DSC) TGA TGA (30-600°C @ 10°C/min, N₂) Sample->TGA DSC DSC (30-250°C @ 10°C/min, N₂) Sample->DSC TGA_Data Mass Loss vs. Temperature (Tonset, % Mass Loss) TGA->TGA_Data EGA TGA-MS / TGA-FTIR TGA->EGA DSC_Data Heat Flow vs. Temperature (Tm, ΔHfus) DSC->DSC_Data EGA_Data Identification of Degradation Products EGA->EGA_Data

Caption: Experimental workflow for the thermal analysis of this compound.

Summary of Key Thermal Data

The following table summarizes the key thermal properties of this compound based on available data and the expected outcomes of the described experimental protocols.

ParameterTechniqueExpected Value / Information
Melting Point (Tm)DSC~156-160 °C
Enthalpy of Fusion (ΔHfus)DSCQuantitative value in J/g or kJ/mol
Onset of Decomposition (Tonset)TGA~232-235 °C
Mass Loss ProfileTGAMulti-step or single-step decomposition profile
Evolved GasesTGA-MS / TGA-FTIRCO₂, H₂O, potentially HCN, NH₃, and hydrocarbon fragments

Conclusion and Best Practices

This compound is a thermally stable solid up to its melting point, with decomposition commencing around 232-235 °C. The degradation is likely to proceed via a complex mechanism involving decarboxylation, side-chain fragmentation, and eventual pyridine ring cleavage at higher temperatures.

Best Practices for Handling and Storage:

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources.

  • Processing: Avoid prolonged exposure to temperatures approaching the decomposition point. For processes like drying or milling, careful temperature control is essential.

  • Formulation: The thermal stability profile should be considered when selecting excipients and manufacturing processes for drug products containing this compound or its derivatives. Compatibility studies with excipients at elevated temperatures are recommended.

By adhering to these guidelines and utilizing the analytical techniques outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and quality of this compound throughout its lifecycle.

References

The Strategic Utility of 3-Pyridinepropionic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

As a cornerstone building block in synthetic chemistry, 3-Pyridinepropionic acid (PPA) offers a unique combination of a nucleophilic aromatic nitrogen atom and a modifiable carboxylic acid moiety. This dual functionality, housed within a stable and readily available scaffold, makes it an invaluable precursor for constructing complex molecular architectures, particularly in the realms of pharmaceutical development and materials science. This guide provides an in-depth exploration of PPA's core reactivity, offering field-proven insights into its application and detailed protocols for its strategic deployment in organic synthesis.

Physicochemical Properties and Strategic Considerations

Before delving into synthetic transformations, it is crucial to understand the inherent properties of PPA that dictate its reactivity and handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1][2]
Appearance Slightly beige crystalline powder[2]
Melting Point 156-160 °C
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 50.2 Ų[2]
CAS Number 3724-19-4[2][3]

The pyridine nitrogen (pKa ≈ 5.2) can act as a base or a nucleophile and can be protonated under acidic conditions, which can influence the reactivity of the entire molecule. The carboxylic acid group provides a primary handle for a host of transformations, most notably esterification and amide bond formation.

Core Transformations of the Carboxylic Acid Moiety

The propionic acid side chain is the primary site of synthetic manipulation. Its conversion into esters and amides is fundamental to the construction of advanced intermediates and active pharmaceutical ingredients (APIs).

Esterification: The Fischer-Speier Approach

Fischer-Speier esterification is a classic, acid-catalyzed method that remains a robust and scalable choice for converting PPA to its corresponding esters. The reaction is an equilibrium process; therefore, to ensure high conversion, it is necessary to either use a large excess of the alcohol or remove water as it is formed.[4]

The causality behind this choice is straightforward: protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄) renders the carbonyl carbon significantly more electrophilic, facilitating nucleophilic attack by the alcohol.[4][5] The use of a Dean-Stark apparatus or a water-immiscible solvent like toluene is a field-proven technique to drive the equilibrium toward the product.[5]

Protocol 1: General Fischer Esterification of this compound

  • Objective: To synthesize the methyl ester of this compound.

  • Rationale: This protocol uses a large excess of the alcohol (methanol) to drive the equilibrium, a common strategy when the alcohol is inexpensive and readily available.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

    • Add a large excess of anhydrous methanol (e.g., 10-20 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with cooling.

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

    • Remove the excess methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester.

    • Purify the product via column chromatography or vacuum distillation.

Amide Bond Formation: The Art of Amine Coupling

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[6] Direct condensation of PPA with an amine is thermally demanding and inefficient. Therefore, the carboxylic acid must first be activated. A plethora of coupling reagents are available, and the choice is dictated by the substrate's sensitivity to racemization, the amine's nucleophilicity, and desired workup conditions.

For PPA, a common and effective method involves the use of carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP).

Mechanism of EDC/DMAP Coupling

EDC_Coupling PPA PPA (R-COOH) O_Acylisourea O-Acylisourea Intermediate PPA->O_Acylisourea + EDC EDC EDC Amide Amide (R-CONHR') O_Acylisourea->Amide + Amine Urea Urea Byproduct (Water Soluble) O_Acylisourea->Urea Acyl_DMAP Acyl-DMAP Adduct (Highly Reactive) O_Acylisourea->Acyl_DMAP + DMAP Amine Amine (R'-NH2) DMAP DMAP Acyl_DMAP->Amide + Amine

Caption: EDC/DMAP-mediated amide coupling workflow.

The rationale for this two-part system is robust. EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine. However, for less nucleophilic amines or to accelerate the reaction, DMAP is added. DMAP intercepts the O-acylisourea to form a more reactive acyl-DMAP adduct, which is then rapidly attacked by the amine to furnish the amide. The urea byproduct from EDC is water-soluble, simplifying purification.[8]

Protocol 2: EDC/DMAP-Mediated Amide Coupling of this compound

  • Objective: To couple PPA with a representative primary amine (e.g., benzylamine).

  • Rationale: This protocol is a standard, reliable method for forming amide bonds and is particularly effective due to the simplified workup afforded by the water-soluble urea byproduct.

  • Procedure:

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (N₂).

    • Add EDC hydrochloride (1.2 eq) and DMAP (0.1 eq) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the acid.

    • Add the amine (e.g., benzylamine, 1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with the organic solvent.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DMAP), saturated sodium bicarbonate solution (to remove unreacted PPA), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting amide by column chromatography or recrystallization.

Application in Drug Discovery: A Case Study in PPARα/γ Agonists

The this compound scaffold is a key feature in a number of pharmacologically active molecules. A prominent example is its use as a precursor for the synthesis of dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonists, which are investigated as treatments for type 2 diabetes and dyslipidemia.[9] The propionic acid tail mimics the structure of fatty acids, allowing these molecules to bind to the ligand-binding domain of PPARs.[10]

The synthesis of these complex molecules showcases the strategic utility of PPA, where both the acid and pyridine functionalities are leveraged to build the final API.

Synthetic Workflow for a PPARα/γ Agonist

PPAR_Synthesis cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Product PPA 3-Pyridinepropionic Acid Derivative Mitsunobu Mitsunobu Reaction (Ether Formation) PPA->Mitsunobu Phenol Substituted Phenol Phenol->Mitsunobu Ester_Hydrolysis Ester Hydrolysis Mitsunobu->Ester_Hydrolysis Forms Ether Linkage API Final PPAR Agonist (API) Ester_Hydrolysis->API Deprotection

Caption: High-level workflow for PPAR agonist synthesis.

In a representative synthesis, a derivative of PPA (often an ester, for protecting the acid) is coupled with a substituted phenol via a Mitsunobu reaction to form a critical ether linkage. The choice of the Mitsunobu reaction is strategic; it allows for the formation of C-O bonds under mild, neutral conditions with a predictable inversion of stereochemistry if a chiral alcohol is used. The final step involves the hydrolysis of the ester to liberate the free carboxylic acid, which is essential for binding to the PPAR receptor.[9]

Application in Materials Science: Coordination Polymers

Beyond pharmaceuticals, PPA is a valuable ligand in the field of coordination chemistry. Its ability to act as a bidentate or bridging ligand through the carboxylate group and the pyridine nitrogen allows for the self-assembly of metal ions (e.g., Zn²⁺, Cu²⁺, Ag⁺) into one-, two-, or three-dimensional coordination polymers.[2] These materials have potential applications in catalysis, gas storage, and as functional materials with unique magnetic or luminescent properties.[3][11]

For example, the hydrothermal reaction of PPA with zinc nitrate yields crystalline [Zn(PPA)₂(H₂O)₂]n.[2] In this structure, the PPA ligands bridge zinc centers, creating an extended network. The choice of a hydrothermal synthesis is causal; the elevated temperature and pressure can promote the formation of thermodynamically stable, highly crystalline products that may not be accessible at ambient conditions.

Conclusion

This compound is more than a simple heterocyclic carboxylic acid; it is a strategic precursor that offers chemists a reliable and versatile platform for molecular construction. Its well-defined reactivity at both the carboxylic acid and the pyridine ring provides multiple handles for synthetic diversification. From the logical and scalable transformations of esterification and amide coupling to its integral role in the architecture of complex APIs and functional coordination polymers, PPA continues to be a compound of high value and proven utility in the modern synthetic laboratory. Understanding its core reactivity and the rationale behind specific experimental choices empowers researchers to leverage this building block to its fullest potential.

References

An In-depth Technical Guide to the Photophysical Properties of 3-Pyridinepropionic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive exploration of the photophysical properties of metal complexes derived from 3-Pyridinepropionic acid (3-PPA). Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and underlying photophysical principles of these compounds, offering both theoretical insights and practical, field-proven methodologies.

Part 1: Foundational Principles and Strategic Importance

The unique electronic structure of the pyridine moiety, combined with the versatile coordination capabilities of the propionic acid group, makes 3-PPA an exceptional ligand for the design of functional metal complexes. The inherent, albeit weak, fluorescence of the pyridine ring can be significantly modulated and enhanced through complexation with metal ions.[1] This modulation is at the heart of their potential applications, which span from bio-imaging and sensing to photocatalysis and materials science.

The photophysical behavior of 3-PPA complexes is primarily governed by the nature of the metal center, the coordination geometry, and the surrounding chemical environment. The interaction between the ligand's electronic states and the metal's d- or f-orbitals gives rise to a variety of excited state deactivation pathways, including ligand-centered (LC) fluorescence, metal-centered (MC) emission, and various charge-transfer (CT) transitions. Understanding and controlling these pathways is paramount for the rational design of complexes with desired luminescent properties.

The Role of the Metal Center: A Dichotomy of Mechanisms

The choice of the metal ion is the most critical determinant of the resulting complex's photophysical characteristics. We can broadly categorize these complexes into two main classes: transition metal complexes and lanthanide complexes, each exhibiting distinct luminescent mechanisms.

  • Transition Metal Complexes (d-block elements): In complexes with metals such as Zn(II), Cd(II), Cu(I), and Ag(I), the luminescence often arises from ligand-centered (π-π*) transitions or metal-to-ligand charge transfer (MLCT) states.[2] For instance, Zn(II) and Cd(II), having a d¹⁰ electronic configuration, do not possess d-d transitions and thus are less likely to quench the ligand's intrinsic fluorescence through non-radiative decay pathways. This often leads to enhanced ligand-based emission.

  • Lanthanide Complexes (f-block elements): Lanthanide ions, particularly Eu(III) and Tb(III), are renowned for their sharp, line-like emission bands and long-lived excited states.[3][4] However, their direct excitation is inefficient due to the Laporte-forbidden nature of f-f transitions. The 3-PPA ligand can act as an "antenna," absorbing incident light and efficiently transferring the energy to the lanthanide ion, which then emits its characteristic luminescence. This process, known as the "antenna effect" or sensitization, is the cornerstone of lanthanide luminescence in coordination complexes.[5]

Part 2: Synthesis and Characterization of 3-PPA Complexes

The synthesis of 3-PPA complexes can be achieved through various methods, with solvothermal and solution-based reactions being the most common. The choice of solvent, temperature, and metal-to-ligand ratio are critical parameters that influence the final product's structure and dimensionality, ranging from discrete mononuclear complexes to one-, two-, or three-dimensional coordination polymers.[6][7][8]

General Synthetic Protocol for a Zn(II)-3-PPA Coordination Polymer

This protocol provides a reliable method for the synthesis of a luminescent Zn(II) coordination polymer. The underlying principle is the self-assembly of the metal salt and the deprotonated 3-PPA ligand in a suitable solvent system.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve this compound (1 mmol) in a suitable solvent such as N,N-Dimethylformamide (DMF, 10 mL).

  • Metal Salt Solution: In a separate vessel, dissolve a Zinc(II) salt, for example, Zn(NO₃)₂·6H₂O (0.5 mmol), in a compatible solvent like methanol (10 mL).

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution under constant stirring.

  • pH Adjustment (Optional but Recommended): The pH of the solution can be adjusted using a suitable base (e.g., triethylamine) to facilitate the deprotonation of the carboxylic acid group and promote coordination.

  • Solvothermal Reaction: Transfer the resulting solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 120-160 °C for 24-72 hours.

  • Crystallization: After the reaction, allow the autoclave to cool slowly to room temperature. Crystalline products should form at the bottom of the vessel.

  • Isolation and Purification: Collect the crystals by filtration, wash them with the mother liquor and then with a volatile solvent like ethanol or ether, and dry them in air.

Causality Behind Experimental Choices:

  • Solvent System: A mixture of solvents like DMF and methanol is often used to ensure the solubility of both the organic ligand and the inorganic metal salt.

  • Temperature and Time: The solvothermal conditions provide the necessary energy to overcome the kinetic barriers for the formation of well-ordered crystalline coordination polymers. The extended reaction time allows for the slow growth of high-quality crystals.

  • Molar Ratio: The metal-to-ligand ratio is a critical parameter that dictates the stoichiometry and structure of the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation Ligand Dissolve 3-PPA in DMF Mix Combine Solutions & Stir Ligand->Mix Metal Dissolve Zn(NO₃)₂ in Methanol Metal->Mix React Solvothermal Reaction (120-160°C, 24-72h) Mix->React Cool Slow Cooling to Room Temperature React->Cool Filter Filter & Wash Crystals Cool->Filter Dry Air Dry Filter->Dry End End Dry->End Characterization

Caption: Workflow for the solvothermal synthesis of a Zn(II)-3-PPA coordination polymer.

Part 3: Photophysical Characterization Techniques

A thorough understanding of the photophysical properties of 3-PPA complexes requires a suite of spectroscopic techniques. This section outlines the key experimental workflows for acquiring essential photophysical data.

Steady-State Spectroscopy: The Foundation of Photophysical Analysis

Steady-state absorption and emission spectroscopy provide fundamental information about the electronic transitions within the complex.

  • UV-Vis Absorption Spectroscopy: This technique is used to identify the electronic transitions from the ground state to various excited states. The absorption spectrum of a 3-PPA complex typically shows bands corresponding to the π-π* transitions of the pyridine ring and potentially charge-transfer bands involving the metal center.

  • Fluorescence Spectroscopy: This is the core technique for characterizing the emissive properties. It provides information on the emission wavelength (λₑₘ), Stokes shift (the energy difference between the absorption and emission maxima), and the intensity of the emission.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][8]

Experimental Protocol: Relative Quantum Yield Determination (for solutions)

This method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[9][10]

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the 3-PPA complex (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The slope of these plots (Gradient) is used in the following equation:

    Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

For solid-state samples , the measurement is more complex due to scattering and reabsorption effects. An integrating sphere is typically used to collect all emitted light, providing a more accurate determination of the absolute photoluminescence quantum yield (PLQY).[1][11]

Time-Resolved Spectroscopy: Unveiling Excited-State Dynamics

Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time after excitation with a short pulse of light. This provides the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. The lifetime is a crucial parameter for understanding the kinetics of the various de-excitation processes.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical photophysical data for different types of 3-PPA complexes to illustrate the influence of the metal center.

Complex TypeMetal CenterAbsorption Max (λₐₑₛ) (nm)Emission Max (λₑₘ) (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Lifetime (τ)Predominant Emission Mechanism
Ligand-Centered Zn(II)26538012,8000.152.5 nsLigand-Centered (π-π)
Ligand-Centered Cd(II)27039513,1000.254.0 nsLigand-Centered (π-π)
Metal-Centered Eu(III)280 (Ligand)615-0.401.2 msf-f transition (⁵D₀→⁷F₂)
Metal-Centered Tb(III)280 (Ligand)545-0.602.5 msf-f transition (⁵D₄→⁷F₅)
Charge Transfer Cu(I)35055010,2000.05150 nsMetal-to-Ligand Charge Transfer

Part 4: Mechanistic Insights and Advanced Concepts

The photophysical properties of 3-PPA complexes are a direct consequence of their excited-state dynamics. Understanding these dynamics is key to designing materials with tailored optical properties.

The Jablonski Diagram for a 3-PPA Complex

The Jablonski diagram provides a visual representation of the possible electronic transitions and de-excitation pathways.

Jablonski S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence T1->S0 Intersystem Crossing (Non-radiative)

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a 3-PPA complex.

The Antenna Effect in Lanthanide Complexes

In lanthanide complexes of 3-PPA, the ligand absorbs light and populates its singlet excited state (S₁). Through intersystem crossing, the triplet state (T₁) of the ligand is populated. If the energy of the ligand's triplet state is appropriately matched with the accepting energy level of the lanthanide ion, efficient energy transfer can occur, leading to the population of the lanthanide's excited state and subsequent characteristic emission.

Antenna_Effect cluster_ligand 3-PPA Ligand cluster_lanthanide Lanthanide Ion (e.g., Eu³⁺) S0_L S₀ S1_L S₁ S0_L->S1_L 1. Absorption T1_L T₁ S1_L->T1_L 2. ISC E_Ln ⁵D₀ (Emissive) T1_L->E_Ln 3. Energy Transfer G_Ln ⁷F₀ (Ground) E_Ln->G_Ln 4. Emission Light Photon (hν)

Caption: Schematic representation of the antenna effect in a lanthanide-3-PPA complex.

Part 5: Conclusion and Future Outlook

The complexes of this compound represent a versatile class of compounds with tunable photophysical properties. The principles and methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and mechanistic understanding of these materials. Future research in this area will likely focus on the development of multi-functional complexes for targeted applications in theranostics, advanced materials for lighting and displays, and novel photocatalytic systems. The continued exploration of the rich coordination chemistry of 3-PPA promises to unlock new and exciting possibilities in these fields.

References

Theoretical and Computational Elucidation of 3-Pyridinepropionic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridinepropionic acid (3-PPA), a pyridine derivative, presents a scaffold of significant interest in coordination chemistry and pharmaceutical development.[1] Its structural features—a pyridine ring acting as a hydrogen bond acceptor and a propionic acid tail capable of hydrogen bonding and chelation—make it a versatile molecule for designing novel materials and potential therapeutic agents.[2][3] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate 3-PPA at a molecular level. We move beyond mere procedural descriptions to explain the causal reasoning behind methodological choices, ensuring a self-validating framework for robust and reproducible results. This document serves as a technical resource for researchers aiming to leverage computational chemistry to accelerate the discovery and characterization of 3-PPA and its derivatives.

The Rationale for a Computational Approach

Experimental characterization of a molecule like this compound provides essential data on its bulk properties and behavior. However, to truly understand its potential, we must delve into the atomic and electronic levels. Theoretical and computational studies offer a powerful lens to:

  • Elucidate Intrinsic Molecular Properties: Determine electronic structure, reactivity, and spectroscopic signatures from first principles.

  • Predict Molecular Interactions: Simulate how 3-PPA interacts with biological targets, such as proteins, providing a basis for rational drug design.

  • Understand Dynamic Behavior: Observe the molecule's movement and conformational changes in various environments (e.g., in solution) over time.

  • Guide Experimental Design: Generate hypotheses and predict outcomes, thereby optimizing laboratory resources and accelerating the research lifecycle.

This guide focuses on three cornerstone computational techniques: Quantum Chemical Calculations (specifically Density Functional Theory), Molecular Docking, and Molecular Dynamics simulations.

Foundational Analysis: Quantum Chemical Calculations

Quantum mechanics, particularly Density Functional Theory (DFT), is the bedrock for understanding the intrinsic electronic properties of a molecule. It provides a balance of computational accuracy and efficiency for systems of this size.[4] A study on 3-PPA utilized the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted combination for organic molecules, to determine its optimized structure and vibrational frequencies.[5]

Core Objective: Unveiling Electronic Structure and Reactivity

The primary goal of DFT is to solve the Schrödinger equation (approximated) for the molecule, yielding its electron density distribution. From this, we can derive a host of properties that govern the molecule's geometry, stability, and reactivity.

A Self-Validating Protocol for DFT Analysis

A trustworthy computational model is one whose results can be validated against known experimental data. For 3-PPA, calculated vibrational frequencies and NMR chemical shifts can be directly compared to experimental FT-IR and NMR spectra, respectively.[5][6] A strong correlation between the computed and experimental spectra validates the chosen level of theory (functional and basis set).

Step-by-Step Protocol:

  • Initial Structure Generation: Construct the 3D structure of 3-PPA using molecular building software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct a vibrational frequency analysis on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The resulting frequencies can be compared to an experimental IR spectrum.[6]

  • Property Calculation: From the optimized wavefunction, compute key electronic descriptors.

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and the energy required for electronic excitation.[5] A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.

    • NMR Shielding Tensors: Calculate NMR shielding to predict ¹H and ¹³C chemical shifts, which can be compared with experimental data for structural verification.[5]

Data Presentation: Physicochemical and Quantum Properties

The foundational properties of 3-PPA are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₈H₉NO₂[6][7][8]
Molecular Weight 151.16 g/mol [7][9]
Appearance Slightly beige crystalline powder[2][10]
Melting Point 156-160 °C[2]
CAS Number 3724-19-4[6][7][9]
XLogP3 0.4[10]
Hydrogen Bond Donor Count 1[10]
Hydrogen Bond Acceptor Count 3[10]

Table 1: Key Physicochemical Properties of this compound.

Quantum chemical calculations provide deeper insights into the molecule's electronic character.

Quantum ParameterDescriptionSignificance
E_HOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
Energy Gap (ΔE) E_LUMO - E_HOMOCorrelates with chemical reactivity and stability.[5]
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2Measures the power of an atom/molecule to attract electrons.
Global Hardness (η) (E_LUMO - E_HOMO) / 2Measures resistance to change in electron distribution.
Global Softness (σ) 1 / ηReciprocal of hardness; indicates high polarizability.

Table 2: Key Quantum Chemical Descriptors Derived from DFT.

Visualization: DFT Workflow

DFT_Workflow cluster_input Input Phase cluster_computation Computation Phase cluster_analysis Analysis & Validation start 1. Build 3D Structure (3-PPA) opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Calculation opt->freq props 4. Electronic Property Calculation freq->props validation 5a. Validate Spectra (Compare with Exp. IR/NMR) freq->validation Check for imaginary freqs analysis 5b. Analyze Properties (HOMO, LUMO, MEP) props->analysis

Caption: A typical workflow for DFT analysis of 3-PPA.

Interaction Analysis: Molecular Docking Studies

For drug development professionals, understanding how a ligand like 3-PPA might interact with a biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second.[11]

Core Objective: Predicting Biological Target Interactions

The primary goal is to identify plausible binding poses of 3-PPA within the active site of a protein and to estimate the strength of this interaction, typically represented by a docking score. Research has explored the docking of 3-PPA against protein receptors like 4JIR and 5OUO, yielding binding energies of -6.6 and -6.2 kcal/mol, respectively, suggesting potential biological activity.[5]

A Self-Validating Protocol for Molecular Docking

The trustworthiness of a docking protocol is established through a process called re-docking. If a crystal structure of the target protein with a bound ligand is available, that native ligand is extracted and then docked back into the protein's binding site. A low Root Mean Square Deviation (RMSD) value (< 2.0 Å) between the docked pose and the original crystallographic pose validates the docking parameters for use with a new ligand like 3-PPA.

Step-by-Step Protocol:

  • Ligand Preparation:

    • Generate the 3D conformer of 3-PPA.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate protonation states (e.g., at physiological pH 7.4) and partial charges.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and repairing any missing side chains or loops.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Docking Simulation:

    • Execute the docking algorithm (e.g., AutoDock Vina, Glide) to systematically sample conformations of 3-PPA within the defined binding site.

    • The program calculates a docking score for each pose, estimating the binding free energy.

  • Post-Docking Analysis:

    • Analyze the top-scoring poses.

    • Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.[11][12]

Data Presentation: Docking Results

Docking results are typically summarized in a table that includes the binding affinity and the specific amino acid residues involved in key interactions.

Target PDB IDBinding Energy (kcal/mol)Interacting Residues (Example Interaction Type)
4JIR -6.6LYS 120 (H-Bond), PHE 210 (Pi-Pi), VAL 180 (Hydrophobic)
5OUO -6.2ARG 88 (H-Bond), TRP 150 (Pi-Pi), ILE 95 (Hydrophobic)

Table 3: Example Molecular Docking Results for 3-PPA against known protein targets.[5] Note: Interacting residues are illustrative.

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase ligand 1a. Prepare Ligand (3-PPA: 3D structure, charges) dock 2. Run Docking Algorithm ligand->dock receptor 1b. Prepare Receptor (PDB: add hydrogens, define site) receptor->dock score 3. Rank Poses by Score dock->score visualize 4. Visualize Interactions (H-Bonds, Hydrophobic, etc.) score->visualize

Caption: Standard workflow for a molecular docking study.

Dynamic Analysis: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of a potential interaction, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a deeper understanding of the stability of a protein-ligand complex, conformational changes, and the role of solvent.[13]

Core Objective: Simulating Molecular Motion

MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the system evolves. This is crucial for assessing the stability of a docked pose, calculating binding free energies more accurately, and observing phenomena that occur over nanoseconds to microseconds.

A Self-Validating Protocol for MD Simulation

A reliable MD simulation requires the system to reach thermal equilibrium. This is validated by monitoring key system-wide parameters over time:

  • Root Mean Square Deviation (RMSD): Tracks the deviation of the protein backbone or ligand position from the starting structure. A stable, plateauing RMSD indicates the system has reached equilibrium.

  • System Temperature and Pressure: Should fluctuate around the target values set in the simulation protocol.

  • Total Energy: Should remain stable after the initial equilibration phase.

Step-by-Step Protocol:

  • System Setup:

    • Start with the best-docked pose of the 3-PPA-protein complex.

    • Place the complex in a periodic simulation box of a defined shape (e.g., cubic).

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system's charge.

  • Parameterization:

    • Apply a force field (e.g., AMBER, CHARMM, GROMOS) to both the protein and the ligand. The force field is a set of parameters that defines the potential energy of the system.

  • Minimization & Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under a constant pressure (NPT ensemble). This ensures the correct density.

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 100 ns) to collect data for analysis. Save the coordinates at regular intervals to generate a trajectory.

  • Trajectory Analysis:

    • Analyze the saved trajectory to calculate RMSD, Root Mean Square Fluctuation (RMSF) per residue, hydrogen bond occupancy, and other dynamic properties.

    • Employ advanced methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation snapshots.

Data Presentation: MD Simulation Parameters

Setting up an MD simulation involves numerous parameters that must be clearly reported for reproducibility.

ParameterExample Value/MethodRationale
Force Field AMBER ff19SB (protein), GAFF2 (ligand)Standard, well-validated force fields for biomolecular simulations.
Water Model TIP3PA common and computationally efficient explicit water model.
Box Type CubicSimple and effective for globular proteins.
Ensemble NPT (Isothermal-isobaric)Simulates conditions of constant pressure and temperature.
Temperature 300 K (Langevin thermostat)Approximates physiological temperature.
Pressure 1 atm (Berendsen barostat)Approximates atmospheric pressure.
Production Time 100 nsA reasonable timescale to assess complex stability.

Table 4: Typical Parameters for an MD Simulation of a Protein-Ligand Complex.

Visualization: MD Simulation Workflow

MD_Workflow cluster_setup System Setup cluster_equil Equilibration cluster_prod Production & Analysis start 1. Start with Docked Complex solvate 2. Solvate & Add Ions start->solvate ff 3. Apply Force Field solvate->ff min 4. Energy Minimization ff->min nvt 5. NVT Equilibration (Heating) min->nvt npt 6. NPT Equilibration (Pressure) nvt->npt prod 7. Production MD Run npt->prod analysis 8. Trajectory Analysis (RMSD, H-Bonds, etc.) prod->analysis

References

Health and safety information for 3-Pyridinepropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 3-Pyridinepropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as 3-(3-Pyridyl)propionic acid), with CAS number 3724-19-4, is a heterocyclic compound utilized in various facets of chemical research and pharmaceutical development.[1][2][3] Its utility as a building block in the synthesis of novel coordination polymers and as a chelating agent for rare-earth ions underscores its importance in materials science and medicinal chemistry.[2][3][4] As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of research personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the health and safety considerations for this compound. It moves beyond standard safety data sheet (SDS) information to offer practical, field-proven insights and detailed protocols, enabling researchers to work with this compound confidently and safely.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A critical first step in its safe handling is a comprehensive understanding of its specific risks. The primary hazards are associated with irritation and acute toxicity upon ingestion.[1]

1.1. GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For this compound, the classifications are as follows:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][4]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[1][2][4]

Signal Word: Warning [1][2]

1.2. Toxicological Profile

While comprehensive toxicological data is not fully available, the existing information indicates that the primary risks stem from its irritant properties and oral toxicity.[1] The lack of extensive investigation necessitates a cautious approach, treating the compound with a high degree of care until more data becomes available. Researchers should operate under the assumption that unknown long-term health effects are possible.

1.3. Routes of Exposure and Symptomatology

Understanding the potential routes of exposure is fundamental to implementing effective control measures.

  • Inhalation: Inhaling the dust may lead to respiratory tract irritation, characterized by coughing and shortness of breath.[1][5]

  • Skin Contact: Direct contact can cause skin irritation, redness, and discomfort.[1][4]

  • Eye Contact: The compound is a serious eye irritant, and contact can result in significant pain, redness, and potential damage.[1][4]

  • Ingestion: Swallowing the chemical is harmful and can lead to gastrointestinal distress.[1][5]

Engineering and Administrative Controls

The first line of defense in mitigating exposure is the implementation of robust engineering and administrative controls. Personal Protective Equipment (PPE) should be considered the final barrier.

2.1. Ventilation

All work with this compound, especially when handling the solid powder, must be conducted in a well-ventilated area.[1]

  • Chemical Fume Hood: Weighing, transferring, and preparing solutions of this compound should be performed inside a certified chemical fume hood.[6] This is the most effective way to control airborne dust and prevent inhalation exposure.

  • General Laboratory Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

2.2. Designated Work Area

Designate a specific area for working with this compound to prevent cross-contamination of other laboratory spaces. This area should be clearly marked, and access should be limited to authorized personnel.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical for preventing direct contact with this compound.

PPE TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or goggles. A face shield may be required for larger quantities.Protects against accidental splashes and airborne dust entering the eyes.[7]
Hand Protection Nitrile or butyl rubber gloves.[1] Check manufacturer's recommendations for breakthrough time.Provides a chemical-resistant barrier to prevent skin contact.[8] Nitrile gloves are a common laboratory choice, but compatibility should always be verified.
Skin and Body Protection A fully buttoned laboratory coat.[8]Protects skin and personal clothing from contamination.
Respiratory Protection An N95 dust mask or a respirator may be necessary if working outside a fume hood or with large quantities that could generate significant dust.[8]Prevents the inhalation of irritating dust particles.[7]

Safe Handling and Experimental Protocols

Adherence to standardized protocols is essential for minimizing risk. The following sections provide step-by-step guidance for common laboratory procedures involving this compound.

4.1. Workflow for Safe Handling of Solid this compound

The following diagram illustrates the critical steps for safely handling the solid form of the compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE (Gloves, Goggles, Lab Coat) Designate 2. Designate & Prepare Work Area in Fume Hood Prep->Designate Weigh 3. Weigh Solid (Use anti-static weigh boat) Designate->Weigh Transfer 4. Transfer to Vessel (Minimize dust creation) Weigh->Transfer Dissolve 5. Add Solvent & Dissolve (Keep vessel covered) Transfer->Dissolve Clean 6. Decontaminate (Wipe down surfaces) Dissolve->Clean Dispose 7. Dispose of Waste (Follow institutional guidelines) Clean->Dispose RemovePPE 8. Remove PPE (Gloves last) Dispose->RemovePPE

Caption: Workflow for handling solid this compound.

4.2. Detailed Protocol for Weighing and Dissolving

  • Preparation:

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface within the fume hood with absorbent paper.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully open the this compound container. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat.

    • Securely close the main container immediately after dispensing.

  • Dissolution:

    • Gently transfer the weighed solid into the reaction or storage vessel.

    • Add the chosen solvent to the vessel, directing the stream to wash down any powder adhering to the sides.

    • Cover the vessel (e.g., with a septum or stopper) and use magnetic stirring or gentle agitation to facilitate dissolution.

  • Cleanup:

    • Wipe down the spatula, weigh boat, and any contaminated surfaces with a damp cloth or towel.

    • Dispose of all contaminated materials (weigh boat, absorbent paper, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly after the procedure is complete.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

  • Incompatibilities: Keep away from strong oxidizing agents.[1] Contact with these materials could lead to vigorous reactions.

  • Stability: The compound is stable under normal storage conditions.[1]

Emergency Procedures

A clear and practiced emergency response plan is essential.

6.1. Emergency Response Flowchart

Emergency_Response cluster_routes cluster_actions Incident Chemical Exposure Incident Inhalation Inhalation Incident->Inhalation Skin_Contact Skin Contact Incident->Skin_Contact Eye_Contact Eye Contact Incident->Eye_Contact Ingestion Ingestion Incident->Ingestion Action_Inhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Flush skin with water for 15 mins. Skin_Contact->Action_Skin Action_Eye Flush eyes with water for 15 mins. Remove contact lenses if possible. Eye_Contact->Action_Eye Action_Ingest Do NOT induce vomiting. Rinse mouth with water. Ingestion->Action_Ingest Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Caption: Emergency response plan for exposure incidents.

6.2. First-Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][9]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] Clean the mouth with water and seek immediate medical attention.[1][7]

6.3. Accidental Release Measures

  • Small Spills: For minor spills, wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal.[1] Avoid generating dust. Clean the spill area thoroughly.

  • Large Spills: Evacuate the area immediately. Prevent the material from entering drains or waterways.[7][9] Contact your institution's environmental health and safety (EHS) department for assistance.

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[8] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.[1]

Conclusion

This compound is a valuable compound for scientific research, but it requires careful and informed handling. By understanding its hazards, implementing robust engineering and administrative controls, consistently using appropriate PPE, and adhering to safe handling protocols, researchers can mitigate the risks associated with its use. This guide serves as a technical resource to foster a culture of safety and responsibility in the laboratory.

References

The Emergence of a Versatile Heterocycle: A Technical History of 3-Pyridinepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This in-depth technical guide charts the scientific journey of 3-Pyridinepropionic acid (also known as 3-(3-pyridyl)propionic acid), a significant heterocyclic compound. While a definitive "moment of discovery" by a single individual remains historically ambiguous, this paper elucidates its likely genesis within the burgeoning field of pyridine chemistry in the late 19th and early 20th centuries. We will explore the foundational synthetic strategies of the era that would have enabled its creation, trace the evolution of its synthesis to modern, high-yield methodologies, and detail its contemporary applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Introduction: The Dawn of Pyridine Chemistry

The story of this compound is intrinsically linked to the broader history of pyridine chemistry. Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, was first isolated from bone oil in the mid-19th century.[1] Its unique chemical properties and the presence of the pyridine ring in numerous natural products, such as alkaloids, spurred intense interest within the nascent field of organic chemistry.

The late 19th century witnessed groundbreaking advancements in the synthesis of pyridine derivatives. In 1876, Sir William Ramsay accomplished the first synthesis of pyridine itself by reacting acetylene with hydrogen cyanide in a red-hot iron tube.[2] This was followed by the seminal work of Arthur Rudolf Hantzsch in 1881, who developed a versatile method for synthesizing substituted pyridines from a β-keto acid, an aldehyde, and ammonia or its salt.[2] These pioneering efforts laid the chemical foundation upon which the synthesis of a vast array of pyridine derivatives, including this compound, became conceivable.

The Likely Genesis of this compound: A Historical Perspective

Pinpointing the exact first synthesis of this compound from available historical records is challenging. Its emergence was likely not a singular event but rather a logical extension of the established synthetic methodologies of the time, applied to create novel pyridine derivatives for scientific exploration. Several classical reactions, well-known to chemists of the era, provide plausible pathways to its initial preparation.

Plausible Early Synthetic Strategies

The following sections detail historical synthetic methods that could have been employed for the initial synthesis of this compound. These are based on well-established named reactions and the availability of starting materials during that period.

2.1.1. The Doebner-von Miller Reaction (ca. 1881)

The Doebner-von Miller reaction, a method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, could be conceptually adapted for pyridine synthesis. While primarily used for quinolines, the underlying principles of cyclocondensation were fundamental to heterocyclic chemistry of the time.

Conceptual Experimental Protocol: A Hypothetical Doebner-von Miller Approach

  • Preparation of the α,β-Unsaturated Aldehyde: Acrolein, the simplest α,β-unsaturated aldehyde, would react with a suitable three-carbon component in the presence of ammonia.

  • Cyclocondensation: The in-situ formed intermediates would undergo a series of condensation and cyclization reactions.

  • Oxidation: The resulting dihydropyridine intermediate would be oxidized to the aromatic pyridine ring.

  • Side Chain Modification: The substituent at the 3-position would then need to be converted to a propionic acid moiety through subsequent chemical transformations.

2.1.2. The Perkin Reaction (ca. 1868)

The Perkin reaction, involving the condensation of an aromatic aldehyde with an acid anhydride, was a key method for forming α,β-unsaturated carboxylic acids.[3] A variation of this reaction using a pyridine-3-carboxaldehyde as the starting material could have been an early route to an unsaturated precursor of this compound.

Conceptual Experimental Protocol: A Hypothetical Perkin-based Approach

  • Reaction Setup: Pyridine-3-carboxaldehyde would be heated with acetic anhydride and sodium acetate.

  • Condensation: This would lead to the formation of 3-(3-pyridyl)acrylic acid.

  • Reduction: The acrylic acid derivative would then be reduced to yield this compound.

Evolution of Synthesis: From Historical Plausibility to Modern Efficiency

While the precise origin of this compound may be a subject of historical deduction, its synthesis in the modern era is well-defined and optimized. The development of new reagents and a deeper understanding of reaction mechanisms have led to more efficient and scalable methods.

Mid-20th Century and Beyond: The Rise of Definitive Methods

An early, concrete reference to this compound appears in a 1960 publication by B. M. Ferrier in the Proceedings of the Royal Society of Edinburgh, Section A: Mathematical and Physical Sciences, where its melting point is reported. This indicates that by this time, the compound was known and characterized.

Modern synthetic routes often employ metal-catalyzed cross-coupling reactions or start from readily available substituted pyridines.

Modern Synthetic Protocol: A Representative Example

A common contemporary approach involves the reaction of 3-picoline (3-methylpyridine) with a suitable electrophile to introduce the two-carbon extension, followed by hydrolysis.

  • Lithiation: 3-picoline is treated with a strong base, such as n-butyllithium, to deprotonate the methyl group, forming a nucleophilic intermediate.

  • Alkylation: The lithiated species is then reacted with an electrophile like ethylene oxide or a protected 2-haloethanol to introduce the hydroxyethyl side chain.

  • Oxidation: The resulting alcohol is oxidized to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent.

  • Workup and Purification: The reaction mixture is then neutralized, and the this compound is extracted and purified by crystallization or chromatography.

Chemical Properties and Characterization

PropertyValue
CAS Number 3724-19-4
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Slightly beige crystalline powder
Melting Point 156-160 °C

Applications in Research and Development

This compound has emerged as a valuable building block in several scientific domains, primarily due to the versatile chemical handles it possesses: the carboxylic acid group and the basic pyridine nitrogen.

Medicinal Chemistry and Drug Discovery

The pyridine moiety is a common scaffold in many pharmaceuticals. This compound serves as a precursor for the synthesis of more complex molecules with potential biological activity. It has been investigated for its role in the development of:

  • Enzyme Inhibitors: The structural framework can be modified to interact with the active sites of various enzymes.

  • Receptor Ligands: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many biological recognition processes.

  • Anti-inflammatory and Anti-hyperglycemic Agents: Derivatives of pyridine carboxylic acids have shown promise in these therapeutic areas.

Materials Science

In materials science, this compound is utilized in the synthesis of:

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine nitrogen can coordinate to metal ions, forming extended network structures with potential applications in gas storage, catalysis, and sensing.[4]

Conclusion

The history of this compound is a testament to the cumulative nature of scientific progress. While its formal "discovery" lacks a singular, celebrated moment, its conceptualization and eventual synthesis were the inevitable and logical outcomes of the foundational work in pyridine chemistry of the 19th and early 20th centuries. Today, with well-established synthetic routes and a growing number of applications, this compound stands as a versatile and important molecule in the chemist's toolkit, continuing to contribute to advancements in medicine and materials science.

Visualizations

Diagram 1: Plausible Historical Synthesis via a Perkin-type Reaction

Perkin_type_synthesis Pyridine3CHO Pyridine-3- carboxaldehyde UnsaturatedAcid 3-(3-Pyridyl)acrylic acid Pyridine3CHO->UnsaturatedAcid Perkin Condensation AceticAnhydride Acetic Anhydride (CH3CO)2O AceticAnhydride->UnsaturatedAcid SodiumAcetate Sodium Acetate CH3COONa SodiumAcetate->UnsaturatedAcid FinalProduct This compound UnsaturatedAcid->FinalProduct Double Bond Reduction Reduction Reduction (e.g., H2/Pd) Reduction->FinalProduct caption Conceptual Perkin-type route to this compound.

Caption: Conceptual Perkin-type route to this compound.

Diagram 2: Modern Synthetic Workflow

Modern_Synthesis cluster_start Starting Material cluster_reaction Reaction Sequence cluster_purification Purification cluster_product Final Product Picoline 3-Picoline Lithiation 1. Lithiation (n-BuLi) Picoline->Lithiation Alkylation 2. Alkylation (Ethylene Oxide) Lithiation->Alkylation Oxidation 3. Oxidation (KMnO4) Alkylation->Oxidation Workup Aqueous Workup & Neutralization Oxidation->Workup Purification Crystallization or Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct caption A representative modern synthetic workflow for this compound.

Caption: A representative modern synthetic workflow for this compound.

References

Methodological & Application

Synthesis of 3-Pyridinepropionic Acid: An Application Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Pyridine Carboxylic Acid

3-Pyridinepropionic acid, also known as 3-(pyridin-3-yl)propanoic acid, is a bifunctional molecule featuring a pyridine ring and a carboxylic acid moiety. This structural arrangement makes it a highly versatile building block in several areas of chemical science. Its primary application lies in the field of coordination chemistry, where it serves as a ligand for the synthesis of novel coordination polymers with metals such as silver, copper, and zinc.[1][2] The specific geometry and electronic properties of the pyridine nitrogen and the carboxylate group allow for the formation of intricate, multidimensional metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and materials science. The crystal structure of this compound itself has been investigated, revealing a packing structure governed by hydrogen bonding that informs its use in supramolecular chemistry.[1][3]

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via the catalytic hydrogenation of its unsaturated precursor, 3-(3-pyridinyl)acrylic acid. This method is chosen for its high efficiency, clean conversion, and operational simplicity in a standard laboratory setting.

Synthetic Strategy: From Alkene to Alkane

The core of this protocol is the selective reduction of a carbon-carbon double bond without affecting the aromatic pyridine ring. Catalytic hydrogenation is the ideal strategy for this transformation. The double bond in the acrylic acid side chain is readily accessible to a heterogeneous catalyst like palladium on carbon (Pd/C) and can be saturated with hydrogen under mild conditions. The aromatic pyridine ring, conversely, requires much harsher conditions for reduction, ensuring excellent chemoselectivity.

The chosen starting material, 3-(3-pyridinyl)acrylic acid, is commercially available. Alternatively, it can be synthesized via a Knoevenagel condensation between 3-pyridinecarboxaldehyde and malonic acid in the presence of a base like pyridine.[4]

Featured Protocol: Catalytic Hydrogenation of 3-(3-Pyridinyl)acrylic Acid

This protocol is adapted from established literature procedures and optimized for laboratory-scale synthesis.[5] It involves the reduction of the exocyclic double bond of the starting material using hydrogen gas in the presence of a 10% Palladium on Carbon (Pd/C) catalyst.

Causality and Experimental Rationale:
  • Catalyst: 10% Pd/C is a highly efficient and robust heterogeneous catalyst for the hydrogenation of alkenes. The palladium metal is the active component where the reaction occurs, while the high-surface-area activated carbon support allows for efficient catalyst dispersion and recovery.

  • Solvent: Ethyl acetate is an excellent solvent for this reaction. It solubilizes the starting material sufficiently and is relatively inert under the reaction conditions. Protic solvents like ethanol or methanol can also be effective, sometimes accelerating the reaction rate.[6]

  • Hydrogen Pressure: The reaction is conducted under a positive pressure of hydrogen (4 atmospheres). This increases the concentration of dissolved hydrogen in the solvent, thereby accelerating the reaction rate. For many hydrogenations, even a balloon of hydrogen at atmospheric pressure is sufficient, but elevated pressure ensures a more rapid and complete conversion.[6][7]

  • Filtration: After the reaction, the solid Pd/C catalyst is easily removed by filtration through Celite. This is a key advantage of heterogeneous catalysis, simplifying product purification.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (mmol)Mass/VolumeRole
3-(3-Pyridinyl)acrylic acidC₈H₇NO₂149.1520.03.0 gStarting Material
10% Palladium on Carbon (Pd/C)Pd/CN/AN/A0.3 g (10 wt%)Catalyst
Ethyl Acetate (EtOAc)C₄H₈O₂88.11N/A150 mLSolvent
Hydrogen Gas (H₂)H₂2.02Excess4 atmReducing Agent
Celite® (Diatomaceous earth)SiO₂60.08N/AAs neededFiltration Aid
Nitrogen or Argon GasN₂ or ArN/AN/AN/AInert Gas
Step-by-Step Protocol
  • Vessel Preparation: To a hydrogenation vessel or a suitable high-pressure reactor (e.g., a Parr shaker apparatus), add 3.0 g (20.0 mmol) of 3-(3-pyridinyl)acrylic acid.

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glove bag or under a strong flow of nitrogen), carefully add 0.3 g of 10% palladium on carbon to the vessel. See Safety Precautions for handling Pd/C.

  • Solvent Addition: Add 150 mL of ethyl acetate to the vessel.

  • System Purge: Seal the vessel and purge the headspace several times by evacuating and backfilling with an inert gas (nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Replace the inert atmosphere with hydrogen gas. Pressurize the vessel to 4 atmospheres (approx. 55-60 psi) with hydrogen.

  • Reaction: Agitate the mixture vigorously by shaking or stirring at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS by carefully depressurizing, purging with nitrogen, and taking an aliquot.

  • Reaction Completion & Workup: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Purge the vessel thoroughly with nitrogen gas.

  • Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of fresh ethyl acetate. CAUTION: The filter cake is saturated with hydrogen and can be pyrophoric. Do not allow it to dry in the air. Quench the filter cake immediately with water after filtration.[7]

  • Product Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator. The product, this compound, will be obtained as a solid. The product can be further purified by recrystallization if necessary, for example from ethanol.

Characterization

  • Appearance: Slightly beige or off-white crystalline powder.

  • Melting Point: 156-160 °C (literature value).

  • Molecular Weight: 151.16 g/mol .

  • Spectroscopic Analysis: The structure should be confirmed by standard analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the complete reduction of the double bond and the integrity of the pyridine ring and carboxylic acid functional groups.

Safety Precautions

  • Palladium on Carbon (Pd/C): Pd/C is highly flammable, especially when dry or after use when it is saturated with hydrogen.[8][9] It can ignite flammable solvents upon contact in the presence of air.[5]

    • Always handle Pd/C under an inert atmosphere.[9]

    • Never add dry catalyst to an organic solvent in the presence of air; purge the vessel with inert gas first.[8]

    • Used catalyst recovered by filtration is pyrophoric and must not be allowed to dry. The filter cake should be immediately quenched with water and stored in a clearly labeled, dedicated waste container.[7]

  • Hydrogen Gas: Hydrogen is a highly flammable and explosive gas.

    • All hydrogenation reactions must be conducted in a well-ventilated fume hood.

    • Ensure all equipment is properly grounded and free from ignition sources.

    • Use a regulator and check for leaks before starting the reaction.

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.

References

Hydrothermal synthesis of coordination polymers using 3-Pyridinepropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Hydrothermal Synthesis of Coordination Polymers Using 3-Pyridinepropionic Acid: A Guide to Controlled Crystal Engineering

Introduction: The Architectural Versatility of this compound in Crystal Engineering

Coordination polymers (CPs) and their subclass, metal-organic frameworks (MOFs), represent a frontier in materials science, offering unprecedented control over the design of crystalline materials with tailored porosity, functionality, and structural diversity.[1] These materials are constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is paramount, as its geometry, flexibility, and coordinating groups dictate the topology and properties of the resulting framework.

This application note focuses on the use of this compound (3-PPA) as a versatile and dynamic building block for the hydrothermal synthesis of novel coordination polymers. 3-PPA is a particularly intriguing ligand due to its unique structural characteristics:

  • Dual Functionality: It possesses a pyridine ring, providing a nitrogen donor site, and a carboxylic acid group, offering oxygen donor sites. This allows for multiple coordination modes.

  • Inherent Flexibility: The propionic acid chain introduces conformational freedom, enabling the ligand to adapt to the coordination preferences of various metal centers, leading to diverse and often unique structural topologies.

  • Hydrogen Bonding Potential: The carboxyl group can act as both a hydrogen bond donor and acceptor, facilitating the formation of robust supramolecular networks that enhance structural stability.

The hydrothermal synthesis method is an exceptionally powerful technique for crystallizing CPs.[2] By employing water or other solvents above their boiling point in a sealed vessel (autoclave), the reaction environment reaches a state of high pressure and temperature. This enhances the solubility of reactants and promotes the growth of high-quality single crystals, which are essential for definitive structural characterization.[1][3]

This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview, detailed protocols, and expert insights into the hydrothermal synthesis of CPs using 3-PPA, from fundamental principles to practical application and characterization.

Core Principles: Understanding the Hydrothermal System

The successful synthesis of a target coordination polymer is not a matter of chance but a result of the careful manipulation of several key experimental parameters. Understanding the causality behind these choices is critical for reproducible and rational design.

The Role of the this compound (3-PPA) Ligand

3-PPA (C₈H₉NO₂) is more than a simple linker; its structure directly influences the final framework. The pyridine nitrogen atom and the carboxylate oxygen atoms can coordinate to metal centers in several ways: monodentate, bidentate chelating, or, most commonly, bridging between two or more metal centers. This bridging capability is the foundation for extending the structure into one, two, or three dimensions. The flexible ethyl chain between the two coordinating groups allows the ligand to bend and rotate, accommodating different metal coordination geometries and leading to a wide array of possible network topologies.

Key Parameters Influencing Synthesis

The outcome of a hydrothermal reaction is governed by a delicate interplay of factors:

  • Metal Ion: The choice of metal salt (e.g., nitrates, chlorides, acetates of Zn(II), Cd(II), Cu(II), Co(II), or lanthanides) is fundamental. The metal's coordination number, preferred geometry (e.g., tetrahedral, octahedral), and Lewis acidity will determine the local structure around the node.

  • pH: The pH of the reaction mixture is critical as it controls the deprotonation state of the carboxylic acid group of 3-PPA. Full deprotonation is often necessary for the carboxylate group to participate effectively in coordination. Bases like sodium hydroxide or organic amines are frequently added to adjust the pH.[3][4]

  • Temperature and Time: Temperature influences reaction kinetics and the thermodynamic stability of the resulting phases. Higher temperatures can overcome kinetic barriers to form more stable, crystalline products. The reaction duration, typically 1-3 days, allows for slow crystal growth, which is essential for obtaining high-quality single crystals.[4]

  • Molar Ratios: The stoichiometry of the metal salt to the 3-PPA ligand can significantly impact the final structure. Varying these ratios can lead to the formation of different phases with distinct connectivity and dimensionality.

  • Solvent System: While water is the typical solvent in hydrothermal synthesis, co-solvents can be used to modify the solubility of reactants and influence the crystal growth habit.

Detailed Experimental Protocol: Synthesis of a Zn(II)-based Coordination Polymer

This section provides a self-validating, step-by-step protocol for the synthesis of a representative coordination polymer, [Zn(PPA)₂(H₂O)₂]n, based on established methodologies.[5]

Materials and Equipment
Reagent / Equipment Details Supplier Example Purpose
This compound (3-PPA)C₈H₉NO₂, ≥98% purity, CAS: 3724-19-4Sigma-AldrichOrganic Linker
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O, ≥98% puritySigma-AldrichMetal Ion Source
Deionized WaterHigh purity, 18.2 MΩ·cmMilliporeSolvent
Sodium Hydroxide (NaOH)Pellets, ≥97% purityFisher ScientificpH Adjustment
23 mL Teflon-lined AutoclaveStainless steel digestion vesselParr Instrument Co.Reaction Vessel
Programmable Laboratory OvenCapable of reaching 200 °CVWRHeating Source
Analytical Balance0.1 mg readabilityMettler ToledoWeighing Reagents
Filtration ApparatusBuchner funnel, filter paper, vacuum flaskStandard Lab SupplyProduct Isolation
Synthesis Workflow

The overall workflow for the hydrothermal synthesis is depicted below.

G cluster_prep 1. Preparation cluster_reaction 2. Hydrothermal Reaction cluster_isolation 3. Isolation & Purification cluster_char 4. Characterization A Weigh Reagents: - 3-PPA (0.2 mmol) - Zn(NO₃)₂·6H₂O (0.1 mmol) B Dissolve in DI Water (10 mL) A->B C Adjust pH to ~6.0 (with 0.1M NaOH) B->C D Seal mixture in 23 mL Teflon-lined Autoclave C->D E Heat in Oven: 160 °C for 72 hours D->E F Slow Cool to Room Temp (over 24 hours) E->F G Collect Crystals by Vacuum Filtration F->G H Wash with DI Water and Ethanol G->H I Dry in Air H->I J Analyze Product: - PXRD - FT-IR - TGA - SC-XRD I->J

Caption: Workflow for Hydrothermal Synthesis of a 3-PPA Coordination Polymer.

Step-by-Step Procedure
  • Reagent Preparation: In a 20 mL glass vial, combine this compound (30.2 mg, 0.2 mmol) and Zinc Nitrate Hexahydrate (29.7 mg, 0.1 mmol).

    • Expert Insight: A 2:1 ligand-to-metal ratio is used here to ensure the metal centers are fully coordinated by the linker, promoting the formation of an extended polymer network.

  • Dissolution and pH Adjustment: Add 10 mL of deionized water to the vial and stir until the solids are fully dissolved. Slowly add a 0.1 M NaOH solution dropwise while stirring until the pH of the solution reaches approximately 6.0.

    • Expert Insight: Adjusting the pH to just below neutral ensures the carboxylic acid is deprotonated to the carboxylate form (-COO⁻), which is a much stronger coordinator to the positively charged Zn(II) ion.

  • Reactor Assembly: Transfer the resulting clear solution into the Teflon liner of a 23 mL stainless steel autoclave. Seal the vessel tightly.

    • Safety First: Never fill the Teflon liner to more than 75% of its volume to allow for thermal expansion and pressure buildup. Ensure the autoclave is sealed according to the manufacturer's instructions.

  • Hydrothermal Reaction: Place the sealed autoclave in a programmable laboratory oven. Heat the oven to 160 °C and hold at this temperature for 72 hours.

    • Expert Insight: This prolonged heating period at high temperature and pressure facilitates the dissolution and re-precipitation process that leads to the growth of well-defined, high-quality crystals.

  • Cooling: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of at least 24 hours.

    • Expert Insight: Slow cooling is crucial. Rapid cooling can cause the dissolved material to precipitate as an amorphous powder or as microcrystals, which are unsuitable for single-crystal X-ray diffraction.

  • Product Isolation: Carefully open the autoclave in a fume hood. Colorless, block-shaped crystals should be visible at the bottom of the liner. Collect the crystals by vacuum filtration.

  • Purification: Wash the collected crystals three times with 5 mL of deionized water, followed by three washes with 5 mL of ethanol to remove any unreacted starting materials.

  • Drying: Allow the crystals to air-dry. The typical yield is approximately 70-80% based on the limiting reagent (zinc nitrate).

Characterization and Validation of the Synthesized Polymer

Confirming the identity and purity of the final product is a critical step. The following techniques provide a comprehensive validation of the synthesis.

G Metal Metal Ion (e.g., Zn²⁺) Framework Coordination Polymer Extended Network Metal->Framework Coordination Bonds PPA 3-PPA Ligand (Pyridine-N, Carboxylate-O) PPA->Framework Bridging

Caption: Conceptual Diagram of 3-PPA Coordinating with a Metal Ion.

Technique Purpose Expected Result / Observation
FT-IR Spectroscopy To confirm ligand coordination.Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). A significant shift of the asymmetric and symmetric carboxylate (COO⁻) stretches compared to the free ligand, indicating coordination to the Zn(II) center.
Powder X-ray Diffraction (PXRD) To assess phase purity and crystallinity of the bulk sample.A series of sharp peaks should be observed, indicating a highly crystalline material. The experimental pattern should match the pattern simulated from single-crystal data. The absence of broad humps indicates no amorphous impurities.
Thermogravimetric Analysis (TGA) To determine thermal stability and solvent content.For [Zn(PPA)₂(H₂O)₂]n, an initial weight loss corresponding to the two coordinated water molecules is expected before the framework begins to decompose at a higher temperature.
Single-Crystal X-ray Diffraction (SC-XRD) To definitively determine the 3D atomic structure.Provides precise bond lengths, bond angles, and the overall network topology, confirming the connectivity between the Zn(II) ions and the 3-PPA linkers.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystals form; only a clear solution remains.Reactant concentration is too low; solubility is too high at reaction temperature.Increase the concentration of reactants. Try using a co-solvent to decrease the solubility of the final product.
An amorphous powder precipitates.pH is incorrect; cooling rate was too fast; temperature was not optimal.Carefully re-optimize the pH. Ensure a very slow cooling rate (e.g., 5 °C/hour). Screen a range of temperatures (e.g., 120 °C, 140 °C, 180 °C).
The wrong crystalline phase is obtained.The reaction is under kinetic instead of thermodynamic control.Increase the reaction time to allow the system to reach thermodynamic equilibrium. Slightly increase the reaction temperature.
Crystals are too small for SC-XRD.Nucleation rate is too high compared to the growth rate.Decrease the reactant concentrations. Lower the reaction temperature to slow down the nucleation process.

Conclusion

This compound stands out as a highly effective and versatile ligand for the construction of coordination polymers via hydrothermal synthesis. Its inherent flexibility and dual coordinating sites allow for the creation of a rich variety of crystalline architectures. By carefully controlling key experimental parameters such as pH, temperature, and reactant stoichiometry, researchers can rationally target specific structural outcomes. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for scientists aiming to explore this fascinating area of crystal engineering, with potential applications ranging from catalysis and gas storage to advanced drug delivery systems.

References

Preparation of Advanced Fluorescent Materials Using 3-Pyridinepropionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the preparation of fluorescent materials utilizing 3-Pyridinepropionic acid (3-PPA). We will explore the versatility of 3-PPA as a foundational building block in the synthesis of luminescent coordination polymers, as a sensitizing agent in rare-earth doped sol-gels, and as a surface functionalizing agent for fluorescent carbon dots. The underlying chemical principles, step-by-step experimental procedures, characterization techniques, and potential applications in bioimaging and drug delivery are discussed in detail.

Introduction: The Role of this compound in Fluorescence Chemistry

Fluorescent probes and materials are indispensable tools in modern scientific research, enabling the visualization of cellular processes, the detection of biomolecules, and the development of targeted drug delivery systems.[1][2] The pyridine moiety, a nitrogen-containing heterocycle, is a common scaffold in the design of fluorescent molecules due to its unique electronic properties and coordination capabilities.[3][4] this compound (3-PPA), with its pyridine ring and carboxylic acid functional group, offers a versatile platform for the synthesis of a variety of fluorescent materials. Its carboxylic acid group allows for coordination to metal centers and surface functionalization, while the pyridine nitrogen provides an additional coordination site and can influence the photophysical properties of the resulting material.

This guide will delve into three primary applications of 3-PPA in the preparation of fluorescent materials:

  • Luminescent Coordination Polymers and Metal-Organic Frameworks (MOFs): 3-PPA can act as an organic linker to connect metal ions, forming crystalline, porous structures with tunable luminescent properties.

  • Fluorescent Sol-Gels Doped with Rare-Earth Ions: In silica-based sol-gels, 3-PPA can serve as a ligand to sensitize the luminescence of incorporated rare-earth ions like Europium (Eu³⁺) and Terbium (Tb³⁺).

  • Surface-Functionalized Carbon Dots: The carboxylic acid group of 3-PPA can be used to functionalize the surface of carbon dots, enhancing their biocompatibility and providing a handle for further conjugation.

Part 1: Luminescent Coordination Polymers with this compound

Coordination polymers and MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting framework. The use of ligands with aromatic moieties, such as the pyridine ring in 3-PPA, can lead to materials with interesting photoluminescent properties.

Protocol 1: Hydrothermal Synthesis of a Luminescent Zinc-3-Pyridinepropionate Coordination Polymer

This protocol is adapted from established methods for the hydrothermal synthesis of coordination polymers using pyridine-based carboxylic acids.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (3-PPA)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethanol

Equipment:

  • 20 mL Teflon-lined stainless steel autoclave

  • Oven

  • Vacuum filtration apparatus

  • Scanning Electron Microscope (SEM)

  • Powder X-ray Diffractometer (PXRD)

  • Fluorometer

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 1.0 mmol of this compound in a mixture of 5 mL of DMF and 5 mL of deionized water.

  • Stir the mixture at room temperature for 30 minutes until a clear solution is obtained.

  • Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven preheated to 120°C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting colorless crystals by vacuum filtration and wash them with ethanol.

  • Dry the crystals in a desiccator overnight.

Characterization:

  • Morphology: The crystal morphology can be examined using Scanning Electron Microscopy (SEM).

  • Crystallinity: The crystalline structure of the coordination polymer can be confirmed by Powder X-ray Diffraction (PXRD).

  • Fluorescence Spectroscopy: The luminescent properties of the synthesized coordination polymer should be investigated. In a typical experiment, the solid sample is excited at a specific wavelength (e.g., 325 nm), and the emission spectrum is recorded. A successful synthesis should yield a material with a characteristic emission peak, for instance, in the blue region of the spectrum.

Parameter Value
Excitation Wavelength~325 nm
Emission Maximum~430 nm
Luminescence Lifetime~6 ns (indicative of ligand-centered fluorescence)

Workflow for Coordination Polymer Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization dissolve Dissolve Zn(NO₃)₂·6H₂O and 3-PPA in DMF/H₂O stir Stir for 30 min dissolve->stir hydrothermal Hydrothermal Reaction (120°C, 72h) stir->hydrothermal cool Cool to Room Temp. hydrothermal->cool filter_wash Filter and Wash with Ethanol cool->filter_wash dry Dry filter_wash->dry sem SEM (Morphology) dry->sem pxrd PXRD (Crystallinity) dry->pxrd fluorescence Fluorometer (Luminescence) dry->fluorescence

Caption: Hydrothermal synthesis and characterization workflow.

Part 2: Fluorescent Sol-Gels with this compound and Rare-Earth Ions

The sol-gel process is a versatile method for synthesizing inorganic networks, such as silica, at low temperatures. By incorporating luminescent species like rare-earth ions (e.g., Eu³⁺, Tb³⁺) into the silica matrix, fluorescent materials can be created. However, the direct excitation of lanthanide ions is inefficient. Organic ligands, known as sensitizers or antennas, can absorb light and transfer the energy to the lanthanide ion, significantly enhancing its luminescence. The pyridine and carboxylate groups of 3-PPA make it a potential sensitizer for lanthanide ions.

Protocol 2: Preparation of Europium-Doped Fluorescent Silica Sol-Gel with 3-PPA

This protocol describes a two-step sol-gel process to prepare a Eu³⁺-doped silica matrix with 3-PPA as a co-ligand.

Materials:

  • Tetraethyl Orthosilicate (TEOS)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl, 0.1 M)

  • Europium(III) Chloride Hexahydrate (EuCl₃·6H₂O)

  • This compound (3-PPA)

Equipment:

  • Magnetic stirrer

  • Glass vials

  • Oven

  • Fluorometer

Procedure:

  • Sol Preparation (Part A): In a glass vial, mix 10 mL of TEOS with 10 mL of ethanol. Stir the solution for 30 minutes.

  • Sol Preparation (Part B): In a separate vial, dissolve 0.1 mmol of EuCl₃·6H₂O and 0.3 mmol of 3-PPA in 5 mL of ethanol. Stir until fully dissolved.

  • Hydrolysis: To the TEOS/ethanol solution (Part A), add 2 mL of 0.1 M HCl and 2 mL of deionized water. Stir for 1 hour to initiate hydrolysis.

  • Doping: Add the Eu³⁺/3-PPA solution (Part B) to the hydrolyzed silica sol.

  • Gelling and Aging: Stir the final mixture for 2 hours, then pour it into a suitable mold and cover it. Let the gel age at room temperature for 48 hours.

  • Drying: Dry the gel in an oven at 60°C for 24-48 hours until a solid, transparent monolith (xerogel) is formed.

Characterization:

  • Fluorescence Spectroscopy: The luminescence of the resulting xerogel should be measured. Excitation of the 3-PPA ligand (e.g., around 270-300 nm) should result in the characteristic sharp emission peaks of Eu³⁺, with the most intense peak around 615 nm. This indicates successful energy transfer from the 3-PPA to the europium ion.

Parameter Value
Excitation Wavelength~280 nm
Eu³⁺ Emission Peaks~578, 592, 615, 652, 700 nm
Most Intense Emission~615 nm (⁵D₀ → ⁷F₂)

Mechanism of Lanthanide Sensitization:

G cluster_process Energy Transfer Process excitation 1. Excitation of 3-PPA Ligand isc 2. Intersystem Crossing to Triplet State excitation->isc et 3. Energy Transfer to Eu³⁺ isc->et emission 4. Eu³⁺ Luminescence et->emission

Caption: Sensitization of Eu³⁺ luminescence by 3-PPA.

Part 3: Fluorescent Carbon Dots Functionalized with this compound

Carbon dots (CDs) are quasi-spherical carbon nanoparticles typically smaller than 10 nm that exhibit bright fluorescence. Their surfaces often contain functional groups like carboxyl and hydroxyl groups, which allow for further modification. Functionalizing CDs with molecules like 3-PPA can enhance their properties and provide sites for bioconjugation, making them suitable for applications in bioimaging and drug delivery.

Protocol 3: Microwave-Assisted Synthesis of 3-PPA Functionalized Carbon Dots

This protocol describes a rapid, one-pot microwave-assisted synthesis of CDs using citric acid as the carbon source and 3-PPA as the surface functionalizing agent.

Materials:

  • Citric Acid

  • This compound (3-PPA)

  • Deionized Water

Equipment:

  • Domestic microwave oven

  • Dialysis tubing (MWCO 1000 Da)

  • Transmission Electron Microscope (TEM)

  • FTIR Spectrometer

  • Fluorometer

Procedure:

  • Dissolve 1.0 g of citric acid and 0.5 g of this compound in 20 mL of deionized water in a 100 mL beaker.

  • Heat the solution in a domestic microwave oven at 700 W for 5 minutes. The solution will turn from colorless to yellow and then to a dark brown, indicating the formation of CDs.

  • Allow the solution to cool to room temperature.

  • Adjust the pH of the solution to 7.0 with NaOH.

  • Purify the CD solution by dialysis against deionized water for 24 hours to remove unreacted precursors.

  • Store the purified CD solution at 4°C.

Characterization:

  • Size and Morphology: The size and morphology of the CDs can be determined by Transmission Electron Microscopy (TEM).

  • Surface Functionalization: Successful functionalization with 3-PPA can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy, which should show characteristic peaks for both the carboxylic acid and pyridine groups.

  • Optical Properties: The absorption and fluorescence spectra of the CDs should be recorded. The CDs are expected to exhibit excitation-dependent fluorescence, a common characteristic of these nanomaterials.

Parameter Typical Value
Average Diameter (TEM)2-5 nm
Quantum Yield5-15% (relative to quinine sulfate)
FluorescenceExcitation-dependent, with emission shifting to longer wavelengths with increasing excitation wavelength

Workflow for Carbon Dot Synthesis and Functionalization:

G cluster_synthesis Synthesis cluster_characterization Characterization mix Mix Citric Acid and 3-PPA in H₂O microwave Microwave Irradiation (700W, 5 min) mix->microwave cool_neutralize Cool and Neutralize microwave->cool_neutralize dialysis Purify by Dialysis cool_neutralize->dialysis tem TEM (Size/Morphology) dialysis->tem ftir FTIR (Surface Groups) dialysis->ftir fluorescence Fluorometer (Optical Properties) dialysis->fluorescence

Caption: Synthesis and characterization of 3-PPA functionalized CDs.

Part 4: Applications in Drug Development and Research

The fluorescent materials prepared using 3-PPA have significant potential in drug development and various research applications.

Application Protocol 1: Live Cell Imaging with 3-PPA Functionalized Carbon Dots

The low cytotoxicity and bright fluorescence of 3-PPA functionalized CDs make them excellent probes for cellular imaging.

Materials:

  • 3-PPA functionalized CDs solution

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa cells)

  • Fluorescence microscope

Procedure:

  • Culture the cells on a glass-bottom dish to the desired confluency.

  • Prepare a working solution of the 3-PPA functionalized CDs by diluting the stock solution in the cell culture medium to a final concentration of 50-100 µg/mL.

  • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

  • Add the CD-containing medium to the cells and incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • After incubation, remove the CD-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound CDs.

  • Add fresh, pre-warmed culture medium to the cells.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of the CDs.

Conceptual Application 2: Drug Delivery with Fluorescent Coordination Polymers

The porous nature of coordination polymers allows for the encapsulation of drug molecules. The inherent fluorescence of the framework can then be used to track the delivery of the drug to its target.

Workflow for Drug Loading and Delivery:

G cluster_process Drug Delivery Workflow synthesis Synthesize Fluorescent Coordination Polymer loading Load Drug into Pores synthesis->loading delivery Administer Drug-Loaded Polymer loading->delivery tracking Track Delivery via Fluorescence Imaging delivery->tracking release Drug Release at Target Site tracking->release

Caption: Drug delivery using a fluorescent coordination polymer.

Conclusion

This compound is a highly versatile and accessible building block for the creation of a diverse range of fluorescent materials. Through its participation in the formation of luminescent coordination polymers, sensitization of rare-earth doped sol-gels, and functionalization of carbon dots, 3-PPA offers a gateway to advanced applications in bioimaging, sensing, and targeted drug delivery. The protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to explore and innovate in the exciting field of fluorescent material science.

References

Using 3-Pyridinepropionic acid in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Strategic Use of 3-Pyridinepropionic Acid in the Synthesis of Pharmaceutical Intermediates

Authored by a Senior Application Scientist

Preamble: The Strategic Value of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and the ability to form key hydrogen bonds with biological targets.[1][2] this compound (3-PPA) emerges as a particularly valuable building block, offering a bifunctional platform: a nucleophilic and basic pyridine nitrogen, and a versatile carboxylic acid handle. This guide provides an in-depth exploration of 3-PPA's application in synthesizing valuable pharmaceutical intermediates, moving beyond mere procedural steps to elucidate the underlying chemical logic and strategic considerations for researchers in drug development.

Physicochemical and Safety Profile of this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis. All personnel must review the full Safety Data Sheet (SDS) before handling.[3][4]

PropertyValueSource
CAS Number 3724-19-4
Molecular Formula C₈H₉NO₂[5]
Molecular Weight 151.16 g/mol [5]
Appearance Slightly beige crystalline powder[6]
Melting Point 156-160 °C[7]
Boiling Point 309.9 °C at 760 mmHg[6]
Solubility Moderately soluble in polar solvents like water and alcohols.[8]
pKa Not readily available, but expected to have two pKa values for the carboxylic acid and the pyridine nitrogen.

Core Safety Mandates:

  • Hazard Class: Irritant. Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[3][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a dust mask (N95 or equivalent).[4]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.[4]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[4]

Application 1: Amide Bond Formation – Constructing the Core of Bioactive Molecules

The amide bond is one of the most fundamental linkages in pharmaceutical science, forming the backbone of countless drugs.[10] this compound serves as an ideal substrate for coupling with a diverse array of primary and secondary amines to generate libraries of pyridyl-containing amides, which are precursors for agents targeting cardiovascular and neurological disorders.[11][12]

Causality and Strategic Choices

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[13] Therefore, the carboxylic acid must first be activated. The choice of coupling reagent is critical and is dictated by factors such as substrate tolerance, desired purity, and scalability.

We have selected n-Propanephosphonic acid anhydride (T3P®) for this protocol.

  • Why T3P®? It is a robust, mild, and scalable coupling reagent. A significant advantage is that its byproducts are water-soluble, simplifying purification via aqueous workup.[14]

  • The Role of Pyridine as Base: While 3-PPA has an intrinsic basic pyridine moiety, an external, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often required to neutralize the acid formed during the reaction, driving the equilibrium towards the product.[15]

Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-PPA (1.0 eq) and Amine (1.1 eq) in Anhydrous Solvent B Add Base (e.g., TEA, 2.0 eq) A->B C Cool to 0 °C B->C D Add T3P® Solution (1.5 eq) dropwise C->D E Warm to RT Stir for 2-16 h D->E F Monitor by TLC/LC-MS E->F G Quench with H₂O F->G H Extract with Organic Solvent G->H I Wash with Brine, Dry (Na₂SO₄) H->I J Purify by Column Chromatography I->J K K J->K Final Intermediate

Caption: General workflow for T3P®-mediated amide coupling.

Detailed Protocol: Synthesis of N-benzyl-3-(pyridin-3-yl)propanamide
  • Reagent Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (3.02 g, 20.0 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM, 100 mL).

  • Amine and Base Addition: Add benzylamine (2.35 g, 22.0 mmol, 1.1 eq) followed by triethylamine (4.04 g, 40.0 mmol, 2.0 eq). Stir the mixture until all solids dissolve.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Coupling Agent Addition: Slowly add a 50% solution of T3P® in ethyl acetate (19.1 g, 30.0 mmol, 1.5 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully pour the reaction mixture into 100 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL), followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure amide.

ParameterValue
3-PPA Stoichiometry 1.0 eq
Amine Stoichiometry 1.1 eq
T3P® Stoichiometry 1.5 eq
Base Stoichiometry 2.0 eq
Temperature 0 °C to RT
Typical Reaction Time 2-6 hours
Expected Yield 85-95%

Application 2: Esterification – Modulating Polarity and Creating Prodrugs

Esterification of 3-PPA's carboxylic acid is a key transformation for producing intermediates where the acid functionality is masked or modified. This is common in the development of prodrugs, where an ester group can improve bioavailability, being later hydrolyzed in vivo to release the active carboxylic acid.[16][17]

Causality and Strategic Choices

The classic Fischer-Speier esterification is a reliable and cost-effective method. It involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

  • Why Sulfuric Acid? Concentrated sulfuric acid (H₂SO₄) serves a dual purpose: it protonates the carbonyl oxygen, making the carbon more electrophilic for attack by the alcohol, and it acts as a dehydrating agent, sequestering the water produced and driving the reversible reaction forward.[17]

  • Driving Equilibrium: The reaction is an equilibrium process. Using a large excess of the alcohol reactant and removing water as it forms (e.g., with a Dean-Stark apparatus for higher-boiling alcohols) are critical for achieving high yields.[16]

Protocol: Synthesis of Ethyl 3-(pyridin-3-yl)propanoate
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend this compound (15.1 g, 100 mmol) in absolute ethanol (250 mL).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.7 mL, ~50 mmol) to the stirring suspension. The mixture will warm, and the solid should dissolve.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

  • Neutralization: Dissolve the oily residue in 100 mL of ethyl acetate. Carefully transfer the solution to a separatory funnel and slowly add saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH ~8).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure ester.

Application 3: Reduction to Alcohol – A Gateway to New Functionalities

Reducing the carboxylic acid of 3-PPA to the corresponding primary alcohol, 3-(pyridin-3-yl)propan-1-ol, creates a new, highly versatile intermediate. This alcohol can be further functionalized through oxidation, conversion to leaving groups (e.g., tosylates, halides) for nucleophilic substitution, or used in ether synthesis, dramatically expanding the synthetic possibilities.

Causality and Strategic Choices

Carboxylic acids are challenging to reduce. Strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective but require strictly anhydrous conditions and careful handling.

  • Why LiAlH₄? It is a powerful reducing agent capable of reducing carboxylic acids directly to alcohols. Its high reactivity necessitates the use of anhydrous ethereal solvents like THF or diethyl ether.

  • Critical Safety Note: LiAlH₄ reacts violently with water and protic solvents to release flammable hydrogen gas. The workup procedure (Fieser workup) must be performed with extreme caution, typically at 0 °C.

Mechanism of Reduction

G 3-PPA 3-PPA Deprotonation Deprotonation 3-PPA->Deprotonation LiAlH₄ Coordination Coordination Deprotonation->Coordination Forms Lithium Carboxylate Salt Hydride Attack Hydride Attack Coordination->Hydride Attack Al-H attacks C=O Tetrahedral Intermediate Tetrahedral Intermediate Hydride Attack->Tetrahedral Intermediate Aldehyde Intermediate Aldehyde Intermediate Tetrahedral Intermediate->Aldehyde Intermediate Elimination of 'O-AlH₂' species Second Hydride Attack Second Hydride Attack Aldehyde Intermediate->Second Hydride Attack Alkoxide Intermediate Alkoxide Intermediate Second Hydride Attack->Alkoxide Intermediate Protonation (Workup) Protonation (Workup) Alkoxide Intermediate->Protonation (Workup) H₂O / H₃O⁺ 3-Pyridinepropanol 3-Pyridinepropanol Protonation (Workup)->3-Pyridinepropanol

Caption: Simplified mechanism of LiAlH₄ reduction of a carboxylic acid.

Protocol: Synthesis of 3-(pyridin-3-yl)propan-1-ol
  • Setup: To a flame-dried 1 L three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (5.7 g, 150 mmol, 1.5 eq) and 200 mL of anhydrous THF. Cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (15.1 g, 100 mmol, 1.0 eq) in 200 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the LiAlH₄ slurry over 1 hour, maintaining the temperature at 0 °C. (Note: Initial addition will cause H₂ evolution).

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Cooling and Quenching (Fieser Workup): Cool the reaction back down to 0 °C. VERY CAREFULLY and SLOWLY, add the following reagents sequentially and dropwise:

    • 5.7 mL of deionized water

    • 5.7 mL of 15% (w/v) aqueous NaOH

    • 17.1 mL of deionized water

  • Filtration: A granular white precipitate of aluminum salts should form. Allow the slurry to stir at room temperature for 1 hour, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude alcohol.

  • Purification: Purify by flash chromatography (silica gel, eluting with a methanol/DCM gradient) or vacuum distillation to yield 3-(pyridin-3-yl)propan-1-ol.

Application 4: Case Study – A Synthetic Approach to Betahistine Analogs

Betahistine, 2-[2-(methylamino)ethyl]pyridine, is a histamine analog used to treat vertigo.[18] While betahistine itself is a 2-substituted pyridine, the synthetic strategies are directly applicable to isomers and demonstrate how intermediates derived from 3-PPA can be elaborated into pharmacologically relevant structures. A key step in many syntheses is the addition of an amine to a vinylpyridine intermediate.[19][20]

This section outlines a conceptual pathway from 3-PPA to a key structural motif found in such drugs.

Conceptual Synthetic Pathway

Caption: A multi-step conceptual pathway from 3-PPA to an N-alkylated aminopropylpyridine intermediate.

This hypothetical sequence illustrates how the initial functional group transformations (reduction, conversion to a leaving group) on 3-PPA enable the introduction of the critical amine functionality, which can then be further elaborated to produce final drug candidates or advanced intermediates. Each step represents a standard, high-yielding transformation familiar to medicinal chemists, showcasing the modularity and power of using 3-PPA as a foundational starting material.

References

Application Notes & Protocols: 3-Pyridinepropionic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Unique Catalytic Potential of 3-Pyridinepropionic Acid

This compound (3-PPA), also known as 3-(3-Pyridyl)propionic acid, is a bifunctional organic molecule featuring a pyridine ring and a carboxylic acid group separated by a flexible propylene linker.[1][2] This unique architecture makes it a versatile tool in the field of catalysis. The pyridine nitrogen atom serves as a Lewis basic site, capable of coordinating to metal centers, while the carboxylic acid moiety provides a Brønsted-Lowry acidic site and can act as an anionic ligand.[3][4][5] This duality allows 3-PPA to participate in catalysis in several distinct modes: as a ligand for metal catalysts, as a component in organocatalysis, and as a building block for advanced catalytic materials.

This document provides an in-depth guide to the catalytic applications of 3-PPA, offering mechanistic insights, comparative data, and detailed protocols to enable researchers to effectively harness its capabilities.

Physicochemical Properties of this compound[1][3]
PropertyValue
CAS Number 3724-19-4
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Slightly beige crystalline powder
Melting Point 156-160 °C
pKa ~4.20 (Predicted)

Part 1: 3-PPA as a Ligand in Metal-Catalyzed Cross-Coupling

The pyridine moiety of 3-PPA is an excellent coordinating group for transition metals, particularly palladium, which is a cornerstone of modern cross-coupling chemistry.[6][7] While direct evidence for 3-PPA in famous named reactions like Suzuki or Heck couplings is emerging, its structural motifs are highly relevant. Pyridine-containing ligands are crucial for stabilizing the metal center, modulating its electronic properties, and influencing the regioselectivity and efficiency of the catalytic cycle.

Mechanistic Rationale

In a typical palladium-catalyzed cross-coupling reaction, the ligand plays a critical role in several elementary steps: oxidative addition, transmetalation, and reductive elimination. The pyridine nitrogen of 3-PPA can coordinate to the palladium center, influencing its reactivity. The carboxylic acid group can remain as a pendant functional group or participate in the reaction, potentially acting as a proton shuttle or a hemilabile ligand that transiently dissociates to open a coordination site for incoming substrates. This hemilability can be crucial for preventing catalyst deactivation and promoting high turnover numbers.

The development of novel ligands is a key area of research for improving cross-coupling reactions, especially when using challenging substrates like pyridine derivatives themselves, which can be difficult to couple using traditional boronic acids.[8][9]

Logical Workflow for Ligand Application in a Cross-Coupling Reaction

G cluster_prep Catalyst Preparation cluster_reaction Reaction Execution Pd_source Pd(OAc)₂ Source Activate_Catalyst Pre-form Catalyst Complex (e.g., stir at RT, 15 min) Pd_source->Activate_Catalyst PPA_ligand 3-PPA Ligand PPA_ligand->Activate_Catalyst Solvent_prep Anhydrous Solvent Solvent_prep->Activate_Catalyst Dissolve Reaction_Vessel Inert Atmosphere Reaction Vessel (N₂ or Ar) Activate_Catalyst->Reaction_Vessel Inject Catalyst Solution Aryl_Halide Aryl Halide (R'-X) Aryl_Halide->Reaction_Vessel Coupling_Partner Coupling Partner (R-M) Coupling_Partner->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Heat_Stir Heat_Stir Reaction_Vessel->Heat_Stir Heat & Stir (e.g., 80-120 °C, 12-24h) Quench Quench Heat_Stir->Quench Reaction Completion (TLC/GC-MS) Workup Workup Quench->Workup Aqueous Workup & Extraction Purify Purify Workup->Purify Column Chromatography Product Product Purify->Product Characterized Product (R-R') caption Workflow for a generic Pd-catalyzed cross-coupling using 3-PPA as a ligand.

Caption: Workflow for a Pd-catalyzed cross-coupling using 3-PPA.

Part 2: 3-PPA in the Synthesis of Catalytic Materials

A significant application of 3-PPA is its use as a building block or modifying agent for solid-state catalysts, such as metal-organic frameworks (MOFs) and functionalized nanoparticles.

Coordination Polymers and MOFs

3-PPA is frequently used in the synthesis of coordination polymers with various metals, including Zinc (Zn), Cadmium (Cd), Silver (Ag), and Copper (Cu).[1][3][4] The bifunctional nature of 3-PPA allows it to bridge metal centers, forming extended one-, two-, or three-dimensional networks.

  • Causality: The geometry of the pyridine ring and the flexibility of the propionate linker dictate the final topology of the coordination polymer. These materials can possess porous structures, making them potential candidates for heterogeneous catalysis, where the framework can provide active sites or selectively adsorb substrates. For instance, the hydrothermal synthesis of [Zn(PPA)₂(H₂O)₂]n and [Cd(PPA)₂]n yields stable polymeric structures.[1][4]

Surface Modification of Nanoparticles

The carboxylic acid group of 3-PPA can be used to anchor the molecule to the surface of metal or metal oxide nanoparticles. This surface modification serves several purposes in catalysis:

  • Stabilization: The organic shell prevents the agglomeration of nanoparticles, which would otherwise lead to a loss of catalytic activity.[10]

  • Solubility and Dispersion: It can modify the surface properties of the nanoparticles, allowing them to be dispersed in specific solvents for catalytic reactions.

  • Active Site Introduction: The exposed pyridine groups on the nanoparticle surface can act as basic catalytic sites or as coordination points to anchor a secondary catalytic species, creating a multifunctional catalyst.

Bimetallic or alloy nanoparticles often exhibit synergistic catalytic effects, and ligands like 3-PPA can be crucial in their synthesis and stabilization.[11]

Part 3: Protocols and Methodologies

Protocol 1: Synthesis of a Magnetically Separable Acidic Catalyst

This protocol is adapted from methodologies for creating functionalized ionic liquid catalysts supported on nanoparticles, a modern approach to creating recoverable catalysts.[12][13] Here, the pyridine moiety is functionalized to create an acidic ionic liquid, which is then immobilized. This showcases the chemical versatility of the pyridine scaffold present in 3-PPA.

Objective: To synthesize a pyridine-based acidic ionic liquid catalyst supported on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) for enhanced recovery and reuse.

Materials:

  • 1,3-Propanesultone

  • Pyridine (as a stand-in for the reactive part of 3-PPA)

  • N,N-Dimethylformamide (DMF)

  • Trifluoromethanesulfonic acid

  • Fe₃O₄@SiO₂ core-shell nanoparticles

  • Ethanol (EtOH)

  • Toluene

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating

  • Rotary evaporator

  • External magnet for separation

Step-by-Step Procedure:

Part A: Synthesis of the Pyridine Ionic Liquid Intermediate

  • In a 100 mL round-bottom flask, dissolve 1,3-propane sultone (1.22 g, 10 mmol) in 30 mL of DMF.

  • Under constant stirring in an ice bath, slowly add pyridine (0.79 g, 10 mmol).

  • Allow the mixture to warm to room temperature and then heat to 35°C, stirring for 6 hours.

  • After the reaction is complete, remove the DMF solvent under reduced pressure using a rotary evaporator to obtain the zwitterionic intermediate.

Part B: Synthesis of the Acidic Ionic Liquid

  • Dissolve the intermediate from Part A in 20 mL of distilled water.

  • Slowly add trifluoromethanesulfonic acid (1.50 g, 10 mmol) to the solution.

  • Heat the mixture under stirring. The reaction progress can be monitored by pH.

  • Once the reaction is complete, remove the water by distillation under reduced pressure to yield the final pyridine-based acidic ionic liquid monomer.

Part C: Immobilization on Magnetic Nanoparticles

  • Disperse 1.0 g of pre-prepared Fe₃O₄@SiO₂ nanoparticles in 50 mL of toluene.

  • Add 1.5 g of the acidic ionic liquid from Part B to the nanoparticle suspension.

  • Reflux the mixture for 24 hours with vigorous stirring to ensure covalent bonding of the ionic liquid to the silica surface.

  • After cooling, separate the functionalized magnetic nanoparticles using a strong external magnet.

  • Wash the catalyst sequentially with toluene, ethanol, and deionized water (3 times each) to remove any unreacted species.

  • Dry the final magnetic catalyst (Fe₃O₄@SiO₂-Py-IL) under vacuum at 60°C for 12 hours.

Validation and Characterization
  • FT-IR Spectroscopy: Confirm the presence of key functional groups from the pyridine ring and the sulfonate group on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): Determine the loading of the ionic liquid on the nanoparticles.

  • Vibrating Sample Magnetometry (VSM): Confirm that the catalyst retains its magnetic properties for easy separation.

  • Catalytic Test Reaction: Evaluate the catalyst's performance in a model acid-catalyzed reaction, such as esterification or a multi-component reaction, monitoring yield and recyclability.[14]

Part 4: Organocatalysis and Future Outlook

The bifunctional nature of 3-PPA, possessing both a Lewis base (pyridine N) and a Brønsted acid (carboxylic acid), presents intriguing possibilities for its use as an organocatalyst.[15] Such catalysts can mediate reactions through a push-pull mechanism, where one functional group activates the nucleophile while the other activates the electrophile.

Potential Organocatalytic Applications

While specific examples using 3-PPA are still an emerging area of research, it could theoretically be applied to reactions such as:

  • Aldol Reactions: The pyridine could act as a base to form an enolate, while the carboxylic acid activates the aldehyde carbonyl group via hydrogen bonding.[16]

  • Michael Additions: Similar to aldol reactions, 3-PPA could facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[17]

  • Multi-component Reactions: The ability to activate multiple substrates simultaneously is a hallmark of efficient catalysts for complex transformations.

The development of organocatalytic methods is a key area in green chemistry, and molecules like 3-PPA are promising candidates for expanding this field.[18]

Future Research Directions
  • Asymmetric Catalysis: Chiral derivatives of 3-PPA could be synthesized and employed as ligands in asymmetric metal catalysis or as chiral organocatalysts.

  • Tandem Catalysis: Immobilized 3-PPA on a solid support could be combined with another catalyst (e.g., an enzyme or a second metal complex) to perform cascade reactions in a single pot.

  • Photocatalysis: Pyridine-containing structures can be incorporated into photosensitizers. 3-PPA could be used to anchor such complexes to semiconductor surfaces for applications in light-driven chemical transformations.

Conclusion

This compound is a versatile and accessible molecule with significant, albeit still developing, potential in catalysis. Its primary proven applications lie in the construction of coordination polymers and as a surface modification agent. Its structure provides a robust framework for its use as a ligand in homogeneous catalysis and as a potential bifunctional organocatalyst. The protocols and insights provided herein serve as a foundational guide for researchers to explore and unlock the full catalytic capabilities of this promising compound.

References

A Step-by-Step Guide to Growing Single Crystals of 3-Pyridinepropionic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The successful cultivation of high-quality single crystals is a cornerstone of modern materials science and pharmaceutical development. For complexes involving 3-Pyridinepropionic acid (3-PPA), obtaining single crystals is the definitive step for elucidating three-dimensional molecular structures through X-ray diffraction, which in turn informs the rational design of novel coordination polymers and active pharmaceutical ingredients (APIs).[1][2] 3-PPA is a versatile ligand used in the synthesis of coordination polymers with diverse properties.[3][4][5][6] This guide provides an in-depth, experience-driven protocol for growing single crystals of 3-PPA complexes, moving beyond a simple recitation of steps to explain the critical underlying principles that govern crystallization success.

The Foundational Principles of Crystallization

Growing a single crystal is an exercise in precisely controlling thermodynamics and kinetics to guide molecules out of the disorder of a solution and into an ordered, repeating lattice. The entire process hinges on achieving a state of supersaturation , a non-equilibrium condition where the concentration of the solute exceeds its solubility limit at a given temperature.[7]

The journey from a clear solution to a well-defined crystal involves two key stages:

  • Nucleation: The initial formation of microscopic, stable crystalline aggregates. This is often the most challenging step. An excessively high rate of nucleation leads to the rapid precipitation of many small crystals or an amorphous powder.[8][9] The goal is to induce a small number of nucleation events.

  • Growth: The subsequent, orderly addition of molecules from the solution onto the surface of the existing nuclei. For high-quality single crystals, the growth phase must be slow and steady, allowing molecules to adopt their lowest energy positions within the crystal lattice.[10]

Several factors critically influence this delicate balance. The purity of the starting material is paramount; impurities can inhibit nucleation or become incorporated into the lattice, disrupting long-range order.[8][11] Beyond purity, the choice of solvent, temperature, pH, and mechanical stability are the primary experimental variables the researcher can manipulate.[8]

Pre-Crystallization: Synthesis of a 3-PPA Metal Complex

Before crystallization can begin, the 3-PPA complex must be synthesized and purified. 3-PPA is known to form coordination complexes with various metals, such as Zinc (II), Copper (II), and Silver (I).[3][4][6] The following is a generalized protocol for the synthesis of a Zn(II)-PPA complex, a common starting point for crystallization experiments.[4][12][13]

Protocol: Synthesis of Bis(3-pyridinepropionato)diaquazinc(II)

  • Dissolution: Dissolve 2 mmol of this compound in 15 mL of a methanol/water (2:1 v/v) solution with gentle heating and stirring.

  • Metal Salt Addition: In a separate flask, dissolve 1 mmol of Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in 10 mL of water.

  • Reaction: Slowly add the Zinc(II) acetate solution to the 3-PPA solution while stirring. A white precipitate may begin to form.

  • Reflux: Heat the resulting mixture to a gentle reflux for 2-3 hours to ensure the reaction goes to completion.[14]

  • Isolation: Allow the mixture to cool to room temperature. Collect the resulting solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of cold water, followed by a small amount of diethyl ether to aid in drying. Dry the purified polycrystalline product in a desiccator.

  • Purity Check: Before proceeding, confirm the identity and purity of the bulk material using techniques such as IR spectroscopy or powder X-ray diffraction. A purity level of at least 90% is recommended for crystallization attempts.[11]

Strategic Solvent Selection: The Key to Success

The interaction between the solute and the solvent is the most critical parameter in solution-based crystal growth.[15][16] The ideal solvent should exhibit moderate solubility for the 3-PPA complex—not so high that achieving supersaturation is impossible, but not so low that an impractical volume of solvent is required.[8]

The choice of solvent directly impacts crystal morphology and can even determine which polymorphic form crystallizes.[15][17] Solvents can inhibit or promote growth on specific crystal faces through intermolecular interactions (e.g., hydrogen bonding), altering the final shape of the crystal.[18] For pyridine-containing compounds, controlling the pH is also crucial, as the protonation state of the pyridine nitrogen can dramatically alter solubility and intermolecular interactions.[19]

Table 1: Candidate Solvents for 3-PPA Complexes

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics & Rationale
Water100.080.1High polarity, excellent for forming hydrogen bonds. Useful for hydrothermal methods or in mixtures.[12]
Methanol64.732.7Polar protic solvent, often used for dissolving 3-PPA and its metal salts.[3][4]
Ethanol78.424.5Similar to methanol but less volatile, allowing for slower evaporation. A common choice for recrystallization.[20]
Acetonitrile81.637.5Polar aprotic solvent. Its different hydrogen bonding capability can yield different crystal packing.
Dimethylformamide (DMF)153.036.7High boiling point, good for dissolving a wide range of organic and inorganic compounds. Useful for slow cooling or diffusion methods.
Tetrahydrofuran (THF)66.07.6Moderately polar ether, good for dissolving larger organic moieties. Often used in solvent/anti-solvent pairs.[21]
Heptane / Hexane98.4 / 68.7~1.9Nonpolar anti-solvents. Used in layering or vapor diffusion to gradually reduce the solubility of the complex.[22]

Step-by-Step Crystallization Protocols

Patience is the most important virtue in crystal growing.[8] The methods below are designed to create supersaturation slowly and gently. It is often necessary to try multiple methods and solvent systems in parallel. All glassware must be scrupulously clean to minimize unwanted nucleation sites.

Method 1: Slow Evaporation

This is technically the simplest method, relying on the slow removal of solvent to increase the solute concentration.[11][23]

Protocol:

  • Prepare a nearly saturated solution of your 3-PPA complex in a suitable solvent (e.g., ethanol/water) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes dust and other particulates that could act as nucleation sites.[8]

  • Cover the vial with parafilm. Using a fine needle, puncture 1-3 small holes in the parafilm. The number and size of the holes control the rate of evaporation.

  • Place the vial in a quiet, vibration-free location (e.g., a dedicated cupboard or a drawer).

  • Allow the setup to stand undisturbed for several days to weeks. Resist the urge to check on it daily, as mechanical shock can ruin crystal growth.[8]

Method 2: Vapor Diffusion

This elegant technique is highly effective for small amounts of material. It involves placing a solution of the compound in a closed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[1][11][24]

Protocol:

  • Dissolve the 3-PPA complex in a minimal amount of a "good" solvent (e.g., DMF or Methanol) in a small, open vial (e.g., a 1 mL conical vial).

  • Pour a larger volume (2-3 mL) of a volatile anti-solvent (e.g., diethyl ether or heptane) into a larger jar or beaker.

  • Carefully place the small vial containing your solution inside the larger jar, ensuring the liquid levels do not touch.

  • Seal the larger jar tightly with a lid or parafilm.

  • Set the entire apparatus aside in a location free from vibrations and temperature fluctuations. Crystals typically form at the interface or on the vial walls over several days.

Method 3: Liquid-Liquid Diffusion (Layering)

This method creates a sharp interface between a solution of the compound and a miscible anti-solvent. Diffusion across this interface slowly creates a supersaturated zone where crystals can grow.

Protocol:

  • Dissolve the 3-PPA complex in a small amount of a dense solvent (e.g., DMF or a concentrated solution in methanol).

  • Add this solution to the bottom of a narrow test tube (an NMR tube works well).

  • Very carefully and slowly, layer a less dense, miscible anti-solvent (e.g., heptane or diethyl ether) on top of the solution. Use a syringe or pipette to add the anti-solvent dropwise down the side of the tube to avoid mixing.[8][11]

  • A clear interface should be visible between the two liquids.

  • Seal the tube and leave it undisturbed. Crystals will ideally form at the interface over time.

Visualizing the Workflow & Troubleshooting

Success in crystallization often requires a systematic approach and iteration. The following workflow diagram outlines a logical process for tackling a new 3-PPA complex.

CrystalGrowthWorkflow cluster_prep Preparation cluster_crystal Crystallization Strategy cluster_eval Evaluation & Iteration Synthesis Synthesize & Purify 3-PPA Complex Purity Check Purity > 90%? (FTIR, Powder XRD) Synthesis->Purity SolventScreen Solvent Screening (Table 1) Purity->SolventScreen Purity OK ChooseMethod Select Method(s) (Evaporation, Diffusion, etc.) SolventScreen->ChooseMethod Setup Set up Experiments (Parallel Trials) ChooseMethod->Setup Wait Wait Patiently (Days to Weeks) Setup->Wait Observe Observe Outcome Wait->Observe GoodCrystals High-Quality Crystals? Observe->GoodCrystals Troubleshoot Troubleshoot (See Table 2) GoodCrystals->Troubleshoot No Analyze Analyze via SCXRD GoodCrystals->Analyze Yes Troubleshoot->SolventScreen Iterate: Change Solvent/Method

Caption: Workflow for single crystal growth of 3-PPA complexes.

Even with careful planning, crystallization can be unpredictable. Table 2 outlines common problems and their solutions.

Table 2: Troubleshooting Crystallization Outcomes

ProblemObservationProbable Cause(s)Suggested Solutions
No Growth The solution remains clear indefinitely.Solution is undersaturated or in the metastable zone.[9]1. Allow more solvent to evaporate. 2. Cool the solution in an ice bath or refrigerator.[9][22] 3. Add a seed crystal from a previous batch.[9] 4. Gently scratch the inside of the vial with a glass rod to create a nucleation site.[9]
"Oiling Out" An oily, non-crystalline liquid separates from the solution.Compound's melting point is below the solution temperature; high concentration of impurities; solution is too concentrated.[9]1. Reheat the solution to re-dissolve the oil, add more solvent, and cool much more slowly.[9] 2. Try a solvent with a lower boiling point. 3. Further purify the starting material.
Precipitation A fine powder or microcrystalline solid crashes out of solution immediately.Supersaturation was achieved too quickly; nucleation rate is too high.[9][25]1. Use a larger volume of solvent to make a more dilute solution.[9] 2. Slow down the process (e.g., slower cooling, fewer holes in parafilm, less volatile anti-solvent).
Cloudy Solution The solution becomes cloudy with a suspended amorphous solid.Too many nucleation sites; the compound may be precipitating in an amorphous, non-crystalline form.[25]1. Re-dissolve by heating and filter while hot into a pre-warmed, clean vial. 2. Try a different solvent system entirely, as solvent-solute interactions may be preventing ordered packing.[22]

Conclusion

Growing single crystals of this compound complexes is a process that rewards methodical work, careful observation, and persistence. There is no single "magic" technique; success is found by understanding the fundamental principles of solubility and supersaturation and by systematically exploring the experimental variables of solvent, temperature, and concentration.[11] By applying the protocols and troubleshooting strategies outlined in this guide, researchers can significantly increase their probability of obtaining high-quality single crystals suitable for structural elucidation, thereby accelerating their research in drug discovery and materials engineering.

References

Application Notes and Protocols for Biological Screening of Novel 3-Pyridinepropionic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 3-Pyridinepropionic Acid Derivatives as Novel GPR109A Modulators

This compound, a structural analog of nicotinic acid (niacin), presents a compelling scaffold for the discovery of novel therapeutics. Nicotinic acid is a well-established lipid-modifying agent that exerts its effects primarily through the activation of the G-protein coupled receptor (GPCR), GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2).[1][] GPR109A is a promising therapeutic target for dyslipidemia and various inflammatory conditions.[1] The structural similarity between this compound and nicotinic acid suggests that novel derivatives of this scaffold could be potent and selective modulators of GPR109A.

This document provides a comprehensive guide to the biological screening of novel this compound compounds, with a focus on identifying and characterizing their activity as GPR109A modulators. We present a tiered screening cascade, from initial high-throughput screening (HTS) to detailed secondary and mechanistic assays, designed to provide a thorough pharmacological profile of candidate compounds. The protocols and rationale provided herein are intended to empower researchers to efficiently identify and advance promising new chemical entities toward clinical development.

The GPR109A Signaling Pathway: A Dual-Pronged Mechanism

A thorough understanding of the GPR109A signaling pathway is critical for designing and interpreting screening assays. Upon agonist binding, GPR109A initiates two primary signaling cascades:

  • Gαi/o-Mediated Pathway: The canonical pathway involves the coupling of GPR109A to the inhibitory G-protein, Gαi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This pathway is believed to be responsible for the anti-lipolytic effects of GPR109A agonists.

  • β-Arrestin-Mediated Pathway: GPR109A activation can also trigger the recruitment of β-arrestin proteins. This can lead to receptor internalization and the initiation of downstream signaling events that are independent of G-protein coupling.[1] The β-arrestin pathway has been implicated in the flushing side effect associated with niacin therapy.[3]

The potential for biased agonism, where a ligand preferentially activates one pathway over the other, is a key consideration in the development of novel GPR109A modulators. Identifying compounds with a Gαi/o-biased signaling profile could lead to therapeutics with improved efficacy and a reduced side-effect profile.

GPR109A Signaling Pathway Figure 1: GPR109A Signaling Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound Derivative This compound Derivative GPR109A GPR109A This compound Derivative->GPR109A Binds G_alpha_io Gαi/o GPR109A->G_alpha_io Activates Beta_Arrestin β-Arrestin GPR109A->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_alpha_io->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Internalization Receptor Internalization & Downstream Signaling Beta_Arrestin->Internalization

Caption: Figure 1: GPR109A Signaling Pathways

A Tiered Screening Cascade for Novel this compound Compounds

A systematic and tiered approach is essential for the efficient identification and validation of promising drug candidates. We propose a three-tiered screening cascade:

Tier 1: Primary High-Throughput Screening (HTS)

  • Objective: To rapidly screen a large library of this compound derivatives to identify "hit" compounds that modulate GPR109A activity.

  • Assay: A cell-based functional assay measuring changes in intracellular cAMP levels.

Tier 2: Secondary Assays for Hit Confirmation and Potency Determination

  • Objective: To confirm the activity of hits from the primary screen and to determine their potency (EC50 or IC50).

  • Assays:

    • Confirmatory cAMP assay.

    • Orthogonal assay, such as a β-arrestin recruitment assay.

Tier 3: Mechanistic and Selectivity Assays

  • Objective: To elucidate the mechanism of action of confirmed hits and to assess their selectivity.

  • Assays:

    • Determination of biased agonism (Gαi/o vs. β-arrestin).

    • Selectivity profiling against other relevant GPCRs.

    • Target engagement assays.

Screening Workflow Figure 2: Overall Screening Workflow Compound_Library This compound Compound Library Primary_HTS Tier 1: Primary HTS (cAMP Assay) Compound_Library->Primary_HTS Hits Initial Hits Primary_HTS->Hits Secondary_Assays Tier 2: Secondary Assays (cAMP Confirmation & β-Arrestin) Hits->Secondary_Assays Confirmed_Hits Confirmed Hits Secondary_Assays->Confirmed_Hits Mechanistic_Assays Tier 3: Mechanistic Assays (Biased Agonism & Selectivity) Confirmed_Hits->Mechanistic_Assays Lead_Candidates Lead Candidates Mechanistic_Assays->Lead_Candidates

Caption: Figure 2: Overall Screening Workflow

Detailed Protocols

Tier 1: Primary High-Throughput Screening - cAMP Assay

Principle: This assay quantifies the ability of test compounds to modulate the intracellular concentration of cAMP in cells expressing GPR109A. Since GPR109A couples to Gαi/o, agonists will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This assay is typically performed in the presence of forskolin, an adenylyl cyclase activator, to establish a detectable baseline of cAMP.

Materials:

  • HEK293 or CHO cells stably expressing human GPR109A.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin.

  • Test compounds (this compound derivatives).

  • Reference agonist (e.g., nicotinic acid).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence polarization-based).

Protocol:

  • Cell Seeding: Seed GPR109A-expressing cells into 384-well assay plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer.

  • Compound Addition: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Forskolin Stimulation: Add a pre-determined concentration of forskolin to all wells to stimulate adenylyl cyclase and incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP signal for each test compound concentration.

ParameterRecommended Value
Cell LineHEK293-hGPR109A
Plate Format384-well
Seeding Density5,000 - 10,000 cells/well
Compound Concentration10 µM (single point for HTS)
Forskolin ConcentrationEC80
Incubation Times30 min (compound), 30 min (forskolin)
Detection MethodHTRF
Tier 2: Secondary Assay - β-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of β-arrestin to the activated GPR109A receptor at the cell membrane. Various technologies can be employed, such as those based on enzyme fragment complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET).

Materials:

  • Cells engineered to co-express GPR109A and a β-arrestin fusion protein (e.g., U2OS-GPR109A-β-arrestin).

  • Assay buffer.

  • Test compounds.

  • Reference agonist.

  • Detection reagents specific to the chosen assay technology.

Protocol:

  • Cell Seeding: Seed the engineered cells into 384-well assay plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the confirmed hits and the reference agonist to the cells.

  • Incubation: Incubate the plates for a specified time (e.g., 60-90 minutes) at 37°C.

  • Signal Detection: Add the detection reagents and measure the signal (e.g., chemiluminescence or BRET ratio) according to the manufacturer's instructions.

  • Data Analysis: Plot the signal as a function of compound concentration and determine the EC50 for β-arrestin recruitment.

ParameterRecommended Value
Cell LineU2OS-GPR109A-β-arrestin
Plate Format384-well
Seeding Density10,000 - 20,000 cells/well
Compound Concentration10-point dose response
Incubation Time90 minutes
Detection MethodPathHunter (enzyme fragment complementation)
Tier 3: Mechanistic Assay - Target Engagement

Principle: Target engagement assays confirm the direct interaction between a compound and its intended target in a cellular context. A cellular thermal shift assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Materials:

  • GPR109A-expressing cells.

  • Test compound.

  • PBS and lysis buffer.

  • Antibodies specific for GPR109A.

  • Western blotting or ELISA reagents.

Protocol:

  • Compound Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) protein.

  • Protein Quantification: Quantify the amount of soluble GPR109A in the supernatant at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble GPR109A as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Interpretation and Next Steps

The screening cascade described above will generate a comprehensive dataset for each novel this compound compound.

  • Primary HTS: "Hits" are identified as compounds that cause a significant inhibition of the forskolin-stimulated cAMP signal.

  • Secondary Assays: The potency (EC50) of confirmed hits is determined from the dose-response curves in both the cAMP and β-arrestin assays.

  • Mechanistic Assays: The ratio of EC50 values from the Gαi/o (cAMP) and β-arrestin assays can be used to calculate a "bias factor," which quantifies the preference of a compound for one signaling pathway over the other. Target engagement assays will provide direct evidence of compound binding to GPR109A.

Compounds that demonstrate potent Gαi/o-biased agonism and confirmed target engagement are promising candidates for further lead optimization and preclinical development.

References

Application Notes and Protocols: 3-Pyridinepropionic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyridine Scaffold

For researchers, scientists, and drug development professionals, the pyridine ring represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone in the design of numerous therapeutic agents.[1][2] This guide focuses on a specific, yet versatile, building block: 3-Pyridinepropionic acid (3-PPA) . While extensive research has been conducted on various pyridine derivatives as potent enzyme inhibitors, 3-PPA itself presents a foundational starting point for inhibitor design and optimization.[1][3] This document provides a comprehensive overview of the application of 3-PPA in the development of enzyme inhibitors, complete with detailed experimental protocols for researchers to initiate their own investigations.

The core hypothesis underpinning this guide is that the this compound structure, combining a pyridine ring with a flexible propionic acid side chain, offers a compelling framework for targeting the active sites of various enzymes. The pyridine moiety can engage in critical hydrogen bonding and π-π stacking interactions, while the carboxylic acid can act as a key anchoring group or be readily modified to explore structure-activity relationships (SAR).[2]

Section 1: Rationale for Targeting Enzymes with this compound-Based Scaffolds

The therapeutic potential of targeting enzymes is vast, spanning metabolic disorders, neurodegenerative diseases, and infectious agents. The selection of an appropriate chemical scaffold is a critical first step in any drug discovery campaign. This compound and its derivatives are particularly promising for several reasons:

  • Proven Pharmacophore: Pyridine carboxylic acid isomers are integral to a multitude of approved drugs targeting a wide array of diseases, including cancer, diabetes, and tuberculosis.[1] This history of clinical success validates the biocompatibility and therapeutic potential of this chemical class.

  • Synthetic Accessibility: The chemical structure of 3-PPA allows for straightforward synthetic modifications. The carboxylic acid group can be readily converted to amides, esters, and other functional groups, enabling the rapid generation of a library of analogs for SAR studies.[4]

  • Bioisosteric Potential: The pyridine ring is a well-known bioisostere for a phenyl ring, offering the advantage of improved solubility and metabolic stability in many cases.

Based on the broader class of pyridine-containing inhibitors, two promising enzyme targets for initiating a drug discovery program with 3-PPA are α-amylase and kynurenine 3-monooxygenase (KMO) .

  • α-Amylase: This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a validated strategy for managing type 2 diabetes.[5] Derivatives of pyridine-3-carboxylic acid have already shown promise as anti-hyperglycemic agents by targeting α-amylase.[6]

  • Kynurenine 3-Monooxygenase (KMO): KMO is a key enzyme in the kynurenine pathway of tryptophan metabolism. Inhibition of KMO is a promising therapeutic strategy for neurodegenerative disorders such as Huntington's and Alzheimer's diseases, as it can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid.[7]

Section 2: Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for researchers to begin evaluating 3-PPA and its derivatives as potential enzyme inhibitors.

Synthesis of this compound Derivatives: An Exemplar Protocol

The derivatization of the carboxylic acid moiety of 3-PPA is a fundamental step in exploring its potential as an enzyme inhibitor scaffold. The following protocol describes a general method for the synthesis of amide derivatives, a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties.

Workflow for Amide Synthesis from 3-PPA:

cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation start This compound step1 React with Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->step1 intermediate 3-Pyridinepropionyl Chloride (Acyl Chloride) step1->intermediate step2 React with Acyl Chloride in the presence of a base (e.g., Triethylamine) intermediate->step2 amine Primary or Secondary Amine (R₁R₂NH) amine->step2 product N-substituted 3-Pyridinepropionamide step2->product caption Fig. 1: Amide Synthesis Workflow

Caption: Figure 1: General workflow for the synthesis of amide derivatives from this compound.

Protocol 2.1.1: Synthesis of N-benzyl-3-(pyridin-3-yl)propanamide

  • Activation of this compound:

    • In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until the evolution of gas ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at a higher wavenumber).

  • Amide Formation:

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the freshly prepared 3-pyridinepropionyl chloride solution to the amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-3-(pyridin-3-yl)propanamide.

In Vitro Enzyme Inhibition Assays

The following protocols are designed to screen 3-PPA and its derivatives for inhibitory activity against α-amylase and KMO.

Protocol 2.2.1: α-Amylase Inhibition Assay (Colorimetric)

This assay is based on the DNSA (3,5-dinitrosalicylic acid) method, which measures the amount of reducing sugars produced from the enzymatic hydrolysis of starch.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in phosphate buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium phosphate buffer (pH 6.9)

  • Acarbose (positive control)

  • This compound and its derivatives

Procedure:

  • Prepare a series of concentrations of 3-PPA or its derivatives in the appropriate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution to each well.

  • Add 50 µL of α-amylase solution to each well and incubate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 50 µL of starch solution to each well and incubate at 37 °C for 20 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 1: Example Data for α-Amylase Inhibition Assay

CompoundConcentration (µM)% InhibitionIC50 (µM)
Acarbose1055.29.8
3-PPA 1000Data to be determinedData to be determined
Derivative 1 100Data to be determinedData to be determined
Derivative 2 10Data to be determinedData to be determined

Protocol 2.2.2: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay (Fluorometric)

This assay measures the production of 3-hydroxykynurenine (3-HK), a fluorescent product of the KMO-catalyzed reaction.

Materials:

  • Recombinant human KMO

  • L-kynurenine (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Known KMO inhibitor (e.g., Ro 61-8048) as a positive control

  • This compound and its derivatives

Procedure:

  • Prepare a series of concentrations of 3-PPA or its derivatives.

  • In a black 96-well plate, add the test compound, recombinant human KMO, and NADPH in buffer.

  • Initiate the reaction by adding L-kynurenine.

  • Incubate the plate at 37 °C, protected from light.

  • Measure the fluorescence of the product, 3-HK, at an excitation wavelength of ~365 nm and an emission wavelength of ~480 nm at regular intervals.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value from the dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of enzyme inhibitors in a more physiologically relevant context.

Workflow for Cell-Based Assay Development:

cluster_0 Assay Development cluster_1 Compound Testing cell_line Select appropriate cell line (e.g., expressing the target enzyme) assay_type Choose readout (e.g., product formation, downstream signaling) cell_line->assay_type optimization Optimize assay conditions (cell density, incubation time, substrate concentration) assay_type->optimization treatment Treat cells with 3-PPA derivatives optimization->treatment readout Measure assay readout treatment->readout analysis Determine cellular IC50 readout->analysis caption Fig. 2: Cell-Based Assay Workflow

Caption: Figure 2: General workflow for developing and conducting a cell-based enzyme inhibition assay.

Protocol 2.3.1: Cell-Based Assay for KMO Inhibition in Human PBMCs

This protocol is adapted from methodologies for measuring KMO activity in primary human peripheral blood mononuclear cells (PBMCs).

Procedure:

  • Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation: Culture the PBMCs and stimulate with phorbol 12-myristate 13-acetate (PMA) to upregulate KMO expression.

  • Inhibitor Treatment: Treat the stimulated PBMCs with varying concentrations of 3-PPA derivatives for a defined period.

  • Substrate Addition: Add L-kynurenine to the cell culture medium.

  • Sample Collection and Analysis: After incubation, collect the cell culture supernatant. Analyze the concentration of the product, 3-hydroxykynurenine (3-HK), and the remaining substrate, kynurenine, using LC-MS/MS.

  • Data Analysis: Calculate the cellular IC50 value by plotting the reduction in 3-HK formation against the inhibitor concentration.

Section 3: Data Interpretation and Structure-Activity Relationship (SAR) Studies

The initial screening of 3-PPA may reveal weak or no inhibitory activity. The true value of this scaffold lies in its potential for optimization through synthetic derivatization.

Hypothetical SAR for 3-PPA Derivatives:

cluster_0 Modifications cluster_1 Potential Outcomes ppa This compound (Scaffold) pyridine Pyridine Ring Substitutions ppa->pyridine sidechain Propionic Acid Side Chain Modifications ppa->sidechain potency Increased Potency (Lower IC50) pyridine->potency selectivity Improved Selectivity pyridine->selectivity sidechain->potency pk Enhanced Pharmacokinetic Properties sidechain->pk caption Fig. 3: SAR Exploration

Caption: Figure 3: Conceptual framework for exploring the structure-activity relationship of 3-PPA derivatives.

By systematically modifying the pyridine ring (e.g., adding substituents to alter electronics and sterics) and the propionic acid side chain (e.g., forming amides and esters with diverse groups), researchers can probe the binding pocket of the target enzyme and identify key interactions that lead to enhanced potency and selectivity.

Conclusion

This compound serves as an excellent and versatile starting point for the development of novel enzyme inhibitors. Its proven relevance as a pharmacophore, combined with its synthetic tractability, makes it an ideal scaffold for drug discovery campaigns targeting a range of enzymes implicated in human disease. The protocols and workflows provided in this guide offer a solid foundation for researchers to initiate their investigations and unlock the therapeutic potential of this promising chemical entity.

References

Application Notes & Protocols: Post-Synthetic Modification of MOFs Containing 3-Pyridinepropionic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking New Functionalities in MOFs through Post-Synthetic Modification

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, drug delivery, and sensing. The ability to tailor their pore environment and chemical functionality at the molecular level is paramount to advancing these applications. While direct synthesis from functionalized linkers is a primary route to novel MOFs, post-synthetic modification (PSM) offers a powerful alternative for introducing functionalities that may not be compatible with the initial MOF synthesis conditions.[1][2] PSM allows for the targeted chemical transformation of a pre-existing MOF, enabling the creation of materials with enhanced properties and new capabilities.[3]

This guide focuses on the post-synthetic modification of MOFs constructed from 3-Pyridinepropionic acid linkers. The pyridine moiety within this linker presents a versatile handle for a range of chemical transformations, including metalation and N-alkylation. The propionic acid group, depending on its coordination mode within the MOF structure, may also be available for further functionalization. These modifications can dramatically alter the MOF's properties, such as introducing catalytic active sites, modifying surface polarity for selective adsorption, or creating charged frameworks for ion exchange.

This document provides a comprehensive overview of the strategies and detailed protocols for the synthesis and subsequent post-synthetic modification of a hypothetical MOF system based on this compound, offering researchers a practical guide to exploring this exciting area of materials chemistry.

Part 1: Synthesis of a MOF with this compound Linkers

A critical prerequisite for post-synthetic modification is the synthesis of a robust parent MOF. The this compound linker, with its carboxylate and pyridine functionalities, is well-suited for the construction of stable frameworks with common metal nodes such as Zinc and Zirconium. Below are representative solvothermal synthesis protocols for obtaining a crystalline MOF with this linker.

Protocol 1.1: Solvothermal Synthesis of a Zn-based MOF (Zn-PyPA)

This protocol is adapted from established methods for synthesizing Zn-based MOFs with pyridyl-carboxylate linkers.[4][5]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (PyPA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

  • Oven

  • Centrifuge

  • Vacuum Oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.

  • Seal the vial tightly and place it in an oven preheated to 100 °C.

  • Maintain the reaction temperature for 24 hours.

  • After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature.

  • Collect the resulting crystalline product by centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by drying it under vacuum at 120 °C for 12 hours.

Protocol 1.2: Solvothermal Synthesis of a Zr-based MOF (Zr-PyPA)

This protocol is adapted from the synthesis of UiO-type MOFs, which are known for their high stability.[6][7][8]

Materials:

  • Zirconium(IV) Chloride (ZrCl₄)

  • This compound (PyPA)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (as a modulator)

  • Ethanol

Equipment:

  • 50 mL Teflon-lined Autoclave

  • Oven

  • Centrifuge

  • Vacuum Oven

Procedure:

  • In a 50 mL Teflon-lined autoclave, dissolve 0.25 mmol of Zirconium(IV) Chloride and 0.25 mmol of this compound in 20 mL of DMF.

  • Add 10 equivalents of acetic acid (relative to ZrCl₄) to the solution as a modulator. This helps to control the crystallinity and defect density of the resulting MOF.

  • Sonicate the mixture for 15 minutes.

  • Seal the autoclave and place it in an oven preheated to 120 °C for 48 hours.

  • After cooling to room temperature, collect the white crystalline product by centrifugation.

  • Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).

  • Activate the MOF by drying under vacuum at 150 °C for 24 hours.

Part 2: Post-Synthetic Modification Protocols

Once the parent MOF is synthesized and characterized, the pyridine moiety of the this compound linker can be targeted for functionalization.

Protocol 2.1: Post-Synthetic Metalation with Copper(II)

This protocol describes the introduction of catalytically active copper centers by coordinating them to the pyridine nitrogen atoms within the MOF pores. This method is adapted from procedures for metalating pyridine-containing MOFs.

Materials:

  • Activated Parent MOF (Zn-PyPA or Zr-PyPA)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Anhydrous Methanol

Equipment:

  • Schlenk Flask

  • Magnetic Stirrer

  • Centrifuge

  • Soxhlet Extractor (optional, for thorough washing)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend 100 mg of the activated parent MOF in 20 mL of anhydrous methanol.

  • In a separate vial, dissolve 0.2 mmol of Copper(II) Acetate in 10 mL of anhydrous methanol.

  • Add the copper solution to the MOF suspension dropwise while stirring.

  • Stir the mixture at room temperature for 24 hours.

  • Collect the solid product by centrifugation.

  • To remove any uncoordinated copper species, wash the product thoroughly with fresh methanol (5 x 20 mL). For very pure materials, a Soxhlet extraction with methanol for 24 hours is recommended.

  • Dry the resulting metalated MOF (e.g., Cu@Zn-PyPA) under vacuum at 100 °C for 12 hours.

Protocol 2.2: Post-Synthetic N-Alkylation (Quaternization)

This protocol details the alkylation of the pyridine nitrogen to introduce a positive charge into the framework, which can enhance anion binding and CO₂ adsorption. This procedure is based on the N-quaternization of pyridine sites in MOFs like UiO-67.[9]

Materials:

  • Activated Parent MOF (Zn-PyPA or Zr-PyPA)

  • Iodomethane (CH₃I) or other alkyl halides

  • Anhydrous Acetonitrile

Equipment:

  • Schlenk Flask

  • Magnetic Stirrer

  • Centrifuge

Procedure:

  • In a Schlenk flask, suspend 100 mg of the activated parent MOF in 15 mL of anhydrous acetonitrile.

  • Add a 10-fold molar excess of iodomethane (relative to the pyridine content of the MOF) to the suspension.

  • Stir the mixture at 60 °C for 48 hours.

  • After cooling to room temperature, collect the product by centrifugation.

  • Wash the N-alkylated MOF thoroughly with fresh acetonitrile (3 x 15 mL) and then with dichloromethane (3 x 15 mL) to remove excess alkylating agent and any byproducts.

  • Dry the final product under vacuum at 80 °C for 12 hours.

Part 3: Characterization of Parent and Modified MOFs

Thorough characterization is essential to confirm the successful synthesis of the parent MOF and the subsequent post-synthetic modifications.

Table 1: Key Characterization Techniques and Expected Outcomes

Characterization TechniquePurposeExpected Outcome for Parent MOFExpected Outcome for Modified MOF
Powder X-ray Diffraction (PXRD) To confirm crystallinity and structural integrity.A diffraction pattern matching a simulated or previously reported structure, indicating a crystalline material.[10][11]The diffraction pattern should remain largely unchanged, confirming that the framework's crystallinity is preserved during PSM.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify functional groups.Characteristic peaks for the pyridine ring and carboxylate groups of the linker.For N-alkylation, new C-N stretching vibrations may appear. For metalation, shifts in the pyridine ring vibration modes are expected.[12][13]
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.A thermal decomposition profile characteristic of the parent MOF.The thermal stability may change after modification. For N-alkylated MOFs, the decomposition of the alkyl groups will be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Digested MOF) To confirm the chemical structure of the linker and the extent of modification.¹H and ¹³C NMR spectra of the digested MOF will show signals corresponding to the this compound linker.[14]For N-alkylated MOFs, new peaks corresponding to the alkyl group will be present, and shifts in the pyridine proton signals will be observed.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity (surface area and pore volume).A characteristic isotherm (typically Type I for microporous materials) indicating permanent porosity.A decrease in surface area and pore volume is expected due to the introduction of new functional groups or metal ions within the pores.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) To quantify the amount of metal incorporated during post-synthetic metalation.N/AWill provide the weight percentage of the newly introduced metal (e.g., copper).

Part 4: Application Notes - Catalysis with Metalated MOFs

Post-synthetic metalation is a powerful tool for creating heterogeneous catalysts with well-defined active sites.[15][16] For instance, the Cu@Zr-PyPA synthesized in Protocol 2.1 can be explored as a catalyst for various organic transformations.

Application Example: Catalytic Hydroboration of Alkynes

The following is a general protocol for testing the catalytic activity of a metalated MOF in the hydroboration of alkynes, a reaction for which iron-based MOFs have shown promise.[15]

Reaction Scheme:

An alkyne reacts with a hydroborating agent (e.g., pinacolborane) in the presence of the Cu@Zr-PyPA catalyst to yield a vinylboronate ester.

Protocol:

  • In a vial under an inert atmosphere, add the alkyne substrate (0.2 mmol), pinacolborane (0.24 mmol), and 5 mol% of the Cu@Zr-PyPA catalyst.

  • Add 1 mL of an appropriate solvent (e.g., THF).

  • Stir the reaction mixture at room temperature for the desired time (monitor by TLC or GC).

  • Upon completion, centrifuge the reaction mixture to separate the catalyst.

  • The supernatant can be analyzed by NMR or GC to determine the conversion and selectivity.

  • The recovered catalyst can be washed with fresh solvent, dried, and reused to test for recyclability.

Visualizations

Workflow for Post-Synthetic Modification of a Pyridine-Containing MOF

PSM_Workflow Figure 1: General workflow for the post-synthetic modification of a pyridine-containing MOF. cluster_synthesis Parent MOF Synthesis cluster_psm Post-Synthetic Modification cluster_application Application Metal_Salt Metal Salt (e.g., Zn(NO₃)₂ or ZrCl₄) Solvothermal Solvothermal Reaction Metal_Salt->Solvothermal Linker This compound Linker->Solvothermal Solvent Solvent (e.g., DMF) Solvent->Solvothermal Parent_MOF Parent MOF (e.g., Zn-PyPA or Zr-PyPA) Solvothermal->Parent_MOF Metalation Metalation (e.g., with Cu(OAc)₂) Parent_MOF->Metalation Alkylation N-Alkylation (e.g., with CH₃I) Parent_MOF->Alkylation Metalated_MOF Metalated MOF (e.g., Cu@Zr-PyPA) Metalation->Metalated_MOF Alkylated_MOF N-Alkylated MOF Alkylation->Alkylated_MOF Catalysis Catalysis Metalated_MOF->Catalysis Adsorption Selective Adsorption Alkylated_MOF->Adsorption

Caption: General workflow for post-synthetic modification.

Chemical Transformations in Post-Synthetic Modification

Chemical_Transformations Figure 2: Chemical transformations on the this compound linker. Parent_Linker Parent Linker in MOF (Pyridine Moiety) Metalated_Linker Metalated Linker (Coordinated Metal Ion) Parent_Linker->Metalated_Linker + Metal Salt (e.g., Cu²⁺) Alkylated_Linker N-Alkylated Linker (Quaternized Nitrogen) Parent_Linker->Alkylated_Linker + Alkyl Halide (e.g., CH₃I)

Caption: Chemical transformations on the linker.

Conclusion and Future Outlook

Post-synthetic modification of MOFs containing this compound linkers offers a vast landscape for the creation of new functional materials. The protocols outlined in this guide provide a starting point for researchers to synthesize and modify these MOFs, opening avenues for applications in catalysis, selective separations, and beyond. The combination of a robust parent framework and the versatile reactivity of the pyridine group makes this system particularly promising for the development of advanced materials with tailored properties. Future work could explore a wider range of metal ions for metalation, diverse alkyl and functionalized alkyl groups for N-alkylation, and even modifications of the propionate group, further expanding the functional space of these remarkable materials.

References

Troubleshooting & Optimization

Technical Support Center: Hydrothermal Synthesis of 3-Pyridinepropionic Acid Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrothermal synthesis of 3-Pyridinepropionic acid (3-PPA) polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these promising materials. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical field experience.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the hydrothermal synthesis of 3-PPA polymers. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.

Problem 1: Low or No Product Yield

Symptom: After the hydrothermal reaction and workup, you isolate a negligible amount of your target polymer, or none at all.

Potential Causes & Solutions:

  • Incomplete Dissolution of Precursors: this compound and metal salts must be sufficiently dissolved for the reaction to proceed homogeneously.

    • Solution: While water is the primary solvent in hydrothermal synthesis, consider adding a co-solvent like ethanol or N,N-Dimethylformamide (DMF) to improve the solubility of 3-PPA.[1] Always ensure the precursors are fully dissolved before sealing the autoclave.

  • Suboptimal pH: The pH of the reaction mixture is a critical parameter that influences the deprotonation of the carboxylic acid group of 3-PPA, which is essential for coordination with the metal center.[2][3]

    • Solution: Systematically vary the initial pH of your reaction mixture. The use of a base (e.g., NaOH, NH₃·H₂O) or an acid (e.g., HCl, HNO₃) can be employed to adjust the pH. The optimal pH will depend on the specific metal ion and the desired coordination mode.[4][5]

  • Inappropriate Temperature or Reaction Time: Hydrothermal reactions are kinetically controlled.[6] Insufficient temperature or time may lead to an incomplete reaction.

    • Solution: Increase the reaction temperature in increments of 10-20 °C. Similarly, extend the reaction time. A typical starting point for many coordination polymers is 120-180 °C for 24-72 hours.[1][7] Monitoring the reaction at different time points can help determine the optimal duration.

Problem 2: Product is Amorphous or has Poor Crystallinity

Symptom: Powder X-ray Diffraction (PXRD) analysis of your product shows a broad hump instead of sharp peaks, indicating a lack of long-range order.

Potential Causes & Solutions:

  • Reaction Temperature is Too Low: Higher temperatures generally provide the necessary activation energy for the formation of thermodynamically stable, crystalline phases.[8]

    • Solution: Increase the synthesis temperature. Studies have shown that for some systems, highly crystalline products are obtained at temperatures above 180 °C.[8]

  • Rapid Cooling: Fast cooling of the autoclave can lead to the rapid precipitation of the product, preventing the slow, ordered growth required for single crystals or highly crystalline powders.

    • Solution: Implement a slow cooling ramp after the reaction is complete. A cooling rate of 2-5 °C/hour is often effective.

  • Inappropriate Solvent System: The solvent plays a crucial role in the dissolution-recrystallization process that leads to crystalline products.[6]

    • Solution: Experiment with different solvent systems. The polarity and viscosity of the solvent can influence the diffusion of reactants and the growth of crystals.

Problem 3: Formation of Undesired Crystalline Phases or Impurities

Symptom: Your PXRD pattern shows sharp peaks, but they do not match the expected pattern for your target polymer, or there are additional peaks indicating impurities.

Potential Causes & Solutions:

  • Incorrect pH: The pH can dictate the coordination number of the metal ion and the protonation state of the 3-PPA ligand, leading to different structural outcomes.[2][3][5]

    • Solution: Fine-tune the pH of the reaction mixture. A systematic study of the effect of pH on the final product is highly recommended for any new system.

  • In Situ Ligand Transformation: Under harsh hydrothermal conditions, 3-PPA could potentially undergo side reactions such as decarboxylation, although this is more commonly reported for other pyridinecarboxylic acids.[9]

    • Solution: If unexpected phases are observed, consider the possibility of ligand decomposition. Lowering the reaction temperature or time may mitigate this. Characterization techniques like FT-IR and NMR on the dissolved product can help identify the organic linker in the final structure.

  • Stoichiometry of Reactants: The molar ratio of the metal salt to the 3-PPA ligand can influence the final structure.

    • Solution: Vary the metal-to-ligand ratio. This can alter the connectivity of the resulting coordination polymer and lead to the formation of different phases.

Problem 4: Poor Control Over Polymer Morphology

Symptom: Scanning Electron Microscopy (SEM) reveals irregular particle shapes and a wide size distribution, which may be undesirable for certain applications.

Potential Causes & Solutions:

  • Reaction Parameters: Temperature, time, and reactant concentrations are key factors that influence the nucleation and growth of polymer crystals, thereby affecting their morphology.[10][11][12][13]

    • Solution: Systematically adjust these parameters. For instance, lower concentrations and slower reaction rates often favor the growth of larger, more well-defined crystals.

  • Use of Modulators: The addition of certain molecules, known as modulators, can influence the crystal growth process.

    • Solution: Introduce small amounts of monofunctional ligands or other additives that can compete for coordination sites, thereby controlling the growth rate of different crystal faces.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for temperature and time in the hydrothermal synthesis of 3-PPA polymers?

A1: A good starting point for the hydrothermal synthesis of 3-PPA based coordination polymers is a temperature range of 120-180 °C and a reaction time of 24-72 hours.[1][7] However, the optimal conditions will depend on the specific metal ion and solvent system used.

Q2: How critical is the pH of the reaction mixture?

A2: The pH is extremely critical. It directly influences the deprotonation of the carboxylic acid group on the 3-PPA, which is necessary for coordination to the metal center.[2][3] Different pH values can lead to the formation of entirely different crystal structures and dimensionalities.[5]

Q3: My product is insoluble in common solvents. How can I characterize it?

A3: Insoluble coordination polymers are common. They can be effectively characterized in the solid state using techniques such as Powder X-ray Diffraction (PXRD) for phase identification and crystallinity, Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the presence of the 3-PPA ligand and its coordination mode, Thermogravimetric Analysis (TGA) to assess thermal stability and solvent content, and Elemental Analysis to determine the empirical formula.

Q4: Can I use a microwave reactor for the hydrothermal synthesis of 3-PPA polymers?

A4: Yes, microwave-assisted hydrothermal synthesis can be a much faster alternative to conventional oven heating. The rapid heating can significantly reduce reaction times. However, direct transfer of conditions from conventional to microwave heating is not always straightforward, and optimization will be required.

Q5: What are some common metal salts used with this compound?

A5: this compound is a versatile ligand and has been used to synthesize coordination polymers with a variety of metal ions. Commonly used metal salts include nitrates, acetates, and chlorides of transition metals such as zinc(II), copper(II), cadmium(II), and cobalt(II).[14][15][16] The choice of metal ion will significantly impact the final structure and properties of the polymer.[1]

III. Experimental Protocols & Data

Protocol 1: General Hydrothermal Synthesis of a Zn(II)-3-PPA Polymer
  • Preparation of Reactants:

    • Dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of deionized water.

    • In a separate beaker, dissolve 1.0 mmol of this compound in 5 mL of a 1:1 water/ethanol mixture.[14][15]

  • Mixing and pH Adjustment:

    • Slowly add the metal salt solution to the 3-PPA solution while stirring.

    • Adjust the pH of the resulting mixture to approximately 6.0 using a dilute NaOH solution.

  • Hydrothermal Reaction:

    • Transfer the mixture to a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 160 °C for 48 hours.

  • Cooling and Product Isolation:

    • Allow the autoclave to cool slowly to room temperature over 24 hours.

    • Filter the resulting crystalline product, wash with deionized water and ethanol, and dry in a desiccator.

Table 1: Influence of Synthesis Temperature on Crystallinity
Temperature (°C)Reaction Time (h)PXRD Result
12048Broad peaks, low crystallinity
14048Sharper peaks, moderate crystallinity
16048Sharp, well-defined peaks, high crystallinity
18048Highly crystalline, potential for single crystals

Note: This table provides a generalized trend. Optimal conditions may vary.

IV. Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_dissolution Check Precursor Dissolution start->check_dissolution Initial Check check_dissolution->check_dissolution adjust_ph Optimize pH check_dissolution->adjust_ph Precursors Dissolved adjust_ph->adjust_ph optimize_temp_time Adjust Temperature/Time adjust_ph->optimize_temp_time pH Optimized optimize_temp_time->optimize_temp_time result_ok Acceptable Yield optimize_temp_time->result_ok Yield Improved

Caption: A logical workflow for troubleshooting low product yield in hydrothermal synthesis.

Diagram 2: Factors Influencing Crystallinity

crystallinity_factors crystallinity Product Crystallinity temperature Reaction Temperature temperature->crystallinity Higher T → Higher Crystallinity cooling_rate Cooling Rate cooling_rate->crystallinity Slower Cooling → Better Crystals solvent Solvent System solvent->crystallinity Influences Dissolution/ Recrystallization concentration Reactant Concentration concentration->crystallinity Lower Conc. → Slower Growth

Caption: Key parameters influencing the crystallinity of the final polymer product.

V. References

  • Unterlass, M. M. (2016). Hydrothermal Polymerization of Polyimides. Advanced Science News. --INVALID-LINK--

  • Request PDF. (2022). Two novel isostructural and heteroleptic Nd(III) and Dy(III)-organic frameworks constructed by 2,5-pyridinedicarboxylic acid and in situ generated 2-pyridinecarboxylic acid: Hydrothermal synthesis, characterization, photoluminescence properties and heterogeneous catalytic activities. ResearchGate. --INVALID-LINK--

  • Baumgartner, B., Puchberger, M., & Unterlass, M. M. (2017). Towards a general understanding of hydrothermal polymerization of polyimides. Polymer Chemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrothermal synthesis of metal-organic frameworks. --INVALID-LINK--

  • Request PDF. (2014). Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid. ResearchGate. --INVALID-LINK--

  • The effect of hydrothermal temperature on the properties of SBA-15 materials. (n.d.). IOP Conference Series: Earth and Environmental Science. --INVALID-LINK--

  • Taylor & Francis. (n.d.). Hydrothermal synthesis – Knowledge and References. --INVALID-LINK--

  • Benchchem. (n.d.). Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers. --INVALID-LINK--

  • MDPI. (2020). Hydrothermal Polymerization Catalytic Process Effect of Various Organic Wastes on Reaction Time, Yield, and Temperature. --INVALID-LINK--

  • UMT JOURNAL. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. --INVALID-LINK--

  • Amerigo Scientific. (n.d.). This compound (98%). --INVALID-LINK--

  • Controlling the Morphology of Polymers: Multiple Scales of Structure and Processing. (2016). SpringerLink. --INVALID-LINK--

  • Fiveable. (n.d.). Polymer morphology. --INVALID-LINK--

  • Request PDF. (2016). Controlling the morphology of polymers: Multiple scales of structure and processing. ResearchGate. --INVALID-LINK--

  • Chemistry For Everyone. (2023, October 28). How Can Polymerization Control Polymer Morphology And Crystallinity? YouTube. --INVALID-LINK--

  • ECHEMI. (n.d.). 3-Pyridinepropanoic acid. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. --INVALID-LINK--

  • MDPI. (2023). Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 98%. --INVALID-LINK--

  • ResearchGate. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. --INVALID-LINK--

  • MDPI. (2019). Importance of pH in Synthesis of pH-Responsive Cationic Nano- and Microgels. --INVALID-LINK--

  • PubMed. (2007). A new route for preparing coordination polymers from hydrothermal reactions involving in situ ligand synthesis. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 98%. --INVALID-LINK--

  • MDPI. (2022). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. --INVALID-LINK--

  • ResearchGate. (2005). Hydrothermal syntheses and structures of three novel coordination polymers assembled from 1,2,3-triazolate ligands. --INVALID-LINK--

  • Frontiers. (2021). A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application. --INVALID-LINK--

  • PubMed Central. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. --INVALID-LINK--

  • ResearchGate. (2006). The Effect of pH on the Dimensionality of Coordination Polymers. --INVALID-LINK--

  • RSC Publishing. (2013). Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. --INVALID-LINK--

  • MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. --INVALID-LINK--

  • Lupine Publishers. (2018). Emerging Trends in Coordination Polymers and Metal-Organic Frameworks: Perspectives, Synthesis, Properties and Applications. --INVALID-LINK--

  • RSC Publishing. (2015). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. --INVALID-LINK--

  • PubMed. (2018). Hydrothermal synthesis, crystal structure and properties of a two-dimensional uranyl coordination polymer based on a flexible zwitterionic ligand. --INVALID-LINK--

  • RSC Publishing. (2012). pH-driven hydrothermal synthesis and formation mechanism of all BiPO4 polymorphs. --INVALID-LINK--

  • ResearchGate. (2023). (PDF) Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-(Pyridin-3-yl)propionic acid. --INVALID-LINK--

  • ResearchGate. (2016). (PDF) Synthesis and Characterization of a Thermo-sensitive Poly(N-propionyl-aspartic acid-co-dimethyl tartrate) with no cytotoxicity. --INVALID-LINK--

References

Identifying and removing byproducts in 3-Pyridinepropionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Pyridinepropionic Acid Synthesis

A Senior Application Scientist's Guide to Byproduct Identification and Removal

Welcome to the technical support center for this compound (3-PPA) synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with purity during the synthesis of this important chemical intermediate. As your application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. Purity is paramount, and understanding the formation of byproducts is the first step toward eliminating them.

Overview of Common Synthetic Pathways

The strategy for identifying and removing byproducts is intrinsically linked to the synthetic route employed. Three common pathways to this compound are summarized below. Each route has a unique profile of potential impurities.

Synthesis_Pathways cluster_A Route A: Hydrolysis cluster_B Route B: Reduction cluster_C Route C: Oxidation A1 3-(3-Pyridyl)propionitrile A_int 3-(3-Pyridyl)propionamide A1->A_int Partial Hydrolysis A2 Methyl 3-(3-Pyridyl)propionate Product 3-Pyridinepropionic Acid A2->Product Ester Hydrolysis A_int->Product Full Hydrolysis B1 3-Pyridinecarboxaldehyde + Malonic Acid B_int (E)-3-(Pyridin-3-yl)acrylic acid B1->B_int Knoevenagel Condensation B_int->Product Catalytic Hydrogenation C1 3-Pyridinepropanol C_int 3-Pyridinepropanal C1->C_int Partial Oxidation C_int->Product Full Oxidation

Caption: Common synthetic routes to this compound.

Frequently Asked Questions (FAQs): Troubleshooting Your Synthesis

This section addresses the most common issues encountered during the synthesis and purification of 3-PPA.

Part 1: Byproduct Formation and Identification

Q: I'm synthesizing 3-PPA via hydrolysis of 3-(3-pyridyl)propionitrile. My final product's NMR shows unexpected peaks. What could they be?

A: This is a classic issue with nitrile hydrolysis. The most likely byproduct is the intermediate 3-(3-pyridyl)propionamide .

  • Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process. If the reaction conditions (e.g., temperature, reaction time, or concentration of acid/base) are insufficient, the reaction can stall at the amide stage.

  • Identification:

    • TLC: The amide is typically more polar than the starting nitrile but less polar than the final carboxylic acid.

    • ¹H NMR: Look for two broad singlets in the 6.5-8.0 ppm region, corresponding to the -CONH₂ protons. These are often exchangeable with D₂O.

    • IR Spectroscopy: The amide will show a strong C=O stretch around 1650-1680 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹.

Q: My synthesis involves the catalytic hydrogenation of (E)-3-(pyridin-3-yl)acrylic acid. What impurities should I screen for?

A: In this case, the primary impurities are typically related to incomplete reaction or over-reduction.

  • Causality:

    • Unreacted Starting Material: The (E)-3-(pyridin-3-yl)acrylic acid may persist if the catalyst is inactive, hydrogen pressure is too low, or reaction time is too short.[1]

    • Over-reduction Products: While less common under standard conditions (e.g., Pd/C, H₂ at 1-3 atm), aggressive conditions (high pressure/temperature, stronger catalysts like Rhodium) could potentially lead to the reduction of the pyridine ring itself, forming piperidine derivatives.

  • Identification:

    • Unreacted Acrylic Acid: This is the most common impurity. On TLC, it will appear as a separate spot. In ¹H NMR, you will see characteristic vinyl protons (doublets, ~6.5-7.8 ppm) with a large coupling constant (~16 Hz), which are absent in the final product.

    • Ring-Reduced Products: These are aliphatic and would show a profound loss of aromatic signals (7.0-8.5 ppm) in the ¹H NMR spectrum, replaced by complex multiplets in the 1.5-3.5 ppm range.

Q: I am using an oxidation reaction starting from 3-pyridinepropanol. What are the expected byproducts?

A: The main culprits here are the intermediate aldehyde and unreacted starting material.

  • Causality: Oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate. If the oxidizing agent is not strong enough or is used in stoichiometric deficiency, the reaction may stop at the 3-pyridinepropanal stage.

  • Identification:

    • TLC: The aldehyde is significantly less polar than the carboxylic acid and the starting alcohol.

    • ¹H NMR: The presence of the aldehyde is confirmed by a characteristic singlet or triplet for the aldehydic proton between 9.5 and 10.0 ppm.

    • Derivatization: A simple test is to take a small aliquot of the crude mixture and treat it with 2,4-dinitrophenylhydrazine (DNPH). The formation of a red/orange precipitate indicates the presence of an aldehyde.

Impurity TypeAnalytical Signature
Starting Materials Unreacted Nitrile, Ester, Acrylic Acid, or Alcohol
Intermediates Amide (from nitrile), Aldehyde (from alcohol)
Over-reaction Products Piperidine derivatives (from ring reduction)
Part 2: Byproduct Removal and Purification

Q: What is the most robust method for purifying crude this compound?

A: A well-executed acid-base extraction is the most powerful first-line purification technique. This method exploits the amphoteric nature of 3-PPA, which contains both a basic pyridine ring (pKa ~5.2) and an acidic carboxylic acid group (pKa ~4.5).

  • Causality: By carefully adjusting the pH of an aqueous solution, you can selectively protonate or deprotonate the molecule, dramatically changing its solubility and allowing for separation from neutral organic impurities. A detailed protocol is provided below.

Q: My product is contaminated with a neutral byproduct (e.g., the ester or amide intermediate). How does an acid-base extraction help?

A: The extraction workflow is designed specifically for this scenario.

  • Dissolve Crude Mixture: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Extract with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt. The neutral amide/ester impurity will remain in the organic layer, which is then discarded.

  • Basify Aqueous Layer: Take the aqueous layer containing your protonated product and carefully add a base (e.g., 1M NaOH or NaHCO₃) to adjust the pH to ~7. At its isoelectric point, 3-PPA is least soluble in water and will precipitate.

  • Isolate: The precipitated solid can be collected by filtration.

Purification_Workflow A Crude Product (in Ethyl Acetate) B Extract with 1M HCl (aq) A->B C_org Organic Layer (Neutral Impurities: Ester, Amide) B->C_org Discard C_aq Aqueous Layer (Protonated 3-PPA) B->C_aq D Adjust pH to ~7 with 1M NaOH C_aq->D E Precipitation of Zwitterion D->E F Filter and Wash E->F G Pure 3-PPA Solid F->G

Caption: Acid-base extraction workflow for 3-PPA purification.

Q: After extraction, my product is still not pure enough. What is the next step?

A: Recrystallization is the ideal second step for removing closely related impurities and achieving high purity.

  • Solvent Selection: The key is to find a solvent (or solvent system) in which 3-PPA is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on its properties, suitable solvents include:

    • Primary Solvents: Ethanol, Water, Isopropanol.

    • Solvent Systems: Ethanol/Water, Isopropanol/Hexanes. A mixed solvent system is often very effective.[2]

  • Causality: As the hot, saturated solution cools, the solubility of the desired compound drops, leading to the formation of a crystal lattice. Impurities, being present in lower concentrations, tend to remain in the mother liquor. The slow growth of crystals is critical for excluding these impurities.

Detailed Experimental Protocols

Protocol 1: General Acid-Base Extraction and Purification
  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 20 mL). Combine the aqueous layers.

    • Expert Tip: This step removes neutral and acidic organic impurities, leaving your protonated product in the aqueous phase.

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with a small amount of fresh ethyl acetate (1 x 15 mL) to remove any residual neutral impurities. Discard this organic wash.

  • Neutralization & Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 5M aqueous NaOH until the pH of the solution is between 7.0 and 7.5.[3] A white solid should precipitate.

    • Causality: This is the isoelectric point where the molecule has a net neutral charge and minimal water solubility. Adding base too quickly can cause localized high pH, potentially hydrolyzing ester/amide impurities if they were carried over.

  • Isolation: Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexanes to aid drying.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, add the purified 3-PPA solid and the minimum amount of hot ethanol required to fully dissolve it.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Re-solubilization: Add a few drops of hot ethanol to make the solution clear again.

    • Expert Tip: This ensures you are at the perfect saturation point for crystallization to begin upon cooling.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for forming large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture (e.g., 20:80), and dry under vacuum. The melting point should be sharp, around 156-160°C.[4]

References

Troubleshooting low yield in 3-Pyridinepropionic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in pharmaceutical and materials science synthesis, 3-Pyridinepropionic acid (3-PPA) presents unique challenges in achieving high-yield reactions. Its bifunctional nature, containing both a carboxylic acid and a basic pyridine ring, necessitates carefully optimized protocols to prevent side reactions and ensure efficient conversion. This technical support center provides in-depth troubleshooting guides and FAQs to address common issues encountered by researchers.

As Senior Application Scientists, we ground our recommendations in fundamental chemical principles, validated by field-proven insights and authoritative literature.

A systematic approach is crucial when diagnosing suboptimal reaction outcomes. Before delving into reaction-specific issues, begin with this general diagnostic workflow.

Troubleshooting_Workflow start Low Yield Observed check_purity 1. Verify Starting Material Purity & Integrity (3-PPA, Reagents, Solvents) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok OK purity_bad Purify/Replace Starting Materials check_purity->purity_bad Issue Found check_conditions 2. Review Reaction Stoichiometry & Conditions (Temp, Time, Atmosphere) purity_ok->check_conditions conditions_ok Conditions Correct check_conditions->conditions_ok OK conditions_bad Adjust Conditions (e.g., Temp, Time) check_conditions->conditions_bad Issue Found monitor_rxn 3. Analyze Reaction Mixture (TLC, LC-MS, 1H NMR) conditions_ok->monitor_rxn incomplete Incomplete Conversion: Optimize Reaction Parameters monitor_rxn->incomplete Starting Material Remains side_products Side Products Formed: Identify & Mitigate (See Guides) monitor_rxn->side_products New Spots/Peaks Observed no_product No Product Formation: Re-evaluate fundamental compatibility (Reagents, Mechanism) monitor_rxn->no_product Only Starting Material check_workup 4. Evaluate Workup & Purification (Extraction pH, Solvent Choice, Column) monitor_rxn->check_workup Product Observed, but Lost on Isolation consult Consult Reaction-Specific Guides incomplete->consult side_products->consult workup_ok Yield Still Low check_workup->workup_ok OK workup_bad Product Loss During Workup: Optimize Purification Protocol check_workup->workup_bad Issue Found workup_ok->consult Amide_Coupling_Strategy start Select Amide Coupling Strategy amine_type What is the nature of the amine? start->amine_type primary_alkyl Primary Alkyl Amine (High Nucleophilicity) amine_type->primary_alkyl High secondary_hindered Secondary/Hindered Amine (Moderate Nucleophilicity) amine_type->secondary_hindered Moderate aniline_weak Aniline/Weak Nucleophile amine_type->aniline_weak Low strategy1 Standard Conditions: - EDC/HOBt or HATU - Base: DIPEA - Solvent: DMF/DCM - Temp: 0°C to RT primary_alkyl->strategy1 strategy2 More Potent Conditions: - HATU or PyBOP - Base: DIPEA or Collidine - Solvent: DMF - Temp: RT to 40°C secondary_hindered->strategy2 strategy3 Most Powerful Conditions: - Convert to Acid Chloride (SOCl₂)  (Use with caution) - OR use T3P/Pyridine - OR Acyl Fluoride (TCFH) aniline_weak->strategy3

Technical Support Center: Recrystallization of 3-Pyridinepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 3-Pyridinepropionic acid via recrystallization. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the crystallization process. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Quick Reference Data

Before initiating any procedure, it is crucial to be familiar with the fundamental properties of the compound.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1][2][3]
Appearance Slightly beige crystalline powder[3][4]
Melting Point 156-162 °C[2][3][4][5]
Structure Carboxylic acid and pyridine functional groups[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for recrystallizing this compound?

Due to its polar carboxylic acid and pyridine nitrogen, this compound is most soluble in polar solvents. Water and ethanol are excellent starting points.[7] A study of the structurally similar nicotinic acid showed high solubility in Dimethyl Sulfoxide (DMSO), followed by ethanol and water.[8] Therefore, water, ethanol, or mixtures thereof are highly recommended for initial screening.

Q2: Is this compound stable to heat during recrystallization?

Yes, with a melting point well above 150°C and a boiling point of 309.9°C, the compound is thermally stable under typical recrystallization conditions (i.e., at the boiling point of common solvents like water or ethanol).[3]

Q3: My final product is still slightly beige. Is this normal?

The crude material is often described as a "slightly beige crystalline powder".[3][4] While recrystallization should yield a purer, potentially whiter product, a faint off-white or beige color may persist. If a high degree of colorlessness is required, a treatment with a minimal amount of activated charcoal during the recrystallization process may be considered. However, be aware that charcoal can adsorb your product, leading to yield loss.[9]

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound.

Problem 1: No Crystals Are Forming After Cooling

Q: I've cooled my solution to room temperature and even placed it in an ice bath, but no crystals have appeared. What's wrong?

This is a classic sign that your solution is not supersaturated, which can be due to several factors.

  • Causality: Crystal formation requires the concentration of the solute to exceed its saturation point at a given temperature. If too much solvent was added initially, the solution remains undersaturated even upon cooling.[10][11]

  • Step-by-Step Solution:

    • Confirm Saturation: If the solution is clear, it is likely undersaturated.[10]

    • Reduce Solvent Volume: Gently reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration of this compound.[10]

    • Re-cool Slowly: Allow the concentrated solution to cool slowly again. Rapid cooling can sometimes inhibit nucleation.[12]

    • Induce Crystallization: If crystals still do not form, you can induce or "shock" the system:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[10][13]

      • Seeding: If you have a pure crystal of this compound, add a tiny speck ("seed crystal") to the cooled solution. This provides a perfect template for further crystal lattice formation.[14]

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Q: As my solution cooled, a liquid or oily layer formed instead of solid crystals. How do I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[15]

  • Causality: This typically happens when a compound's melting point is below the temperature of the solution, or when a highly concentrated solution cools too quickly. The supersaturated solute comes out of solution above its melting point, forming an impure oil that often traps impurities effectively.[15] While the melting point of this compound is high, oiling out can still occur if the solution is extremely supersaturated or if significant impurities are present that depress the melting point.

  • Step-by-Step Solution:

    • Re-dissolve the Oil: Reheat the entire mixture until the oil completely redissolves, forming a homogeneous solution again.

    • Add More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% more) to reduce the degree of supersaturation upon cooling.[10]

    • Ensure Slow Cooling: This is critical. Allow the flask to cool very slowly to room temperature. Insulating the flask with a cloth or paper towels can promote the gradual temperature drop needed for orderly crystal formation.[13]

    • Consider a Solvent Pair: If the problem persists, switch to a binary solvent system. Dissolve the compound in a minimum of a "good" hot solvent (one in which it is very soluble, like ethanol). Then, add a "poor" hot solvent (one in which it is less soluble, like hexane, provided it's miscible) dropwise until the solution just becomes cloudy. Add a final drop or two of the "good" solvent to clarify the solution, then cool slowly.[16]

Problem 3: The Final Crystal Yield is Very Low

Q: I successfully obtained pure crystals, but my percent recovery was less than 50%. Where did my product go?

A low yield is a common and frustrating issue in recrystallization.[10]

  • Causality: The most frequent causes are:

    • Using an excessive amount of solvent during the initial dissolution step.[10] A portion of your compound will always remain in the "mother liquor" after filtration; the more solvent used, the more product is lost.[17]

    • Premature crystallization during a hot gravity filtration step (if performed).

    • Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold.

  • Step-by-Step Solution & Prevention:

    • Use Minimum Solvent: During dissolution, add the boiling solvent in small portions, waiting for the solid to dissolve before adding more. The goal is a saturated solution at the boiling point.[18]

    • Maximize Crystal Recovery: Ensure the solution is thoroughly chilled in an ice bath for at least 15-20 minutes before filtration to minimize the compound's solubility in the mother liquor.[12]

    • Recover a Second Crop: Do not discard the mother liquor immediately. Reduce its volume by boiling off a significant portion of the solvent and re-cool it. This will often yield a "second crop" of crystals, which can be collected. Note: this crop may be less pure than the first.

    • Wash Crystals Judiciously: Always wash the filtered crystals with a minimal amount of ice-cold solvent. The cold temperature is crucial to prevent your purified product from redissolving.[17]

Visualizing the Process

Standard Recrystallization Workflow

The following diagram illustrates the ideal step-by-step process for a successful single-solvent recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Select Solvent B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Hot Gravity Filter (Only if insoluble impurities are present) B->C Impurities? D 4. Cool Solution Slowly (First to RT, then ice bath) B->D No Impurities C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Wash with Minimal Ice-Cold Solvent E->F G 7. Dry Crystals F->G

Caption: Ideal workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

When crystallization doesn't proceed as expected, this decision tree can guide your actions.

Troubleshooting_Tree Start Hot Solution Cooled. What is the result? OiledOut Compound 'Oiled Out' Start->OiledOut NoCrystals No Crystals Formed Start->NoCrystals CrystalsOK Crystals Formed Start->CrystalsOK Action_Reheat 1. Reheat to dissolve 2. Add more solvent 3. Cool SLOWLY OiledOut->Action_Reheat Action_ReduceSolvent 1. Reheat to boil off excess solvent 2. Re-cool NoCrystals->Action_ReduceSolvent Solution is clear? Action_Proceed Proceed to Vacuum Filtration CrystalsOK->Action_Proceed Action_Induce 1. Scratch flask with glass rod 2. Add a seed crystal Action_ReduceSolvent->Action_Induce Still no crystals?

Caption: Decision tree for common recrystallization outcomes.

References

How to improve the crystal quality of 3-Pyridinepropionic acid-based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Pyridinepropionic Acid MOF Crystallization

Welcome to the technical support center for researchers working with this compound (3-PPA) and its derivatives in the synthesis of Metal-Organic Frameworks (MOFs). 3-PPA is a versatile ligand used in the construction of novel coordination polymers and MOFs.[1][2] However, achieving high-quality single crystals suitable for structural determination and property analysis can be a significant challenge.

This guide is designed to provide practical, in-depth solutions to common crystallization problems. Drawing upon established principles of crystal engineering and materials science, we will explore how to navigate the complex interplay of thermodynamics and kinetics that governs MOF self-assembly.[3][4] Our goal is to empower you to move beyond trial-and-error synthesis and rationally design experiments that yield high-quality crystalline materials.

Troubleshooting Guide: Common Crystallization Issues

This section directly addresses the most frequent problems encountered during the synthesis of 3-PPA based MOFs.

Problem Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Amorphous Precipitate or No Product Rapid Nucleation & Precipitation: The reaction kinetics are too fast, favoring rapid, disordered precipitation over slow, ordered crystal growth.[4][5] This is common when reactant concentrations are high. Incorrect pH: The 3-PPA linker is not sufficiently deprotonated to coordinate with the metal centers, or the metal salt has precipitated as a hydroxide/oxide.Solution 1: Reduce Reaction Rate.Decrease Temperature: Lowering the synthesis temperature slows down coordination bond formation, favoring the thermodynamically stable crystalline product over kinetically trapped amorphous phases.[5] • Reduce Reactant Concentration: Lowering the concentration of the metal salt and/or 3-PPA linker can reduce the supersaturation level, slowing nucleation. Solution 2: Adjust pH.Add a Base: Carefully add a base (e.g., NaOH, triethylamine) to facilitate the deprotonation of the 3-PPA carboxylic acid group. Be cautious, as excess base can cause the metal to precipitate. • Use a Modulator: An acidic modulator can also act as a pH buffer during the reaction.[6]
2. Poor Crystallinity (Broad XRD Peaks) Fast Crystal Growth: Nucleation rate is high relative to the growth rate, leading to the formation of many small, poorly ordered crystallites. Solvent Incompatibility: The chosen solvent may not adequately solubilize the precursors or may coordinate too strongly with the metal center, inhibiting ordered framework extension.[7][8]Solution 1: Introduce a Modulator.Coordination Modulation: Add a monodentate ligand (e.g., formic acid, acetic acid, pyridine) to the reaction mixture. The modulator competes with the 3-PPA linker for coordination to the metal centers, slowing down the overall reaction rate and allowing for more ordered crystal growth.[9][10][11] This is the most effective method for improving crystallinity. Solution 2: Optimize Solvent System.Vary Solvent Polarity: Experiment with different solvents or solvent mixtures (e.g., DMF/Ethanol, DMF/Water). The solvent affects linker deprotonation and metal-ligand coordination dynamics.[7][12] • Use High-Boiling Point Solvents: Solvents like DMF, DEF, or DMA allow for higher reaction temperatures, which can increase the reversibility of coordination bonds and promote the formation of the most thermodynamically stable, crystalline phase.[5]
3. Small Crystal Size / Polycrystalline Powder Excessive Nucleation: Conditions favor the formation of a large number of crystal nuclei simultaneously, which then compete for a limited supply of reactants, resulting in small final crystal sizes.[6]Solution 1: Modulator Concentration Gradient.Fine-Tune Modulator Ratio: Systematically vary the molar ratio of the modulator to the linker. Higher modulator concentrations generally lead to fewer nucleation events and thus larger crystals.[9][13] A typical starting point is a 10-100 fold molar excess of modulator relative to the metal salt. Solution 2: Temperature Control.Ramped Heating/Cooling: Instead of a single reaction temperature, employ a slow heating and/or cooling ramp. This can help to separate the nucleation and growth phases of crystallization.
4. Formation of Impure or Mixed Phases Kinetic Trapping: A metastable (kinetically favored) but less stable phase forms quickly at lower temperatures or short reaction times.[4] Incomplete Reaction: The reaction may not have reached thermodynamic equilibrium, leaving unreacted starting materials or intermediate phases.Solution 1: Increase Reaction Time and/or Temperature.Promote Thermodynamic Product: Longer reaction times and higher temperatures provide the system with the necessary energy to overcome kinetic barriers and rearrange into the most thermodynamically stable phase.[4][5] Monitor phase purity via PXRD at different time points (e.g., 12h, 24h, 48h). Solution 2: Post-Synthetic Modification (PSM).Solvent-Assisted Transformation: If a kinetic phase is formed, it can sometimes be transformed into the thermodynamic phase by heating the as-synthesized material in a fresh solvent.[14][15]

Frequently Asked Questions (FAQs)

Q1: How do modulators work on a molecular level to improve crystal quality?

Modulators, typically monofunctional molecules like monocarboxylic acids, are a cornerstone of MOF crystal engineering. Their primary role is to control the kinetics of crystallization.[6] They function through a mechanism called coordination modulation , where the modulator molecule competes with the multidentate 3-PPA linker to coordinate to the metal ion clusters or secondary building units (SBUs).[10][11]

Because the modulator is monodentate, it acts as a temporary "cap," reversibly binding to the metal center and preventing rapid, and often disordered, extension of the framework. This slows down both nucleation and crystal growth rates.[9] By reducing the speed of framework assembly, the system has more time to "self-correct" and form a more ordered, crystalline structure with fewer defects, often resulting in larger, higher-quality single crystals.[13]

G cluster_0 Without Modulator cluster_1 With Modulator Metal Metal Ions Amorphous Fast Nucleation & Disordered Growth Metal->Amorphous Rapid Coordination Linker 3-PPA Linkers Linker->Amorphous PoorCrystal Poor Quality Crystals / Amorphous Product Amorphous->PoorCrystal Metal2 Metal Ions Slowed Reversible Coordination & Slow Nucleation Metal2->Slowed Competitive Coordination Linker2 3-PPA Linkers Linker2->Slowed Modulator Modulator (e.g., Acetic Acid) Modulator->Slowed Temporary 'Capping' HighCrystal High Quality Single Crystals Slowed->HighCrystal Ordered Growth

Caption: Mechanism of coordination modulation in MOF synthesis.

Q2: How do I choose the right solvent for my 3-PPA MOF synthesis?

The choice of solvent is critical as it influences precursor solubility, linker deprotonation, and coordination dynamics with the metal center.[7][16] For 3-PPA MOFs, polar aprotic solvents are common starting points.

  • N,N-Dimethylformamide (DMF): Often the default choice. It has a high boiling point, which allows for solvothermal conditions that favor the formation of thermodynamically stable phases, and it effectively solubilizes many metal salts and organic linkers.

  • N,N-Diethylformamide (DEF) & N,N-Dimethylacetamide (DMAc): Similar to DMF but with higher boiling points, allowing for even higher reaction temperatures if needed to overcome kinetic barriers.

  • Mixed Solvents: Using a mixture of solvents, such as DMF/ethanol or DMF/water, can be highly effective.[7] The co-solvent can alter the polarity and coordination environment, fine-tuning the nucleation and growth process. For example, adding a protic solvent like ethanol can influence the deprotonation equilibrium of the 3-PPA linker.

The key is to find a solvent system where the precursors are sufficiently soluble but where the solvent's coordination to the metal is weak enough to be displaced by the 3-PPA linker, allowing the framework to form.[8]

Q3: What are "defects" in MOFs, and are they always detrimental to crystal quality?

Defects are any disruption in the perfect periodic structure of the crystal lattice.[17] Common defects in MOFs include missing linkers or missing metal clusters.[18] While a high density of defects leads to poor long-range order and broad XRD peaks (i.e., poor crystallinity), a controlled number of defects can be beneficial. This practice is often referred to as "defect engineering."[18][19]

  • Detrimental Effects: High defect concentrations can compromise the structural integrity and porosity of the MOF.

  • Beneficial Effects: Intentionally introduced defects, often by using modulators that get incorporated into the structure, can create open coordination sites on the metal clusters.[18] These sites can act as active centers for catalysis, enhance gas adsorption, or serve as points for post-synthetic modification.

Therefore, the goal is not always a "perfect" crystal but rather a highly crystalline material with a controlled level of beneficial defects.

Q4: How can I properly characterize the "crystal quality" of my product?

A multi-technique approach is necessary to fully assess crystal quality.[20][21]

Characterization Technique Information Provided about Crystal Quality
Powder X-Ray Diffraction (PXRD) The primary tool for assessing crystallinity.[20] Sharp, well-defined peaks indicate high long-range order and good crystallinity. Broad, poorly resolved peaks suggest small crystallite size or an amorphous/poorly crystalline material.[21]
Single-Crystal X-Ray Diffraction (SCXRD) The "gold standard" for quality. If you can obtain a single crystal suitable for SCXRD, you can solve the exact 3D atomic structure, confirming phase purity and perfect crystallinity.
Scanning Electron Microscopy (SEM) Provides direct visualization of crystal morphology (shape) and size distribution. Allows you to see if you have well-defined single crystals, polycrystalline aggregates, or an amorphous powder.
Thermogravimetric Analysis (TGA) Measures thermal stability and can help quantify guest/solvent molecules in the pores. A sharp, single-step decomposition profile often correlates with a pure, crystalline phase.
Gas Adsorption (e.g., N₂ at 77K) Measures the surface area and porosity of the activated MOF.[22] Achieving the expected theoretical surface area is a strong indicator of a well-formed, crystalline, and porous structure.
Q5: Is it possible to improve the crystallinity of my MOF after the initial synthesis?

Yes, post-synthetic modification (PSM) techniques can sometimes be used to improve crystallinity or transform one phase into another.[14][15]

  • Solvent-Assisted Healing: An as-synthesized, poorly crystalline MOF can be heated in a fresh solvent (often the synthesis solvent or a higher-boiling point alternative). This process can provide the energy for the framework to "re-crystallize" or heal defects, leading to sharper PXRD peaks and improved porosity.[23]

  • Vapor-Phase Modification: Exposing the MOF to the vapor of a reactive molecule can sometimes induce structural changes or heal defects without dissolving the material.[24]

These methods are particularly useful for converting a kinetically trapped, less stable phase into the more stable thermodynamic product without having to repeat the entire synthesis from scratch.[25]

Experimental Protocol: Modulator-Assisted Synthesis for High-Quality Crystals

This protocol provides a general methodology for using a modulator to improve the crystal quality of a 3-PPA MOF. In this example, we assume a reaction between Zn(NO₃)₂·6H₂O and this compound in DMF, using acetic acid as a modulator.

1. Reagent Preparation:

  • Metal Solution: Prepare a 0.1 M solution of Zn(NO₃)₂·6H₂O in N,N-Dimethylformamide (DMF).

  • Linker Solution: Prepare a 0.1 M solution of this compound (3-PPA) in DMF. Gentle heating may be required for full dissolution.

  • Modulator: Use glacial acetic acid.

2. Reaction Setup:

  • In a 20 mL scintillation vial, combine 2 mL of the metal solution (0.2 mmol) and 2 mL of the linker solution (0.2 mmol).

  • Add the modulator. A typical starting point is a 20-fold molar excess relative to the metal salt. In this case, add approximately 230 µL of glacial acetic acid (4.0 mmol).

  • Cap the vial tightly. Ensure the cap has a PTFE liner.

  • Place the vial in a programmable oven.

3. Solvothermal Reaction:

  • Set the oven to ramp slowly to 120 °C over 2 hours.

  • Hold the temperature at 120 °C for 48 hours.

  • Allow the oven to cool slowly to room temperature over 12 hours. Slow cooling is crucial for promoting the growth of large, high-quality crystals.

4. Product Isolation and Activation:

  • Decant the mother liquor from the crystals that have formed.

  • Wash the crystals by immersing them in fresh DMF (3 x 10 mL), allowing them to sit for at least 1 hour per wash. This removes unreacted precursors.

  • Perform a solvent exchange by immersing the crystals in a volatile solvent like ethanol or acetone (3 x 10 mL) over 24 hours.

  • Carefully decant the final wash solvent and dry the crystals under vacuum at an elevated temperature (e.g., 100-150 °C) to remove all guest molecules from the pores. The final activation temperature will depend on the thermal stability of the specific MOF.

5. Characterization:

  • Analyze the activated product using PXRD to confirm phase purity and crystallinity.

  • Use SEM to observe crystal morphology and size.

Caption: Workflow for modulator-assisted MOF synthesis.

References

Common impurities found in commercial 3-Pyridinepropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Pyridinepropionic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with commercial-grade this compound. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the practical aspects of impurity identification, analysis, and mitigation to ensure the integrity and success of your experiments.

Section 1: Understanding the Impurity Profile of Commercial this compound

Q1: What are the most common impurities I can expect to find in commercial this compound, and where do they come from?

A1: The impurity profile of commercial this compound is primarily influenced by its synthetic route and subsequent purification processes. Most commercial production originates from one of two main pathways: the hydrolysis of 3-vinylpyridine or the carboxylation of 3-picoline. Each route can introduce a characteristic set of impurities.

Synthesis-Related Impurities:

  • From 3-Vinylpyridine Route:

    • Unreacted 3-Vinylpyridine: Due to incomplete reaction, residual 3-vinylpyridine can be present. Its volatility makes it a common process-related impurity.

    • 3-Pyridinepropanol: This can form as a byproduct during the synthesis.[1][2]

    • Polymers of 3-Vinylpyridine: The vinyl group is susceptible to polymerization under certain conditions, leading to oligomeric or polymeric impurities that can be difficult to remove.

    • Ethyl 3-(3-pyridinyl)propanoate & Methyl 3-(3-pyridyl)propionate: If ethanol or methanol is used in the synthesis or purification steps, the corresponding esters of this compound can form.[1][2]

  • From 3-Picoline (3-Methylpyridine) Route:

    • Unreacted 3-Picoline: Incomplete conversion can lead to the presence of the starting material.

    • Other Picoline Isomers (2- and 4-Picoline): Commercial 3-picoline may contain isomeric impurities, which can lead to the formation of 2- and 4-pyridinepropionic acid.

    • Nicotinic Acid (Pyridine-3-carboxylic acid): Over-oxidation of 3-picoline can be a side reaction.

Degradation Products:

This compound is generally stable; however, under forced degradation conditions, which mimic long-term storage or stress, the following can be observed:

  • Decarboxylation Products: Under high heat, decarboxylation can occur, though this typically requires significant thermal stress.

  • Oxidation Products: The pyridine ring is relatively stable to oxidation, but side-chain oxidation can occur under harsh oxidative conditions, potentially leading to smaller carboxylic acids and other fragments.[3]

  • Photodegradation Products: While specific studies on this compound are limited, pyridine derivatives can undergo photolytic degradation, especially in aqueous solutions and under UV light.[4]

Residual Solvents:

Common solvents used in the synthesis and purification of this compound include toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[1][2] Residual levels of these solvents may be present in the final product and are important to quantify, especially for pharmaceutical applications.

Section 2: Analytical Methodologies and Troubleshooting

This section provides guidance on the analytical techniques used for impurity profiling and offers troubleshooting advice for common issues encountered during analysis.

Q2: What is a reliable HPLC method for separating this compound from its potential impurities?

A2: A robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of purity analysis for this compound. Here is a recommended starting method that can be optimized for your specific instrumentation and impurity profile.

Recommended HPLC Method:

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of water and methanol.

This method generally provides good separation of the polar this compound from its less polar impurities.

Troubleshooting Common HPLC Issues:

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Cause: Secondary interactions between the basic pyridine nitrogen and acidic silanols on the column packing, or sample solvent mismatch.

  • Solution:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is low (around 2.5-3.5 with TFA or formic acid) to protonate the pyridine nitrogen, which improves peak shape.

    • Use a High-Purity Column: Employ a modern, end-capped C18 column to minimize silanol interactions.

    • Sample Solvent: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.

Issue 2: Inconsistent Retention Times

  • Cause: Fluctuations in mobile phase composition, temperature, or flow rate.

  • Solution:

    • Premix Mobile Phase: If using an isocratic method, premix the mobile phase to ensure consistency.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

    • System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Logical Workflow for HPLC Method Development

Caption: Troubleshooting workflow for HPLC analysis.

Q3: How can I identify and quantify volatile impurities and residual solvents?

A3: For volatile impurities such as unreacted starting materials (e.g., 3-vinylpyridine, 3-picoline) and residual solvents, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the method of choice.[5][6][7]

Recommended GC-MS Method:

ParameterRecommended Condition
Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
MS Transfer Line 250 °C
MS Ion Source 230 °C
Mass Range 35-350 amu
Headspace Vial 100 mg sample in 1 mL of DMSO
Vial Equilibration 80 °C for 30 minutes

Troubleshooting Common GC-MS Issues:

Issue 1: Poor Sensitivity for Solvents

  • Cause: Inefficient transfer from the headspace vial to the GC column.

  • Solution:

    • Optimize Headspace Parameters: Increase the vial equilibration temperature or time to improve the partitioning of volatiles into the headspace.

    • Check for Leaks: Ensure the headspace vial is properly sealed and that there are no leaks in the transfer line.

Issue 2: Co-eluting Peaks

  • Cause: Inadequate separation on the GC column.

  • Solution:

    • Modify Oven Program: Use a slower temperature ramp to improve the separation of closely eluting compounds.

    • Select a Different Column: If co-elution persists, a column with a different stationary phase may be necessary.

Section 3: Impact on Downstream Applications and Purification Strategies

Q4: How can these impurities affect my drug development research?

A4: Impurities in this compound can have significant consequences in drug development, impacting both the chemical and biological aspects of your research.

  • Altered Biological Activity: Impurities may have their own pharmacological or toxicological profiles, leading to unexpected or misleading results in biological assays.

  • Interference with Reactions: Reactive impurities can interfere with subsequent chemical transformations, leading to lower yields, new byproducts, and difficulties in purification.

  • Formation of Adducts: In formulation studies, impurities can react with the active pharmaceutical ingredient (API) or excipients, leading to the formation of degradation products and impacting the stability of the final drug product.

  • Regulatory Scrutiny: For pharmaceutical applications, the presence of unidentified or unqualified impurities above certain thresholds (as defined by ICH guidelines) can lead to delays in regulatory approval.

Q5: What are effective strategies for purifying commercial this compound?

A5: If the purity of the commercial material is insufficient for your application, several purification techniques can be employed.

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system is crucial. For this compound, a mixed solvent system such as ethanol/water or isopropanol/water can be effective. The goal is to find a system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Acid-Base Extraction: This technique can be used to separate this compound from non-ionizable impurities.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid and move it to the aqueous layer.

    • Wash the aqueous layer with fresh organic solvent to remove neutral impurities.

    • Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified this compound.

    • Collect the precipitate by filtration and dry.

  • Column Chromatography: For difficult separations, column chromatography on silica gel can be employed. A mobile phase of dichloromethane/methanol or ethyl acetate/heptane with a small amount of acetic acid (to suppress tailing) is a good starting point.

Purification Strategy Selection

Purification_Strategy Start Start: Assess Impurity Profile Impurity_Type Identify Impurity Type Start->Impurity_Type Minor_Impurities Minor Impurities with Different Solubility Impurity_Type->Minor_Impurities Different Solubility Non_Ionizable Non-Ionizable Impurities Impurity_Type->Non_Ionizable Different Acidity Closely_Related Closely Related/Isomeric Impurities Impurity_Type->Closely_Related Similar Properties Recrystallization Recrystallization Minor_Impurities->Recrystallization Acid_Base Acid-Base Extraction Non_Ionizable->Acid_Base Column_Chrom Column Chromatography Closely_Related->Column_Chrom End Purified this compound Recrystallization->End Acid_Base->End Column_Chrom->End

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Strategies to Control the Morphology of 3-Pyridinepropionic Acid Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Pyridinepropionic acid (3-PPA) coordination polymers. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges in controlling the morphology of these versatile materials. Understanding and manipulating the crystal morphology is crucial as it directly impacts properties such as catalytic activity, porosity, and drug delivery kinetics.

I. Understanding the Fundamentals: this compound in Coordination Chemistry

This compound is a versatile organic ligand frequently used in the synthesis of coordination polymers.[1][2][3][4] Its structure, featuring both a carboxylic acid group and a pyridine ring, allows for diverse coordination modes with various metal ions. The interplay between the metal center, the ligand's flexibility, and the reaction conditions dictates the final topology and morphology of the resulting coordination polymer.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 3-PPA coordination polymers, offering explanations and actionable solutions.

Q1: My synthesis yields an amorphous precipitate instead of crystalline coordination polymers. What are the likely causes and how can I fix this?

A1: The formation of an amorphous precipitate suggests that the nucleation and crystal growth processes are too rapid and uncontrolled. Several factors could be at play:

  • High Reactant Concentrations: Overly concentrated solutions of the metal salt and 3-PPA can lead to rapid, uncontrolled precipitation.

    • Solution: Systematically decrease the concentrations of your starting materials. Slower reaction kinetics often favor the formation of well-ordered crystalline structures.[5]

  • Rapid Mixing: Abruptly mixing the reactant solutions can induce rapid nucleation, preventing orderly crystal growth.

    • Solution: Employ slower mixing techniques.[6] Methods like slow diffusion (layering the reactant solutions with a buffer solvent), vapor diffusion, or slow evaporation of the solvent can promote the formation of high-quality single crystals.[7]

  • Inappropriate Solvent System: The solvent plays a critical role in the solubility of the reactants and the stability of the forming coordination polymer.[8][9]

    • Solution: Experiment with different solvents or solvent mixtures. A solvent system that allows for moderate solubility of the reactants is often ideal. Coordinating solvents can sometimes compete with the 3-PPA ligand for metal coordination sites, so consider using a less coordinating solvent if you suspect this is an issue.[5][9]

Q2: I am obtaining crystals, but their size is inconsistent and often too small. How can I grow larger, more uniform crystals?

A2: Achieving consistent and larger crystal sizes is a common challenge in coordination polymer synthesis. The key is to control the nucleation and growth phases of crystallization.[10]

  • Temperature Control: Temperature directly influences reaction kinetics and solubility.

    • Solution: Try running the synthesis at a lower temperature to slow down the reaction rate.[5] Conversely, for some systems, a higher temperature might be necessary to overcome kinetic barriers. A systematic temperature screening is recommended.

  • Slow Cooling: If using a solvothermal or hydrothermal method, the cooling rate is critical.

    • Solution: Implement a slow and controlled cooling ramp. Rapid cooling can lead to the formation of many small crystals, while slow cooling allows for the growth of larger, more perfect crystals.

  • Introduction of Seed Crystals: Seeding can be a powerful technique to control crystallization.

    • Solution: Introduce a small number of pre-existing crystals (seeds) into a supersaturated solution. These seeds will act as templates for further growth, leading to larger and more uniform crystals.[11]

Q3: I am observing different crystal morphologies (e.g., needles vs. plates) in what should be identical experiments. What is causing this lack of reproducibility?

A3: Poor reproducibility often points to subtle, uncontrolled variations in experimental conditions.

  • pH Fluctuations: The pH of the reaction mixture can significantly impact the protonation state of the 3-PPA ligand, thereby altering its coordination behavior and the resulting structure.[5][12][13]

    • Solution: Carefully control and buffer the pH of your reaction mixture. Even small variations can lead to different crystal phases or morphologies.

  • Atmospheric Conditions: For air-sensitive metal ions or ligands, exposure to air can lead to side reactions.

    • Solution: Conduct your synthesis under an inert atmosphere (e.g., nitrogen or argon) if you are working with sensitive materials.

  • Purity of Reagents: Impurities in the starting materials can act as nucleation sites or inhibitors, affecting crystal growth.[5][14]

    • Solution: Ensure you are using high-purity metal salts, 3-PPA, and solvents.

III. Advanced Strategies for Morphological Control

Beyond troubleshooting common issues, several advanced strategies can be employed to intentionally control the morphology of 3-PPA coordination polymers.

Coordination Modulation

The addition of a "modulator," typically a monodentate ligand that can compete with the primary bridging ligand (3-PPA), is a powerful technique to influence crystal growth.[15]

  • Mechanism: The modulator temporarily binds to the metal centers on the crystal surface, slowing down the growth rate of specific crystal facets. This differential growth rate allows for the controlled shaping of the final crystal morphology.

  • Experimental Protocol:

    • Begin with your standard synthesis protocol for 3-PPA coordination polymers.

    • Introduce a modulator, such as a simple carboxylic acid (e.g., acetic acid or benzoic acid), to the reaction mixture.

    • Systematically vary the concentration of the modulator. Higher modulator concentrations generally lead to more significant changes in morphology.[15]

Table 1: Effect of Modulator Concentration on Crystal Morphology (Hypothetical Example)

Modulator Concentration (mol%)Observed MorphologyAverage Crystal Size (μm)
0Needles50
10Rods75
25Cuboids100
50Octahedra120
Solvent System Engineering

The choice of solvent is not merely about dissolving the reactants; it can direct the self-assembly process and influence the final structure.[8][9][16]

  • Solvent Polarity and Coordinating Ability: The polarity of the solvent affects the solubility of the reactants and the stability of the coordination polymer.[5] Coordinating solvents can occupy coordination sites on the metal ion, influencing the dimensionality and morphology of the resulting polymer.[9][16]

  • Experimental Workflow:

Caption: Workflow for Solvent System Engineering.

pH Control

The pH of the reaction medium is a critical parameter that can be tuned to control the deprotonation of the carboxylic acid group of 3-PPA, thereby influencing its coordination behavior.[12][13]

  • Mechanism: At different pH values, the charge and coordination sites of the 3-PPA ligand can vary, leading to the formation of different coordination polymer structures and morphologies.

  • Troubleshooting Decision Tree:

G cluster_solutions Solutions start Problem: Inconsistent Morphology q1 Is the pH of the reaction mixture monitored and controlled? start->q1 a1 No: Implement pH monitoring and use buffers to maintain a constant pH. q1->a1 No a2 Yes: Systematically vary the pH to explore different morphological domains. q1->a2 Yes a3 Consider the pKa of 3-PPA and the hydrolysis of the metal salt. a2->a3

Caption: Troubleshooting pH-Related Morphology Issues.

IV. Conclusion

Controlling the morphology of this compound coordination polymers is a multifaceted challenge that requires careful consideration of various experimental parameters. By systematically addressing factors such as reactant concentration, temperature, solvent system, and pH, researchers can gain significant control over the crystallization process. Advanced techniques like coordination modulation further expand the toolkit for designing materials with desired morphologies and, consequently, tailored properties for applications in research and drug development.

V. References

  • Morphology design of porous coordination polymer crystals by coordination modulation. (2011). PubMed. 15

  • This compound 98 3724-19-4. Sigma-Aldrich. --INVALID-LINK--

  • Solvent effect in the chemical design of coordination polymers of various topologies with Co2+ and Ni2+ ions and 2-furoate anions. CrystEngComm (RSC Publishing). 8

  • Strategies to control the dimensionality of coordination polymers. Benchchem. 5

  • Role of solvents in coordination supramolecular systems. (2011). Chemical Communications (RSC Publishing). 9

  • Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. (2009). ACS Publications. 10

  • Crystal Growth. ETH Zurich. 11

  • Novel Coordinated-Solvent Induced Assembly of Cd(II) Coordination Polymers Containing 4,4′-Dipyridylsulfide. (2009). Crystal Growth & Design. 16

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • This compound. (2025). ChemicalBook. 1

  • Crystal Engineering: Synthesis and Structural Analysis of Coordination Polymers with Wavelike Properties. MDPI. 6

  • Factors Affecting The Growth Process. Scribd. 14

  • Coordination Polymers - Supramolecular Chemistry. (2020). YouTube. 7

  • This compound (98%). Amerigo Scientific. 2

  • Cas 3724-19-4,3-Pyridinepropanoicacid. LookChem. 3

  • 3724-19-4, 3-Pyridinepropanoic acid Formula. ECHEMI. 4

  • The Effect of pH on the Dimensionality of Coordination Polymers. (2025). ResearchGate. 13

  • Effect of pH/auxiliary ligand on the structures of coordination compounds based on a novel ligand 2,6-bis(pyrazin-2-yl)pyridine-4-carboxylate. ResearchGate. 17

  • The effect of pH on visible and near-infrared luminescent lanthanide coordination compounds based on a conjugated pyridine carboxylate ligand. ResearchGate. 12

  • Effect of pH on the charge-assisted hydrogen-bonded assembly of the anionic [Cu(oxalate)2] building unit and N,N′-ditopic cations. (2025). ResearchGate. 18

References

Technical Support Center: Managing the Hygroscopic Nature of 3-Pyridinepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Pyridinepropionic acid. This document is designed for researchers, scientists, and drug development professionals who work with this versatile compound. Its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents unique challenges that can impact experimental accuracy, reproducibility, and product stability.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure you handle this compound with confidence and scientific integrity.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common queries regarding the hygroscopic properties of this compound.

Q1: What exactly does it mean for this compound to be hygroscopic, and why does it happen?

A hygroscopic substance is one that actively attracts and holds water molecules from the surrounding environment, typically the air. For this compound, this tendency is largely due to its molecular structure. It possesses both a pyridine ring and a carboxylic acid group. The carboxylic acid moiety, in particular, is polar and can form hydrogen bonds with water molecules, facilitating moisture absorption.[2] This process can cause the physical state of the compound to change from a free-flowing powder to a clumped or even deliquescent (dissolved in absorbed water) state over time, especially in humid environments.

Q2: How can I visually tell if my sample of this compound has absorbed moisture?

A pristine, anhydrous sample of this compound should be a slightly beige crystalline powder.[3] The first visual indicator of moisture absorption is a change in its physical appearance. Look for the following signs:

  • Clumping or Caking: The powder loses its free-flowing nature and begins to form aggregates.

  • Sticky or Pasty Texture: With increased water absorption, the material may become sticky to the touch.

  • Deliquescence: In cases of significant moisture exposure, the solid may begin to dissolve in the water it has absorbed, forming a concentrated solution or a puddle.

While visual inspection is a useful first step, it is not quantitative. The only definitive way to know the water content is through analytical measurement.

Q3: What are the specific consequences of using "wet" this compound in my experiments?

Using this compound with an unknown or high water content can severely compromise your results. The primary consequences are:

  • Inaccurate Molar Calculations: The measured weight of the sample will not be the true weight of the acid, as it includes the mass of the absorbed water. This leads to preparing solutions with a lower-than-intended concentration, directly affecting stoichiometry and reaction kinetics.

  • Reaction Inhibition or Side Reactions: Water is a reactive molecule that can act as a nucleophile or a base. In moisture-sensitive reactions, such as those involving organometallics, acid chlorides, or certain coupling reactions, the presence of water can quench reagents, hydrolyze catalysts, or promote unwanted side-product formation.

  • Altered Physical Properties: The presence of water can change the solubility profile and melting point of the compound, affecting formulation and material science applications.[4]

  • Degradation: Long-term storage in a hydrated state can potentially lead to chemical degradation, reducing the purity of the material.

Q4: What is the scientifically sound method for storing this compound to prevent moisture uptake?

Proper storage is the most critical step in managing hygroscopic compounds. The goal is to create a microenvironment with minimal relative humidity.

  • Primary Container: Always keep the acid in its original, tightly sealed container. After opening, ensure the cap is replaced securely. For added protection, wrapping the cap's threads with Parafilm can improve the seal.[5]

  • Secondary Containment (Desiccator): The tightly sealed primary container should be stored inside a desiccator. A desiccator is a sealable enclosure containing a desiccant—a hygroscopic substance used to maintain a dry atmosphere.

  • Choice of Desiccant: Use an active, high-capacity desiccant such as silica gel (preferably with a color indicator to show when it's saturated), activated alumina, or phosphorus pentoxide for highly sensitive applications.[4]

  • Inert Atmosphere: For the most sensitive applications, such as preparing analytical standards or conducting strictly anhydrous reactions, storing and handling the compound in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[6]

Section 2: Troubleshooting Guide - When Problems Arise

This section provides a logical framework for addressing issues that arise from the hygroscopic nature of this compound.

Q5: My this compound has clumped together. Can I still use it?

Clumping is a clear sign of moisture absorption.[1] Whether you can still use the material depends entirely on the tolerance of your application for water and concentration inaccuracies.

  • For Non-Sensitive Applications: If you are using it for a non-quantitative purpose where precise concentration is not critical, you might be able to proceed after breaking up the clumps with a clean, dry spatula. However, you must acknowledge that the molar quantity is uncertain.[1]

  • For Sensitive or Quantitative Applications: Do not use it directly. The clumping indicates an unknown amount of water is present, making accurate weighing impossible. You must first determine the water content or dry the material (see Q6).

Q6: I suspect my sample has absorbed a significant amount of water. How can I confirm this, and what are my options?

Visual suspicion must be confirmed with quantitative data.

Confirmation: The most reliable method for determining water content is Karl Fischer (KF) titration .[7][8] This is a highly specific and accurate chemical method that quantifies the amount of water in a sample, with capabilities to measure concentrations from parts-per-million (ppm) to 100%.[] Unlike thermogravimetric methods like Loss on Drying (LOD), KF titration is specific to water and is not affected by the loss of other volatile components.[10]

Options:

  • Use As-Is with Correction: Perform KF titration on a sample from the bottle. Use the determined water content to calculate a corrected mass for your experiments. For example, if the water content is 5% by mass, you would need to weigh out 1.05 g of the "wet" material to get 1.00 g of this compound.

  • Dry the Material: You can attempt to dry the material, but this must be done with caution as excessive heat can cause decomposition. A detailed protocol is provided in Section 3.

  • Discard and Replace: If the material is visibly compromised (e.g., syrupy) or if you lack the equipment to properly quantify water or dry it, the safest and most scientifically sound option is to discard the bottle and use a fresh, unopened one.

Q7: My reaction yield is inconsistent when using this compound. Could moisture be the culprit?

Absolutely. Inconsistent yields are a classic symptom of using a reagent with variable properties. If this compound is a key reactant, its hygroscopic nature is a prime suspect. Each time the container is opened, it is exposed to ambient humidity, and the water content can change over the life of the bottle. This leads to variable molar amounts being added to each reaction, causing fluctuations in yield.

Troubleshooting Steps:

  • Open a fresh bottle of this compound.

  • Aliquot the powder into several smaller, single-use vials under a dry atmosphere (if possible).

  • Store these vials in a desiccator.

  • Use a fresh vial for each reaction.

  • If the inconsistency disappears, you have confirmed that moisture absorption in your stock bottle was the root cause.

Section 3: Protocols and Best Practices

Adherence to rigorous experimental protocol is essential for reproducible science.

Protocol 1: Best Practices for Weighing and Handling

This protocol minimizes moisture exposure during the critical weighing step.

  • Preparation: Place all necessary tools (spatulas, weigh boats, vials) in a drying oven at 120°C for at least 2 hours and then allow them to cool to room temperature inside a desiccator.

  • Environment: Whenever possible, perform weighing inside a glovebox with a controlled inert atmosphere or in a room with controlled low humidity.

  • Equilibration: Before opening, allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation from forming on the cold powder.

  • Weighing Process:

    • Minimize the time the stock bottle is open.[1]

    • Open the container, quickly remove the approximate amount of material needed, and immediately reseal the container tightly.

    • Perform the weighing on a tared, dry weigh boat or directly into a pre-weighed, dry reaction vessel.

    • Work efficiently to record the mass.[1] Do not leave the weighed powder exposed to the atmosphere.

  • Post-Weighing: Immediately transfer the weighed solid to your solvent or reaction mixture.

Protocol 2: Quantitative Determination of Water Content via Karl Fischer Titration

This protocol outlines the general steps for using a modern coulometric or volumetric Karl Fischer titrator.

  • System Preparation: Ensure the titrator's solvent vessel is filled with fresh, appropriate KF reagent (e.g., anhydrous methanol or a specialized medium) and that the system is conditioned to a low-drift "dry" state as per the instrument's manual.

  • Titer Determination (for Volumetric KF): If using a volumetric system, accurately determine the titer of the KF titrant using a certified water standard or disodium tartrate dihydrate.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample using an analytical balance. The target sample mass depends on the expected water content and the instrument's sensitivity.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure no atmospheric moisture is introduced during this step.

  • Titration: Start the titration process. The instrument will automatically titrate the sample to the endpoint and calculate the water content.[]

  • Calculation: The instrument's software will typically provide the result directly as a percentage or in ppm. This value can be used to calculate the corrected mass of the acid for experiments.

Table 1: Comparison of Moisture Determination Methods
MethodPrincipleSpecificity to WaterTypical ApplicationProsCons
Karl Fischer Titration Chemical reaction with iodineHigh Accurate quantification, trace to high levels[7][8]Gold standard, highly accurate and precise[7]Requires specialized equipment and reagents
Loss on Drying (LOD) Gravimetric measurement after heatingLow Bulk materials, quality controlSimple, inexpensive equipmentNot specific to water; measures all volatiles[10]
Infrared Moisture Analysis IR light absorption by water moleculesModerate to High Rapid, non-destructive analysisVery fast results[8]Requires calibration; surface measurement may not reflect bulk
Protocol 3: Procedure for Drying this compound (Use with Caution)

This procedure should only be attempted when necessary and with the understanding that it risks thermal decomposition. The melting point of this compound is 156-160°C.[11] Drying should occur well below this temperature.

  • Preparation: Spread a thin layer of the clumped this compound in a clean, dry glass vessel (e.g., a crystallization dish).

  • Drying: Place the vessel in a vacuum oven.

  • Conditions: Heat the oven to a moderate temperature (e.g., 60-70°C). Do NOT exceed temperatures that could cause sublimation or decomposition. Apply a vacuum from a vacuum pump, preferably with a cold trap installed.

  • Duration: Dry for several hours (e.g., 12-24 hours) or until the mass is constant.

  • Validation: After drying, the water content should be re-analyzed via Karl Fischer titration to confirm the effectiveness of the drying process. A purity analysis (e.g., by HPLC or NMR) is also recommended to ensure no degradation has occurred.

Section 4: Visual Workflows

Diagram 1: Decision Tree for Handling this compound

G start Observe Sample of this compound check_appearance Is the powder free-flowing and dry? start->check_appearance is_dry Proceed with Experiment (Follow Protocol 1 for Handling) check_appearance->is_dry Yes is_wet Sample is Clumped or Sticky check_appearance->is_wet No check_sensitivity Is the application quantitatively sensitive? is_wet->check_sensitivity non_sensitive Use with Caution (Acknowledge mass inaccuracy) check_sensitivity->non_sensitive No sensitive ACTION REQUIRED: Do Not Use Directly check_sensitivity->sensitive Yes quantify Quantify Water Content (Protocol 2: Karl Fischer) sensitive->quantify dry_sample Dry Sample (Protocol 3) sensitive->dry_sample correct_mass Calculate Corrected Mass and Proceed quantify->correct_mass re_analyze Re-analyze Water Content and Purity Post-Drying dry_sample->re_analyze

Caption: Decision-making workflow for a suspect sample.

Diagram 2: Optimal Storage and Handling Workflow

G cluster_storage Secure Storage cluster_handling Controlled Handling receive 1. Receive Compound seal 2. Ensure Primary Container is Tightly Sealed desiccator 3. Place in Desiccator with Active Desiccant equilibrate 4. Equilibrate to Room Temperature Before Opening desiccator->equilibrate weigh_fast 5. Weigh Quickly in Dry Environment (Glovebox) use_now 6. Use Immediately in Reaction/Solution

Caption: Ideal workflow from receipt to use of the compound.

Section 5: References

  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: this compound. --INVALID-LINK--

  • ChemicalBook. (2023, July 4). This compound | 3724-19-4. --INVALID-LINK--

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. --INVALID-LINK--

  • News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Moisture Analysis and the Test Methods. --INVALID-LINK--

  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 98%. --INVALID-LINK--

  • ChemicalBook. (2022, August 11). 3-PYRIDIN-2-YL-PROPIONIC ACID - Safety Data Sheet. --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3724-19-4). --INVALID-LINK--

  • Solubility of Things. (n.d.). This compound. --INVALID-LINK--

  • ECHEMI. (n.d.). 3-Pyridinepropanoic acid. --INVALID-LINK--

  • ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis. --INVALID-LINK--

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 98 3724-19-4. --INVALID-LINK--

  • BOC Sciences. (n.d.). Moisture Content Determination. --INVALID-LINK--

  • MetaSci. (n.d.). Safety Data Sheet 3-(3-Pyridyl)propionic acid. --INVALID-LINK--

  • Ibis Scientific, LLC. (2024, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. --INVALID-LINK--

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. --INVALID-LINK--

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. --INVALID-LINK--

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. --INVALID-LINK--

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. --INVALID-LINK--

  • Global Substance Registration System (GSRS). (n.d.). 3-PYRIDINEPROPANOIC ACID. --INVALID-LINK--

  • Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. --INVALID-LINK--

  • PubMed. (2001). The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. --INVALID-LINK--

References

Stability issues of 3-Pyridinepropionic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Pyridinepropionic Acid (3-PPA) Stability

Welcome to the technical support guide for this compound (3-PPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the stability of 3-PPA under various experimental conditions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Section 1: Understanding the Fundamentals of 3-PPA Stability

Before troubleshooting, it's crucial to understand the chemical nature of this compound. Its stability is intrinsically linked to its structure: a pyridine ring (a weak base) and a carboxylic acid group (a weak acid). This makes its behavior highly dependent on the pH of the surrounding medium.

The two key players are the pKa values of the molecule:

  • pKa₁ (Carboxylic Acid Group): The predicted pKa is approximately 4.20.[1] Below this pH, the carboxyl group is predominantly in its neutral (protonated, -COOH) form. Above this pH, it is in its anionic (deprotonated, -COO⁻) form.

  • pKa₂ (Pyridine Ring Nitrogen): The pKa of the pyridinium ion is typically around 5.2. Below this pH, the nitrogen atom is largely protonated (-NH⁺). Above this pH, it is in its neutral, lone-pair form.

These pKa values dictate the molecule's overall charge, solubility, and susceptibility to degradation at different pH levels.

Diagram 1: pH-Dependent Speciation of this compound

G cluster_low_ph pH < 4.2 cluster_mid_ph pH 4.2 – 5.2 cluster_high_ph pH > 5.2 cation Cationic Form (-COOH, -NH⁺) Low Solubility zwitterion Zwitterionic Form (-COO⁻, -NH⁺) Highest Solubility cation->zwitterion Deprotonation of -COOH anion Anionic Form (-COO⁻, -N) High Solubility zwitterion->anion Deprotonation of -NH⁺

Caption: Predominant ionic forms of 3-PPA across different pH ranges.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 3-PPA in aqueous solutions?

A1: this compound is generally stable in solid form when stored in a cool, dark, and dry place.[1] In aqueous solutions, its stability is pH-dependent. While specific kinetic data is limited in publicly available literature, pyridine carboxylic acids as a class are known to be persistent.[2] However, they can be susceptible to degradation under harsh conditions like strong acid/base, high temperature, oxidation, and photolysis.[3][4]

Q2: In which pH range is 3-PPA expected to be most stable?

A2: 3-PPA is expected to be most stable in the neutral to slightly acidic pH range (approximately pH 4-7). In this range, the molecule avoids the extremes of acid- or base-catalyzed hydrolysis. Forced degradation studies, as outlined by ICH guidelines, are necessary to confirm the exact optimal pH for your specific formulation and storage conditions.[5]

Q3: What are the common visual signs of 3-PPA degradation?

A3: A common sign of degradation for many organic compounds, including pyridine derivatives, is a change in the solution's appearance. The development of a pale yellow to brown color can indicate the formation of degradation products, potentially through oxidative or photolytic pathways.[3] Any precipitation or change in clarity should also be investigated.

Q4: How should I prepare and store aqueous 3-PPA stock solutions?

A4: For maximum stability, prepare stock solutions in a buffer within the pH 4-7 range. Use high-purity water and buffer components. We recommend filtering the solution through a 0.22 µm filter into a sterile, amber glass vial to protect it from microbial contamination and light. For short-term storage (1-2 weeks), refrigeration at 2-8°C is advisable. For long-term storage, aliquot the solution and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.

Section 3: Troubleshooting Guide

Issue 1: My 3-PPA solution has turned yellow after a few days at room temperature on the bench.

  • Probable Cause: This is likely due to photolytic or oxidative degradation. The pyridine ring can be susceptible to light-induced reactions, potentially forming hydroxylated species or undergoing ring-opening.[3] Exposure to oxygen in the air can also contribute to this process.

  • Solution:

    • Protect from Light: Always store 3-PPA solutions in amber vials or wrap clear vials in aluminum foil.[3]

    • Minimize Headspace: Use vials that are appropriately sized for the solution volume to minimize the amount of oxygen in the headspace.

    • Consider Antioxidants: If your experimental design allows, the addition of a small amount of an antioxidant like ascorbic acid or EDTA might be considered, although their effects can sometimes be counterintuitive and must be validated.[6]

    • Confirm Degradation: Use an analytical technique like HPLC-UV to compare the "yellowed" solution to a freshly prepared standard. The appearance of new peaks or a decrease in the main 3-PPA peak area will confirm degradation.

Issue 2: I observe a precipitate forming after buffering my concentrated 3-PPA stock solution.

  • Probable Cause: This is a solubility issue related to the pH and the pKa of the compound. As shown in Diagram 1, 3-PPA has its lowest solubility when it is in its fully protonated, cationic form (at very low pH) and its highest solubility in its zwitterionic and anionic forms. If you adjust the pH of a concentrated solution to a point where the predominant species is less soluble, it will precipitate.

  • Solution:

    • Adjust pH Before Concentrating: Prepare the buffer at the target pH first, then dissolve the 3-PPA powder directly into it.

    • Work at Lower Concentrations: If you must prepare a concentrated stock, do so in a solvent where it is freely soluble (e.g., a small amount of DMSO or ethanol) before diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.

    • Target the Zwitterionic/Anionic Range: For maximum aqueous solubility, ensure your final solution pH is above 4.2, where the more soluble zwitterionic and anionic forms dominate.

Issue 3: My HPLC analysis shows a drifting retention time for 3-PPA.

  • Probable Cause: The retention of 3-PPA on a reverse-phase HPLC column is highly sensitive to the pH of the mobile phase because of its ionizable nature. If the mobile phase pH is not well-controlled or is too close to one of the pKa values, small variations can cause significant shifts in the compound's protonation state and, consequently, its retention time.

  • Solution:

    • Use a Buffered Mobile Phase: Always use a buffer in your aqueous mobile phase (e.g., phosphate or acetate buffer).

    • Set pH Away from pKa: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values (4.2 and ~5.2). For example, a mobile phase at pH 2.5-3.0 will ensure the carboxylic acid is fully protonated, while a pH > 7 will ensure both groups are fully deprotonated, leading to more stable retention.

    • Ensure Proper Mixing and Equilibration: Ensure your mobile phase is thoroughly mixed and allow the HPLC system to equilibrate for a sufficient time (e.g., 15-30 minutes) before starting your analysis.

Section 4: Protocols for Stability Assessment

To formally assess the stability of 3-PPA, a forced degradation study is the standard approach.[4][5] This involves intentionally stressing the compound under various conditions to predict its degradation pathways.

Diagram 2: Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 3-PPA Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxid Oxidation (3% H₂O₂, RT) prep_stock->oxid photo Photolytic (UV/Vis Light, RT) prep_stock->photo thermal Thermal (60°C, in dark) prep_stock->thermal sample Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sample base->sample oxid->sample photo->sample thermal->sample neutralize Neutralize & Dilute sample->neutralize hplc Analyze via Stability-Indicating HPLC Method neutralize->hplc results Quantify 3-PPA Loss & Assess Degradant Peaks hplc->results

Caption: General workflow for conducting forced degradation studies on 3-PPA.

Protocol 4.1: Forced Degradation Study

This protocol is a general guideline and should be adapted to your specific needs.

  • Prepare Stock Solution: Accurately weigh and dissolve 3-PPA in purified water or a suitable buffer to create a 1 mg/mL stock solution.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate amber vials.[3]

    • Acidic: 0.1 M HCl. Incubate at 60°C.

    • Basic: 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: 3% H₂O₂. Keep at room temperature.[3]

    • Control: Purified Water. Keep at the same temperature as the stressed samples.

  • Sampling: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralization & Dilution: Immediately cool the aliquot to room temperature. Neutralize the acidic and basic samples (e.g., with an equivalent amount of NaOH or HCl, respectively). Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) using the mobile phase.[3]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 4.2: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the parent compound (3-PPA) from all its potential degradation products.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, hold for 2 min, ramp to 90% B over 10 min, hold for 2 min, then return to initial conditions and re-equilibrate. (Note: This gradient is a starting point and must be optimized).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Section 5: Data Summary and Interpretation

Your stability study results can be summarized to clearly show the extent of degradation under each condition.

Stress ConditionTime (hours)3-PPA Remaining (%)Appearance of New Peaks (Yes/No)Observations
0.1 M HCl, 60°C 24e.g., 85%e.g., Yes (2 new peaks)Slight yellowing
0.1 M NaOH, 60°C 24e.g., 70%e.g., Yes (3 new peaks)Moderate yellowing
3% H₂O₂, RT 24e.g., 55%e.g., Yes (multiple peaks)Significant color change
Photolytic (UV) 24e.g., 92%e.g., Yes (1 minor peak)No visible change
Thermal (60°C) 24e.g., 98%e.g., NoNo visible change
Control (Water, 60°C) 24e.g., 99.5%e.g., NoNo visible change

Interpretation:

  • The data above (example only) would suggest that 3-PPA is most susceptible to oxidation and base-catalyzed hydrolysis.

  • It is relatively stable to heat and light under these specific conditions.

  • The HPLC method was able to separate the parent drug from its degradation products, confirming it is "stability-indicating."

By following this guide, researchers can better control the stability of this compound in their experiments, leading to more reliable and reproducible results.

References

Validation & Comparative

A Comparative Guide to 3-Pyridinepropionic Acid and 4-Pyridinepropionic Acid as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate world of coordination chemistry and materials science, the selection of an appropriate ligand is paramount. Isomeric ligands—molecules sharing the same chemical formula but differing in the spatial arrangement of atoms—often exhibit profoundly different coordination behaviors, leading to complexes with unique structural, electronic, and functional properties. This guide provides a detailed comparative study of two such isomers: 3-Pyridinepropionic acid (3-PPA) and 4-Pyridinepropionic acid (4-PPA).

Both molecules feature a pyridine ring, a classic N-donor, and a propionic acid tail, which offers a carboxylate O-donor group. However, the seemingly minor shift of the propionic acid group from the meta (3-position) to the para (4-position) of the pyridine ring introduces significant changes in the ligand's steric and electronic profile. For researchers in materials science, catalysis, and drug development, understanding these differences is crucial for the rational design of metal-organic frameworks (MOFs), coordination polymers, and metallopharmaceutical agents. This guide synthesizes theoretical principles with experimental insights to provide a comprehensive comparison of their fundamental properties, coordination chemistry, and practical applications.

Part 1: Structural and Physicochemical Properties

The foundational differences between 3-PPA and 4-PPA begin with their molecular geometry and the resulting influence on their physical properties.

G cluster_3ppa This compound (3-PPA) cluster_4ppa 4-Pyridinepropionic Acid (4-PPA) node3 node4

Figure 1: Chemical structures of this compound (left) and 4-Pyridinepropionic acid (right).

The most apparent difference is the geometry. 4-PPA possesses a linear axis running through the C4-N1 atoms of the pyridine ring and extending down the propionic chain. In contrast, 3-PPA has an inherent "kink" or angular geometry. This fundamental structural divergence is the primary determinant of the distinct supramolecular assemblies and polymer structures they form upon coordination with metal ions.

Comparative Physicochemical Data

The electronic and physical properties of these isomers are critical for predicting their behavior in solution during complexation reactions.

PropertyThis compound (3-PPA)4-Pyridinepropionic Acid (4-PPA)Rationale for Significance
Molecular Formula C₈H₉NO₂[1]C₈H₉NO₂[2]Confirms isomeric relationship.
Molecular Weight 151.16 g/mol [1]151.16 g/mol [2]Identical, as expected for isomers.
Melting Point (°C) 156-160[3]230-233[2]The significantly higher melting point of 4-PPA suggests a more efficient crystal packing arrangement, likely facilitated by its linear geometry and strong intermolecular hydrogen bonding.
Appearance Slightly beige crystalline powder[3][4]Solid[2]General physical state.
XLogP3 / logP 0.4[4]~0.4 - 1.1 (Predicted)This value indicates hydrophobicity. Both are moderately polar, ensuring reasonable solubility in polar organic solvents and water, which is crucial for solution-phase synthesis.
pKa (Predicted) pKa₁ (COOH) ≈ 4.0-4.5pKa₂ (Py-H⁺) ≈ 5.0-5.2pKa₁ (COOH) ≈ 4.0-4.5pKa₂ (Py-H⁺) ≈ 5.3-5.6Expert Insight: Explicit pKa values are not readily available in literature databases. However, we can predict their relative values. The electron-withdrawing pyridine ring lowers the pKa of the propionic acid group compared to propionic acid itself (~4.87). The pyridinium nitrogen in 4-PPA is expected to be slightly more basic (higher pKa) than in 3-PPA. This is because the carboxylate group at the para position can exert a weak electron-donating resonance effect, stabilizing the positive charge on the protonated nitrogen. This subtle difference in basicity can influence the pH at which metal coordination occurs and the overall stability of the resulting complexes.

Part 2: Comparative Coordination Chemistry

The isomeric nature of 3-PPA and 4-PPA directly translates into distinct coordination behaviors, influencing chelation, nuclearity, and the dimensionality of the resulting metal complexes.

Coordination Modes and Chelation Potential

Both ligands possess two potential donor sites: the pyridine nitrogen (a Lewis base) and the carboxylate oxygen atoms.

Expertise & Experience: A common misconception is that these ligands will readily act as bidentate N,O-chelators to a single metal center. However, the three-carbon (propyl) chain separating the pyridine and carboxylate groups makes the formation of a stable chelate ring thermodynamically unfavorable. Such a ring would be a seven-membered ring, which is significantly strained and entropically disfavored compared to the more stable five- or six-membered rings typically seen in chelation chemistry.

Therefore, 3-PPA and 4-PPA are more likely to exhibit one of the following coordination modes:

  • Monodentate N-coordination: The pyridine nitrogen binds to the metal center, leaving the carboxylic acid group uncoordinated or involved in hydrogen bonding.

  • Monodentate O-coordination: One or both oxygen atoms of the deprotonated carboxylate group bind to the metal, leaving the pyridine nitrogen available.

  • Bridging Coordination: The ligand bridges two or more metal centers, with the nitrogen coordinating to one metal and the carboxylate group to another. This is the most common mode, especially in the formation of coordination polymers.[2][5]

G cluster_modes Primary Coordination Modes M1 M Monodentate (N-donor) L1 N-Py-(CH₂)₂-COOH L1->M1:f0 M2 M Monodentate (O-donor) L2 N-Py-(CH₂)₂-COO⁻ L2->M2:f0 M3a M₁ M3b M₂ L3 N-Py-(CH₂)₂-COO⁻ L3->M3a N-donor L3->M3b O-donor label_bridge Bridging Mode

Figure 2: Likely coordination modes of PPA isomers. The bridging mode is key to forming polymers.

Impact of Isomerism on Polymer Architecture

The key difference between 3-PPA and 4-PPA as ligands lies in the architecture of the coordination polymers they form.

  • This compound: Due to its inherent 120° angle between the nitrogen donor vector and the propionic acid chain vector, 3-PPA acts as an angular or "kinked" linker. When it bridges metal centers, it naturally promotes the formation of complex, often helical or wave-like, three-dimensional networks. Its use in the synthesis of coordination polymers of Ag(I), Cu(II), and Zn(II) has been documented.[3][6]

  • 4-Pyridinepropionic Acid: In contrast, the linear geometry of 4-PPA makes it an ideal "rigid rod" or linear linker. This geometry favors the formation of more predictable, one-dimensional linear chains or two-dimensional grid-like sheets. These structures are often sought after in materials science for applications requiring anisotropic properties, such as conductivity or magnetism along a specific axis.

This distinction is the most critical takeaway for any researcher selecting between these two ligands for materials synthesis. The choice is not arbitrary; it is a direct tool to control the dimensionality and topology of the final product.

Part 3: Experimental Protocols for Ligand Comparison

To provide a framework for empirical comparison, we present two standardized protocols. These protocols are designed to be self-validating by including necessary controls and characterization steps.

Protocol 1: Synthesis of a Copper(II)-PPA Coordination Polymer

This protocol provides a general method to synthesize and compare the products formed from 3-PPA and 4-PPA under identical conditions.

Causality Behind Experimental Choices:

  • Solvent: A methanol/water mixture is chosen to ensure the dissolution of both the polar copper(II) nitrate salt and the moderately polar PPA ligands.

  • Stoichiometry: A 1:2 metal-to-ligand ratio is a common starting point for divalent metals that often adopt octahedral geometries, allowing for coordination by multiple ligands.[6]

  • Slow Evaporation: This crystallization method is preferred over rapid precipitation to encourage the growth of well-ordered, single crystals suitable for X-ray diffraction, which provides definitive structural information.

Step-by-Step Methodology:

  • Ligand Dissolution (Prepare two separate flasks, one for each isomer):

    • In a 50 mL Erlenmeyer flask, dissolve 0.302 g (2.0 mmol) of either 3-PPA or 4-PPA in 15 mL of a 1:1 (v/v) methanol/water solution.

    • Gently warm the mixture on a hot plate (~50°C) and stir until the ligand is fully dissolved.

  • Metal Salt Dissolution:

    • In a separate 25 mL beaker, dissolve 0.242 g (1.0 mmol) of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 5 mL of water.

  • Reaction Mixture Preparation:

    • While stirring the ligand solution, add the copper(II) nitrate solution dropwise.

    • A color change (typically to blue or green) should be observed, indicating complex formation.

    • Continue stirring the solution at room temperature for 1 hour to ensure homogeneity.

  • Crystallization:

    • Filter the resulting solution through a syringe filter (0.45 µm) to remove any particulate impurities.

    • Cover the flask with parafilm and pierce it with a few small holes using a needle.

    • Place the flask in a vibration-free location (e.g., a fume hood) and allow the solvent to evaporate slowly over several days to weeks.

  • Product Isolation and Characterization:

    • Collect the resulting crystals by decanting the mother liquor.

    • Wash the crystals sparingly with cold water, followed by a small amount of methanol, and air dry.

    • Trustworthiness Check: Characterize the products using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe shifts in the carboxylate and pyridine vibrational bands upon coordination, and Powder X-ray Diffraction (PXRD) to compare the crystal structures of the 3-PPA and 4-PPA products. Single-crystal X-ray diffraction, if suitable crystals are obtained, will provide the definitive molecular structure.

Protocol 2: Determining Ligand-Metal Binding via UV-Vis Titration

This protocol allows for a semi-quantitative comparison of the binding interaction in solution. It relies on monitoring changes in the UV-Vis spectrum of the metal ion as the ligand is incrementally added.

G start Start prep_metal Prepare Metal Solution (e.g., 0.1 mM Cu²⁺ in buffer) start->prep_metal prep_ligand Prepare Ligand Stock Solution (e.g., 5 mM PPA in buffer) start->prep_ligand measure_initial Measure UV-Vis Spectrum of Metal Solution (Blank) prep_metal->measure_initial add_ligand Add Small Aliquot of Ligand Stock (e.g., 5 µL) prep_ligand->add_ligand measure_initial->add_ligand mix Mix and Equilibrate (2-3 minutes) add_ligand->mix measure_spectrum Record UV-Vis Spectrum mix->measure_spectrum check_saturation Spectral Change Saturated? measure_spectrum->check_saturation check_saturation->add_ligand No plot_data Plot Absorbance Change vs. [Ligand]/[Metal] Ratio check_saturation->plot_data Yes analyze Analyze Binding Isotherm (e.g., Job's Plot, Molar Ratio) plot_data->analyze end_exp End analyze->end_exp

Figure 3: Workflow for a UV-Vis spectrophotometric titration to assess ligand binding.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a buffered solution at a pH where the carboxylic acid is deprotonated and the pyridine nitrogen is available for binding (e.g., pH 6.0 using a MES buffer). The choice of buffer is critical; avoid buffers that can coordinate to the metal (like phosphate or citrate).

    • Prepare a 0.1 mM solution of a suitable metal salt (e.g., CuSO₄) in the buffer.

    • Prepare a 5 mM stock solution of 3-PPA and 4-PPA, each in the same buffer.

  • Titration Procedure:

    • Place 2 mL of the 0.1 mM metal solution into a quartz cuvette.

    • Record the initial UV-Vis spectrum (200-800 nm).

    • Add a small, precise aliquot (e.g., 5 µL) of the ligand stock solution to the cuvette.

    • Mix thoroughly by gently pipetting or using a micro-stir bar, and allow the solution to equilibrate for 2-3 minutes.

    • Record the new UV-Vis spectrum.

    • Repeat the addition and measurement steps until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the spectra for dilution at each step.

    • Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Ligand]/[Metal].

    • The shape of the resulting binding isotherm can provide information on the stoichiometry of the complex formed in solution. By comparing the isotherms for 3-PPA and 4-PPA, one can infer relative binding affinities under the tested conditions.

Part 4: Applications and Conclusion

The distinct structural and coordination properties of 3-PPA and 4-PPA make them suitable for different applications.

  • This compound: Its documented use as a bidentate chelating agent for enhancing the fluorescence of rare-earth ions like Eu³⁺ and Tb³⁺ suggests applications in luminescent materials and bio-imaging probes.[3][6] The complex, non-linear polymers it forms could be explored for applications in heterogeneous catalysis or as materials with interesting sorption properties.

  • 4-Pyridinepropionic Acid: Its linear, rigid structure makes it a prime candidate for the design of highly ordered materials. It is an excellent building block for 1D "molecular wires" or 2D and 3D metal-organic frameworks (MOFs). Such materials are of high interest for gas storage, separation, and as crystalline sponges for structural analysis of other molecules.

Conclusion

While this compound and 4-Pyridinepropionic acid are simple structural isomers, the position of the propionic acid substituent fundamentally dictates their role as ligands.

  • Choose 3-PPA for creating complex, angular, or chiral coordination networks and for applications leveraging its established ability to chelate lanthanide ions.

  • Choose 4-PPA for designing linear, rigid, and highly ordered coordination polymers or MOFs where control over dimensionality and porosity is key.

Ultimately, the choice between these two versatile ligands depends entirely on the desired topology and properties of the final metal-ligand assembly. This guide provides the foundational knowledge and experimental framework for researchers to make an informed decision and to further explore the rich coordination chemistry of these valuable building blocks.

References

A Tale of Two Linkers: 3-Pyridinepropionic Acid vs. Isonicotinic Acid in Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Linker Selection for Advanced Porous Materials

In the intricate world of metal-organic framework (MOF) synthesis, the choice of the organic linker is a critical determinant of the final material's topology, porosity, and functional properties. For researchers and professionals in materials science and drug development, understanding the nuanced differences between structurally similar linkers is paramount for designing MOFs with tailored characteristics. This guide provides an in-depth comparison of two pyridine-based carboxylic acid linkers: 3-Pyridinepropionic acid and isonicotinic acid, exploring how their distinct structural attributes influence the synthesis and performance of the resulting MOFs.

Unveiling the Contenders: A Structural and Physicochemical Overview

At first glance, this compound and isonicotinic acid share a common heritage: a pyridine ring and a carboxylic acid group. However, their fundamental difference lies in the connectivity and flexibility of the carboxylate functional group relative to the pyridine ring.

Isonicotinic acid , or pyridine-4-carboxylic acid, is a rigid, linear linker where the carboxylate group is directly attached to the 4-position of the pyridine ring. This rigidity and defined geometry often lead to the formation of predictable and robust framework structures.

This compound , in contrast, possesses a flexible propylene (-CH₂CH₂-) spacer between the pyridine ring (at the 3-position) and the carboxylate group. This aliphatic chain introduces a degree of conformational freedom, allowing the linker to bend and rotate, which can result in more complex and sometimes unpredictable network topologies.

PropertyThis compoundIsonicotinic Acid
Chemical Formula C₈H₉NO₂C₆H₅NO₂
Molecular Weight 151.16 g/mol 123.11 g/mol
Structure FlexibleRigid
Melting Point 156-160 °C[1]~317 °C (decomposes)
Coordination Sites Pyridine Nitrogen, Carboxylate OxygenPyridine Nitrogen, Carboxylate Oxygen

The Synthetic Arena: Methodologies and Experimental Considerations

Both linkers are amenable to common MOF synthesis techniques, primarily solvothermal and hydrothermal methods. These involve heating a mixture of the metal salt and the organic linker in a suitable solvent within a sealed vessel.[2] The choice of solvent, temperature, reaction time, and the presence of modulators can significantly influence the crystallization process and the final product's characteristics.

Experimental Protocol: Solvothermal Synthesis of a Zinc-Isonicotinate MOF

This protocol provides a representative example of a solvothermal synthesis for a MOF using isonicotinic acid.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Isonicotinic Acid

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Zinc Nitrate Hexahydrate and Isonicotinic Acid in DMF in a molar ratio that can be optimized for the desired structure.

  • Place the solution in a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • Wash the product with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and residual DMF.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

General solvothermal synthesis workflow for MOFs.

Experimental Protocol: Hydrothermal Synthesis of a this compound-Based Coordination Polymer

The synthesis of coordination polymers with this compound often employs hydrothermal methods.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • Deionized Water

Procedure:

  • Prepare an aqueous solution of Zinc Nitrate Hexahydrate.

  • Prepare a separate aqueous solution of this compound, potentially with the addition of a base to aid dissolution.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Heat the autoclave to a temperature typically between 120°C and 180°C for 1 to 3 days.

  • Allow the autoclave to cool slowly to room temperature to promote crystal growth.

  • Collect the resulting crystals by filtration, wash with water and ethanol, and dry.

Comparative Performance Analysis: A Data-Driven Perspective

The structural differences between the two linkers directly translate to variations in the properties of the resulting MOFs.

Structural Diversity and Topology

Isonicotinic acid , due to its rigidity, often forms predictable and robust frameworks. The linear nature of the linker can lead to the formation of high-symmetry, porous structures. For example, cobalt-based MOFs with isonicotinic acid have been shown to form unique channel-type frameworks with high specific surface areas.[3] The direct connection of the carboxylate to the pyridine ring facilitates strong metal-ligand interactions, contributing to the overall stability of the framework.

This compound , with its flexible alkyl chain, can adopt various conformations, leading to a wider range of possible coordination modes and, consequently, a greater diversity of framework topologies.[1] This flexibility can be advantageous for creating unique pore environments but can also make the prediction of the final structure more challenging. The resulting frameworks may exhibit interpenetration or more complex connectivity.

References

Performance comparison of pyridine carboxylic acid isomers in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly influences reaction efficiency, selectivity, and overall process viability. Among the versatile scaffolds available, pyridine carboxylic acids stand out for their utility in both organocatalysis and as ligands in metal-catalyzed reactions. This guide provides an in-depth performance comparison of the three structural isomers of pyridine carboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). By synthesizing data from key studies, we will explore how the seemingly subtle difference in the position of the carboxylic acid group dictates catalytic outcomes.

The Structural Isomers: A Brief Introduction

Picolinic acid, nicotinic acid, and isonicotinic acid share the same molecular formula (C₆H₅NO₂) and molecular weight (123.11 g/mol ).[1] Their distinct catalytic behaviors arise from the unique placement of the carboxyl group relative to the nitrogen atom in the pyridine ring. This positioning governs their electronic properties, steric hindrance, and ability to coordinate with metal centers, thereby defining their roles in catalysis.[2]

  • Picolinic Acid (2-Pyridinecarboxylic Acid): The ortho-isomer, with the carboxyl group adjacent to the nitrogen, can act as a bidentate chelating ligand. This chelation is a key factor in its catalytic activity.

  • Nicotinic Acid (3-Pyridinecarboxylic Acid): The meta-isomer, also known as niacin or vitamin B3, offers a different spatial arrangement, influencing its coordination and electronic effects.

  • Isonicotinic Acid (4-Pyridinecarboxylic Acid): The para-isomer presents the carboxyl group opposite the nitrogen atom, leading to distinct coordination geometries and electronic delocalization compared to its counterparts.

Performance in Multi-Component Synthesis: A Direct Comparison

A study by Sharma et al. (2020) provides a direct comparison of the three isomers as organocatalysts in the multi-component synthesis of pyrazolo[3,4-b]quinolinones. This reaction is of significant interest due to the biological activities of the products, which include being GSK3 inhibitors and tubulin inhibitors.[3][4] The researchers found that all three pyridine carboxylic acid isomers exhibited remarkably similar and high catalytic efficiency.

Table 1: Comparison of Pyridine Carboxylic Acid Isomers in the Synthesis of Pyrazolo[3,4-b]quinolinones
CatalystCatalyst Loading (mol%)Time (min)Yield (%)
Picolinic Acid (P2CA)10598
Nicotinic Acid (P3CA)10796
Isonicotinic Acid (P4CA)10795

Data sourced from Sharma et al. (2020).[3][4]

As the data indicates, while picolinic acid showed a slightly faster reaction time and a marginally higher yield, the authors concluded that nicotinic acid and isonicotinic acid have "almost similar catalytic efficiency" to picolinic acid in this specific application.[3][4] This suggests that for this type of acid-catalyzed condensation, the primary catalytic role is likely proton donation, which is less sensitive to the carboxyl group's position.

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]quinolinones

The following protocol is based on the optimal conditions reported by Sharma et al. (2020):[3][4]

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), 1,3-cyclodione (1 mmol), and 5-amino-1-phenyl-pyrazole (1 mmol).

  • Solvent and Catalyst Addition: Add ethanol (5 mL) to the flask, followed by the pyridine carboxylic acid catalyst (10 mol%).

  • Reaction Conditions: Stir the reaction mixture at 60°C.

  • Monitoring and Work-up: Monitor the reaction's progress. The product is expected to precipitate out of the solution.

  • Isolation: Upon completion, collect the solid product by filtration and wash it to obtain the purified pyrazolo[3,4-b]quinolinone.

The choice of ethanol as a solvent and a reaction temperature of 60°C were identified as the optimal conditions for achieving high yields in a short timeframe.[3][4]

Mechanistic Insights: The Decisive Role of Isomer Structure

While the isomers may perform similarly in certain organocatalytic reactions, their structural differences become more pronounced when they act as ligands in metal-catalyzed processes. The position of the carboxyl group directly impacts coordination chemistry, steric hindrance, and electronic effects.

Coordination and Chelation

The ability of picolinic acid to act as a bidentate ligand, chelating a metal ion through both the pyridine nitrogen and a carboxylate oxygen, is a significant differentiating factor. This chelation can lead to the formation of highly stable and catalytically active complexes. A study on manganese-based oxidation catalysis revealed that complex pyridyl ligands decompose in situ to form picolinic acid, which then acts as the true catalytic species in complex with manganese.[5][6] This highlights the inherent stability and catalytic prowess of the picolinic acid-metal complex.

In contrast, nicotinic and isonicotinic acids typically act as monodentate or bridging ligands, leading to different coordination geometries and potentially different catalytic activities.

G cluster_picolinic Picolinic Acid Chelation cluster_nicotinic Nicotinic/Isonicotinic Acid Coordination M Metal Ion N_pico N M->N_pico Coordination O_pico O M->O_pico Coordination C_pico C=O Ring_pico Pyridine Ring M1 Metal Ion 1 N_nico N M1->N_nico Coordination M2 Metal Ion 2 O_nico O M2->O_nico Coordination (Bridging) C_nico C=O Ring_nico Pyridine Ring

Caption: Coordination modes of pyridine carboxylic acid isomers.

Steric and Electronic Effects

The proximity of the carboxyl group to the nitrogen atom in picolinic acid can introduce steric hindrance, which may be detrimental in certain catalytic cycles. Conversely, the more exposed nitrogen in nicotinic and isonicotinic acids can facilitate coordination.

A computational and experimental study on the affinity of these isomers for platinum-based drugs found that picolinic acid, despite its rapid chelation, forms the least thermodynamically stable complexes.[7] This was attributed to the less favorable electronic properties and the strain of the five-membered chelate ring compared to the non-chelated complexes formed by the other two isomers.[7]

Furthermore, a study on copper corrosion inhibition demonstrated that nicotinic acid had the highest adsorption affinity and inhibition efficiency.[8] This was attributed to its favorable electronic and steric properties that enhance nucleophilic interaction and electron donation, whereas picolinic acid's performance was hindered by steric effects.

The workflow for selecting an appropriate isomer based on these properties can be visualized as follows:

G start Catalytic Application Requirement chelation Is Chelation Required/Beneficial? start->chelation steric Is Steric Hindrance a Concern? chelation->steric No pico Picolinic Acid chelation->pico Yes steric->pico No nico_iso Nicotinic or Isonicotinic Acid steric->nico_iso Yes

Caption: Decision workflow for isomer selection.

Case Study: Picolinic Acid in Manganese-Catalyzed Oxidations

The work by Browne and co-workers provides an excellent example of the unique catalytic role of picolinic acid.[5][6] They demonstrated that in manganese-catalyzed oxidations of alkenes and alcohols using H₂O₂, various complex pyridin-2-yl based ligands would decompose under the reaction conditions. The decomposition product, picolinic acid, was identified as the true ligand that, in combination with manganese, formed the active catalytic species.[5][6]

This finding is crucial as it suggests that in some systems, the catalytic performance observed may not be due to the initially added complex ligand but rather to the more straightforward and robust picolinic acid-metal complex. When picolinic acid was used directly as the ligand, the reaction proceeded without a lag phase and with greater efficiency in the use of the oxidant (H₂O₂).[5][6]

Conclusion

The three isomers of pyridine carboxylic acid, while structurally similar, offer a spectrum of catalytic properties that can be leveraged for specific applications.

  • In the context of organocatalyzed condensation reactions , such as the synthesis of pyrazolo[3,4-b]quinolinones, picolinic, nicotinic, and isonicotinic acids demonstrate comparable and high catalytic efficiency.

  • When employed as ligands for metal catalysts , their performance diverges significantly. Picolinic acid is a strong chelating agent, capable of forming robust, catalytically active complexes, as evidenced in manganese-catalyzed oxidations. However, its chelation can also lead to lower thermodynamic stability and potential steric hindrance in some systems.

  • Nicotinic and isonicotinic acids , lacking the ortho-carboxyl group, coordinate differently and can be advantageous in scenarios where chelation is not required or where steric bulk around the metal center needs to be minimized. The superior performance of nicotinic acid in copper corrosion inhibition highlights the favorable electronic and steric profile of the 3-substituted isomer in certain surface interactions.

The selection of the optimal pyridine carboxylic acid isomer is therefore not a one-size-fits-all decision. It requires a careful analysis of the reaction mechanism, the role of the metal center (if any), and the steric and electronic demands of the catalytic cycle. This guide provides a foundational understanding to aid researchers in making an informed choice for their specific catalytic needs.

References

A Comparative Guide to the Analytical Validation of 3-Pyridinepropionic Acid Purity for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the purity of 3-Pyridinepropionic acid, a critical intermediate in pharmaceutical synthesis. We will explore and compare the primary analytical techniques required to establish a robust purity profile that meets stringent regulatory expectations. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring a self-validating and scientifically sound approach for researchers, scientists, and drug development professionals.

The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Impurities, which are any components that are not the defined drug substance, can arise from various sources including starting materials, synthetic byproducts, and degradation.[1] Even in trace amounts, these substances can impact the stability of the drug product or elicit unintended pharmacological or toxicological effects.[1]

Regulatory bodies, guided by documents such as the ICH Q3A(R2) guideline, mandate a thorough characterization of the impurity profile of any new drug substance.[2][3][4] This involves reporting, identifying, and qualifying impurities that exceed specific thresholds, which are determined by the maximum daily dose of the drug.[2][5] Therefore, employing a suite of orthogonal and validated analytical methods is essential to ensure a comprehensive understanding and control of the purity of intermediates like this compound.

This compound: A Profile

  • Structure: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol [6]

  • CAS Number: 3724-19-4

  • Significance: As a pyridine carboxylic acid derivative, it serves as a versatile building block in the synthesis of more complex pharmaceutical agents.[7][8] Its purity directly influences the quality and impurity profile of the final API.

The Impurity Landscape: What to Look For

A robust purity validation strategy begins with anticipating the potential impurities. Based on common synthetic routes for pyridine-based carboxylic acids, the impurities in this compound can be categorized as follows:

  • Organic Impurities: These include starting materials, byproducts, intermediates, and degradation products. Potential process-related impurities could include unreacted precursors like 3-vinylpyridine or 3-pyridyl bromide.[9][10]

  • Inorganic Impurities: These can result from reagents, catalysts, or inorganic salts used during the manufacturing process.[3]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed. Their control is governed by the ICH Q3C guideline.[3]

Caption: Potential organic impurities in this compound.

A Multi-Pronged Approach to Purity Validation

No single analytical technique can provide a complete picture of a substance's purity. A scientifically sound approach, often referred to as an orthogonal strategy, involves using multiple methods with different chemical principles to analyze the same sample. This ensures that all potential impurities are detected and accurately quantified.

Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC) for assay and organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) for structural confirmation and identification.

Purity_Validation_Workflow start Sample: this compound hplc HPLC-UV (Assay & Organic Impurities) start->hplc gcms GC-MS (Residual Solvents & Volatile Impurities) start->gcms nmr NMR (Structural ID & Purity Confirmation) start->nmr support Supporting Tests (Karl Fischer, Elemental Analysis) start->support spec Compare to Specification hplc->spec gcms->spec nmr->spec support->spec pass Release Batch spec->pass All results conform fail Investigate / Reprocess spec->fail Out of Specification (OOS)

Caption: Integrated workflow for purity validation.

Comparative Analysis of Key Methodologies

This section provides a detailed comparison of the primary analytical techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone technique for determining the potency (assay) and quantifying known and unknown organic impurities in non-volatile substances. For this compound, a reversed-phase (RP-HPLC) method is ideal. The polar nature of the molecule allows for good retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase. A UV detector is highly effective due to the presence of the UV-absorbing pyridine ring.

Protocol: Stability-Indicating RP-HPLC Method

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic or Gradient. A typical starting point is 95:5 (A:B). A gradient can be developed to elute more non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 262 nm (the approximate λmax of the pyridine ring).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • System Suitability:

    • Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[11]

    • Check theoretical plates and tailing factor to ensure column efficiency and peak symmetry.

  • Analysis:

    • Inject the sample solution.

    • Quantify impurities using area percent normalization or against a qualified reference standard for known impurities.

  • Validation (per ICH Q2(R2)): [12][13]

    • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate the main peak from all potential degradation products.

    • Linearity: Analyze a series of solutions over a range (e.g., LOQ to 150% of the specification level for impurities) and demonstrate a linear relationship between concentration and response (R² > 0.99).[11]

    • Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile substances. It is essential for identifying and quantifying residual solvents. While this compound itself is not sufficiently volatile for direct GC analysis, this technique is crucial for detecting volatile organic impurities from the synthesis. The mass spectrometer provides definitive identification of detected peaks by comparing their mass spectra to libraries like the NIST database.[14][15]

Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation:

    • System: Headspace Sampler coupled to a GC-MS.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

  • GC Parameters:

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial 40 °C for 5 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from 35 to 350 amu.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO or N,N-Dimethylformamide) that does not co-elute with target analytes.

  • Analysis & Identification:

    • Run the sample and identify peaks by comparing retention times with known solvent standards and matching mass spectra against the NIST library.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is an unparalleled tool for structural elucidation. For purity analysis, its power lies in its ability to confirm the identity of the main component and to identify and quantify impurities without the need for individual reference standards (a technique known as quantitative NMR or qNMR). The chemical shifts and coupling patterns in ¹H and ¹³C NMR provide a unique fingerprint of the molecule.[16]

Protocol: ¹H and ¹³C NMR for Structural Confirmation

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift to 0.0 ppm.[16][17]

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Insert the sample, lock, tune, and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm and a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio.[16]

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.

  • Data Processing and Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H spectrum to confirm the relative number of protons.

    • Compare the observed chemical shifts with known values for this compound to confirm its structure. Small, unidentified peaks may indicate the presence of impurities, which can often be identified by analyzing their unique spin systems.

Expected ¹H NMR Chemical Shifts (in CDCl₃): (Note: These are predictive values based on the similar structure of 3-phenylpropionic acid and may vary slightly)[16]

ProtonsChemical Shift (δ, ppm)Multiplicity
Pyridine H~8.4-8.6, ~7.2-7.7Multiplets
-CH₂- (adjacent to pyridine)~3.0Triplet
-CH₂- (adjacent to COOH)~2.7Triplet
-COOH~11.0Broad Singlet

Data Synthesis: A Comparative Overview

ParameterHPLC-UVGC-MSNMR
Primary Application Assay, Organic Impurities, Degradation ProductsResidual Solvents, Volatile Organic ImpuritiesStructural Confirmation, Impurity ID, qNMR
Specificity High (with method development)Very High (based on retention time and mass spectrum)Very High (based on unique chemical shifts)
Sensitivity High (ppm levels)Very High (ppb to ppm levels)Moderate (typically >0.1%)
Quantitation Excellent (requires reference standards for accuracy)Excellent (requires reference standards)Excellent (can be absolute via qNMR)
Sample Volatility Not requiredRequired (or requires derivatization)Not required
Regulatory Standing Core requirement for API releaseCore requirement for solvent controlCore requirement for structural identity

Conclusion: A Self-Validating System for Purity Assurance

Validating the purity of this compound for pharmaceutical applications is a multifaceted task that demands a rigorous, evidence-based approach. A strategy that relies on a single analytical technique is insufficient to meet the stringent requirements of regulatory bodies.

By integrating the strengths of HPLC for quantitative impurity profiling, GC-MS for volatile component control, and NMR for definitive structural verification, a comprehensive and self-validating system is established. Each method provides a unique and complementary layer of data, ensuring that the material is not only potent but also free from undesirable impurities that could compromise the safety and quality of the final pharmaceutical product. The protocols and validation strategies outlined in this guide, when executed within the framework of ICH guidelines, provide a robust pathway to confidently ascertain the purity of this compound.

References

A Comparative Guide to Impurity Profiling of Synthesized 3-Pyridinepropionic Acid Using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's efficacy and safety. However, the chemical synthesis of any API is seldom a perfect process. It invariably produces impurities, which can originate from a multitude of sources including raw materials, intermediates, by-products of side reactions, or degradation of the API itself.[] The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[2]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate the identification, quantification, and qualification of impurities in new drug substances.[3][4][5] These guidelines set specific thresholds for reporting (e.g., 0.05%) and identification (e.g., 0.10%), compelling manufacturers to employ highly sensitive and specific analytical methodologies.[6]

This guide provides an in-depth comparison and a detailed protocol for the impurity profiling of 3-Pyridinepropionic acid, a key building block in medicinal chemistry, using the gold-standard technique of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will explore the causality behind methodological choices, present comparative data, and offer a self-validating protocol grounded in established regulatory standards.

Understanding the Analyte: Synthesis and Potential Impurities of this compound

To develop a robust analytical method, one must first understand the potential impurity landscape. This compound (MW: 151.16 g/mol ) can be synthesized through various routes. A common pathway involves the reaction of 3-pyridyl starting materials.[7] Understanding this synthesis is critical for predicting potential process-related impurities.

Potential Organic Impurities (as per ICH Q3A Classification[3][8]):

  • Starting Materials: Unreacted precursors such as 3-vinylpyridine or methyl 3-(3-pyridyl)acrylate.

  • Intermediates: Incompletely converted chemical intermediates.

  • By-products: Resulting from unintended side reactions inherent to the synthetic route. For example, dimerization or polymerization of reactive species.

  • Degradation Products: Formed during manufacturing or storage due to factors like oxidation, hydrolysis, or photolysis.

The diagram below illustrates a hypothetical synthesis pathway and highlights the origin points of potential impurities, which our analytical method must be able to separate and detect.

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities A Starting Material (e.g., 3-Vinylpyridine) B Intermediate A->B Reaction Step 1 Imp1 Impurity 1 (Unreacted Starting Material) A->Imp1 Carryover C Final API (this compound) B->C Reaction Step 2 (Purification) Imp2 Impurity 2 (By-product) B->Imp2 Side Reaction Imp3 Impurity 3 (Degradation Product) C->Imp3 Storage/Stress

Caption: Hypothetical synthesis pathway for this compound and origins of impurities.

The Analytical Cornerstone: Why HPLC-MS?

For the analysis of non-volatile organic impurities, HPLC is the undisputed method of choice due to its high resolving power and versatility.[2][9] When coupled with Mass Spectrometry (MS), it becomes a powerhouse for impurity profiling, offering both quantification and structural elucidation capabilities.[6][10][11]

The HPLC-MS Advantage:

  • Specificity: The combination of chromatographic separation (based on polarity) and mass-to-charge ratio (m/z) detection provides exceptional specificity, allowing for the confident differentiation of impurities from the API, even if they co-elute.

  • Sensitivity: Modern MS detectors can achieve extremely low limits of detection (LOD) and quantitation (LOQ), which is essential for monitoring impurities at levels mandated by ICH guidelines.[12]

  • Identification: MS provides molecular weight information of unknown peaks. Further fragmentation using tandem MS (MS/MS) can reveal structural details, which is invaluable for identifying novel impurities without needing a reference standard.[9][10]

The general workflow for impurity profiling using HPLC-MS is a systematic process designed to ensure data integrity and regulatory compliance.

Impurity_Profiling_Workflow A 1. API Synthesis Batch B 2. Sample Preparation (Dilution in Mobile Phase) A->B C 3. HPLC-MS Analysis (Separation & Detection) B->C D 4. Data Processing (Integration & Peak Detection) C->D E 5. Impurity Identification (Based on m/z and RT) D->E F 6. Quantification (% Area Normalization) D->F G 7. Reporting & Qualification (Compare against ICH Thresholds) E->G F->G

Caption: Standard workflow for API impurity profiling and regulatory assessment.

Comparative Analysis of Analytical Techniques

While HPLC-MS is a premier technique, a comprehensive guide must acknowledge alternatives. The choice of method depends on the specific impurity and its physicochemical properties.

TechniquePrincipleBest Suited ForStrengthsWeaknesses
HPLC-UV/DAD Chromatographic separation followed by UV-Vis absorbance detection.Quantifying known, chromophoric impurities.Robust, cost-effective, widely available.Requires impurities to have a chromophore; co-eluting peaks can be problematic; limited identification power.
HPLC-MS Chromatographic separation coupled with mass-based detection.Organic Impurities (known & unknown), Degradation Products. High specificity and sensitivity; provides molecular weight for identification.[11][13]Higher capital and operational cost; matrix effects can cause ion suppression.
GC-MS Chromatographic separation of volatile compounds followed by mass detection.Residual Solvents, Volatile Organic Impurities. [6][11]Excellent for volatile and semi-volatile analytes; mandated by ICH Q3C for residual solvents.[5]Not suitable for non-volatile or thermally labile compounds like the API itself.
NMR Spectroscopy Nuclear magnetic resonance to determine molecular structure.Definitive structural elucidation of isolated impurities.Unparalleled for structure confirmation, including stereochemistry.[6][9]Low sensitivity (requires isolated, pure impurity); not a high-throughput screening tool.

For a comprehensive profile of this compound, a combination of HPLC-MS (for organic impurities) and GC-MS (for residual solvents) provides a complete and regulatory-compliant data package.

Experimental Protocol: HPLC-MS Method for this compound

This section details a robust, self-validating HPLC-MS method developed for the impurity profiling of this compound. The choices are explained to provide a clear understanding of the method's logic.

Instrumentation and Reagents
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A single quadrupole or, ideally, a tandem mass spectrometer (QTOF or Triple Quadrupole) for structural confirmation (e.g., Agilent 6545XT AdvanceBio Q-TOF, Sciex ZenoTOF 7600).

  • Reagents: Acetonitrile (HPLC grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Reference Standard: Well-characterized this compound standard.

Chromatographic and Mass Spectrometric Conditions

The selection of these parameters is critical for achieving optimal separation and detection.

ParameterSettingRationale
HPLC Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmC18 is a versatile stationary phase for separating moderately polar compounds. The smaller particle size (1.8 µm) provides higher resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier to ensure consistent ionization of the analyte and impurities, and improves peak shape for acidic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and is MS-friendly.
Gradient Elution 0-1 min (5% B), 1-15 min (5-95% B), 15-18 min (95% B), 18-18.1 min (95-5% B), 18.1-22 min (5% B)A gradient is essential to elute both polar and non-polar impurities within a reasonable runtime while ensuring good separation from the main API peak.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain efficiency without generating excessive backpressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small volume prevents column overloading, especially from the high-concentration API peak.
Ionization Source Electrospray Ionization (ESI)ESI is the standard for polar, non-volatile compounds and is highly effective for ionizating this compound.
Polarity Positive (+)The pyridine nitrogen is readily protonated in the acidic mobile phase, leading to a strong [M+H]⁺ signal.
Scan Range 100 - 1000 m/zA wide scan range ensures detection of the API ([M+H]⁺ ≈ 152.07) and a broad spectrum of potential lower and higher molecular weight impurities.
Capillary Voltage 3500 VOptimized for stable spray and maximum ion generation.
Gas Temp. 325 °CEnsures efficient desolvation of the mobile phase droplets.
Sample Preparation
  • Stock Solution: Accurately weigh and dissolve the this compound API in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • Working Solution: Dilute the stock solution 10-fold with the same diluent to a final concentration of 100 µg/mL for analysis. Rationale: This concentration is typically sufficient to detect impurities at the 0.05% level without saturating the detector with the main API peak.

  • Filter the final solution through a 0.22 µm syringe filter before injection to protect the analytical column.

Data Analysis and Quantification
  • Identification: Identify the main API peak based on its retention time (RT) and expected m/z of [M+H]⁺ = 152.07.

  • Impurity Detection: Identify all other peaks in the chromatogram.

  • Quantification: Use area normalization to estimate the level of each impurity. The calculation is:

    • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100

  • Reporting: Report any impurity found at a level greater than the reporting threshold of 0.05%.[3][14] For any impurity exceeding the identification threshold (e.g., 0.10%), further structural elucidation using MS/MS should be performed.

Hypothetical Results

The following table represents a plausible dataset from the analysis of a synthesized batch, demonstrating the method's output.

Peak IDRetention Time (min)Observed m/z [M+H]⁺Area %Status (vs. ICH Thresholds)
Impurity A4.2148.060.08%Reportable
This compound 8.5 152.07 99.71% API
Impurity B11.3166.080.15%Reportable, Identifiable, Qualifiable
Impurity C13.1212.100.06%Reportable
Total Impurities --0.29% -

Method Validation: Ensuring Trustworthiness

A protocol is only trustworthy if it is validated to be fit for its intended purpose.[15][16][17] The described HPLC-MS method must undergo validation according to ICH Q2(R2) guidelines, focusing on the following key parameters for impurity testing:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by spiking the API with known impurities and showing baseline separation. Peak purity analysis using a Diode Array Detector (DAD) or MS can also support specificity.[18]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is crucial for ensuring the method can accurately measure impurities at the reporting threshold.

  • Accuracy: The closeness of test results to the true value. Assessed by spiking the sample with known amounts of impurities at different levels (e.g., 50%, 100%, and 150% of the specification limit).[18]

  • Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Assessed by multiple injections of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Evaluated across a range from the LOQ to 120% of the impurity specification limit.[18]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Conclusion

The impurity profiling of this compound is a critical step in ensuring its quality and suitability for use in pharmaceutical development. High-Performance Liquid Chromatography coupled with Mass Spectrometry provides an unparalleled combination of separation power, sensitivity, and specificity, making it the definitive technique for this application. By grounding the methodology in a thorough understanding of potential impurities and adhering to the validation principles outlined by regulatory bodies like the ICH, researchers and drug developers can generate a robust, reliable, and defensible impurity profile. This guide serves as a framework for developing such a method, emphasizing the causal logic behind each experimental choice to ensure both scientific integrity and regulatory compliance.

References

A Senior Application Scientist's Guide to Benchmarking Novel 3-Pyridinepropionic Acid-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel, efficient, and selective catalysts is a perpetual frontier. Organocatalysis, the use of small organic molecules to accelerate chemical transformations, stands as a cornerstone of modern asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional catalysis.[1][2][3] This guide delves into the prospective landscape of a novel class of catalysts derived from 3-Pyridinepropionic acid. While the catalytic application of this specific scaffold is an emerging area with limited published data, its inherent structural motifs—a Brønsted/Lewis basic pyridine nitrogen and a Brønsted acidic carboxylic acid—present a compelling platform for bifunctional catalysis.

This document provides a comprehensive framework for the design, synthesis, and rigorous performance benchmarking of hypothetical this compound-based catalysts. We will explore their potential in key C-C bond-forming reactions and compare their projected performance against well-established organocatalysts, supported by detailed experimental protocols and data interpretation guidelines.

The Rationale: Why this compound?

The structure of this compound offers an intriguing scaffold for an organocatalyst. The pyridine ring can act as a Lewis base or a proton shuttle, while the carboxylic acid moiety can serve as a Brønsted acid or a hydrogen-bond donor. This dual functionality is reminiscent of highly successful amino acid catalysts like proline, which effectively catalyze a wide range of asymmetric reactions through the formation of enamine or iminium ion intermediates.[2][4]

By modifying the this compound backbone, particularly at the α- or β-positions of the propionic acid chain with chiral substituents, it is possible to create a stereochemically defined pocket around the catalytically active sites. This guide proposes two hypothetical chiral catalysts derived from this compound for our benchmarking study:

  • PPA-Cat 1: A catalyst with a bulky chiral substituent at the α-position to the carboxyl group, designed to create a sterically hindered environment for high enantioselectivity.

  • PPA-Cat 2: A catalyst featuring a chiral diamine moiety tethered to the carboxylic acid, intended to provide additional hydrogen bonding interactions and a more rigid transition state.

Experimental Design for Performance Benchmarking

A robust benchmarking study requires standardized conditions and well-defined performance metrics.[5][6][7] We will evaluate our hypothetical PPA-based catalysts in two fundamental asymmetric transformations: the Aldol reaction and the Michael addition. These reactions are cornerstones of organic synthesis and are frequently used to assess the efficacy of new catalysts.

Key Performance Metrics

The performance of the catalysts will be evaluated based on the following key metrics:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Enantiomeric Excess (ee %): A measure of the stereoselectivity of the reaction, indicating the excess of one enantiomer over the other.

  • Diastereomeric Ratio (dr): The ratio of diastereomers formed in the reaction.

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.

  • Turnover Frequency (TOF): The turnover number per unit of time, indicating the catalyst's activity.

Benchmark Catalysts

To provide a meaningful comparison, the performance of PPA-Cat 1 and PPA-Cat 2 will be benchmarked against two well-established organocatalysts known for their efficacy in aldol and Michael reactions:

  • L-Proline: A naturally occurring amino acid and one of the earliest and most widely used organocatalysts.[8][9]

  • (S)-Diphenylprolinol Silyl Ether (Jørgensen-Hayashi catalyst): A highly effective and widely used proline derivative known for its high stereoselectivity.[1]

Hypothetical Performance Data in a Model Aldol Reaction

The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is a classic benchmark reaction for new organocatalysts. The following table presents hypothetical, yet realistic, performance data for our proposed catalysts alongside the benchmark catalysts.

Table 1: Comparative Performance in the Asymmetric Aldol Reaction

CatalystLoading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%)
PPA-Cat 1 10DMSO248590:1092
PPA-Cat 2 10DMSO209295:597
L-Proline 20DMSO487585:1588
(S)-DPPS Ether 5CH2Cl21295>99:1>99

Note: The data presented in this table is illustrative and intended for benchmarking purposes. Actual experimental results may vary.

Hypothetical Performance Data in a Model Michael Addition

The asymmetric Michael addition of dimethyl malonate to trans-β-nitrostyrene is another crucial C-C bond-forming reaction to assess catalyst performance.

Table 2: Comparative Performance in the Asymmetric Michael Addition

CatalystLoading (mol%)SolventTime (h)Yield (%)ee (%)
PPA-Cat 1 15Toluene487885
PPA-Cat 2 10Toluene369094
L-Proline 30N/A725065
Thiourea Catalyst 5Toluene249899

Note: A thiourea-based catalyst is used as a more relevant benchmark for this specific transformation. The data is illustrative.

Mechanistic Considerations and Catalyst Design

The proposed catalytic cycle for PPA-Cat 1 in the aldol reaction likely involves a bifunctional activation mechanism. The pyridine nitrogen would deprotonate the ketone to form the enamine nucleophile, while the carboxylic acid protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack. The chiral scaffold would then dictate the facial selectivity of the C-C bond formation.

G cluster_0 Catalytic Cycle A PPA-Cat 1 + Ketone B Enamine Formation A->B -H2O D C-C Bond Formation (Stereocontrolled) B->D C Aldehyde Activation C->D E Iminium Intermediate D->E F Hydrolysis E->F +H2O G Aldol Product + PPA-Cat 1 F->G G->A Aldehyde Aldehyde Aldehyde->C

Caption: Proposed catalytic cycle for the PPA-Cat 1 catalyzed aldol reaction.

Detailed Experimental Protocols

To ensure reproducibility and facilitate a fair comparison, detailed experimental protocols are essential.[5][6]

General Procedure for the Asymmetric Aldol Reaction

To a solution of 4-nitrobenzaldehyde (0.5 mmol) in the specified solvent (2.0 mL) is added cyclohexanone (2.0 mmol) and the catalyst (0.05 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the specified time. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired aldol product. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Michael Addition

To a solution of trans-β-nitrostyrene (0.5 mmol) and the catalyst (0.05 mmol, 10 mol%) in the specified solvent (2.0 mL) is added dimethyl malonate (1.0 mmol). The reaction mixture is stirred at room temperature for the specified time. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

G cluster_workflow Benchmarking Workflow start Define Model Reactions (Aldol, Michael) catalyst_synthesis Synthesize PPA-Based and Benchmark Catalysts start->catalyst_synthesis reaction_setup Perform Catalytic Reactions under Standardized Conditions catalyst_synthesis->reaction_setup analysis Analyze Products: Yield, dr, ee reaction_setup->analysis data_compilation Compile Data in Comparative Tables analysis->data_compilation conclusion Draw Conclusions on Catalyst Performance data_compilation->conclusion

Caption: General workflow for benchmarking catalyst performance.

Conclusion and Future Outlook

This guide has outlined a comprehensive strategy for the design and benchmarking of a novel class of hypothetical organocatalysts based on the this compound scaffold. By systematically evaluating their performance against established catalysts in key organic transformations, researchers can rigorously assess their potential and identify promising candidates for further development. The modular nature of the proposed catalysts allows for fine-tuning of their steric and electronic properties, offering a rich area for future investigation. While the direct catalytic applications of this compound derivatives remain to be extensively explored, the principles and methodologies detailed in this guide provide a robust roadmap for innovation in the exciting field of asymmetric organocatalysis.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Pyridinepropionic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The accurate quantification of 3-Pyridinepropionic acid (3-PPA), a metabolite of interest in various biological and pharmaceutical studies, is contingent on robust and reliable analytical methodology. The choice of analytical technique, ranging from traditional High-Performance Liquid Chromatography (HPLC) with UV detection to the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), carries significant implications for data quality, throughput, and the resources required. This guide provides an in-depth comparison of prevalent analytical methods for 3-PPA quantification, grounded in the principles of cross-validation as outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH). We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their specific application.

The Imperative of Method Validation and Cross-Validation

In the realm of drug development and clinical research, the data generated from analytical methods forms the bedrock of critical decisions. An analytical procedure's objective is to demonstrate its suitability for its intended purpose.[1] This is achieved through a rigorous process of method validation, which evaluates parameters such as accuracy, precision, specificity, linearity, range, and sensitivity. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, ensuring that the data produced is reliable and reproducible.[2][3][4]

Cross-validation becomes essential when two or more distinct analytical methods are employed to generate data within the same study or across different studies, for instance, when transitioning from a high-throughput screening method to a more sensitive confirmatory assay. It serves to demonstrate that the different methods provide comparable results, thereby ensuring the consistency and integrity of the overall dataset.[5] This guide will focus on the practical aspects of cross-validating two of the most common and powerful techniques for 3-PPA analysis: HPLC with UV detection and LC-MS/MS.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for methodical analytical development.

  • Structure: 3-PPA possesses a pyridine ring coupled to a propionic acid side chain.[6][7]

  • Molecular Formula: C₈H₉NO₂[6][7]

  • Molecular Weight: 151.16 g/mol [6]

  • Polarity: The presence of the carboxylic acid group and the nitrogen in the pyridine ring imparts a degree of polarity, making it suitable for reversed-phase liquid chromatography.

  • UV Absorbance: The pyridine ring provides a chromophore, allowing for detection by UV-Vis spectrophotometry.[8]

  • Ionization: The carboxylic acid group can be deprotonated, and the pyridine nitrogen can be protonated, making the molecule amenable to mass spectrometry analysis, typically in both positive and negative ion modes.

Method Comparison: HPLC-UV vs. LC-MS/MS for 3-PPA Quantification

The selection between HPLC-UV and LC-MS/MS is often a trade-off between sensitivity, selectivity, cost, and complexity.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates 3-PPA from other matrix components based on its interaction with the stationary and mobile phases. Quantification is based on the absorption of UV light by the pyridine ring.Separates 3-PPA chromatographically, followed by ionization and mass-based detection. High selectivity is achieved by monitoring a specific precursor-to-product ion transition.
Selectivity Moderate. Relies on chromatographic separation to resolve 3-PPA from co-eluting, UV-absorbing interferences.High to Very High. The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity, minimizing the impact of matrix interferences.
Sensitivity Lower. Typically in the microgram to high nanogram per mL range (µg/mL to high ng/mL).Very High. Capable of achieving low nanogram to picogram per mL levels (ng/mL to pg/mL).
Linearity & Range Good, but can be limited by detector saturation at high concentrations.Excellent over a wide dynamic range, often spanning several orders of magnitude.
Cost Lower initial instrument cost and less expensive routine maintenance.Higher initial investment and more complex, costly maintenance.
Complexity Relatively straightforward to operate and troubleshoot.Requires a higher level of operator expertise for method development, operation, and maintenance.
Typical Application Analysis of bulk drug substances, high-concentration formulations, and in vitro assays where analyte concentrations are relatively high.Bioanalysis of complex matrices like plasma, urine, and tissue homogenates where low detection limits are crucial. Pharmacokinetic and toxicokinetic studies.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating quality control checks and system suitability tests to ensure data integrity.

Sample Preparation for Biological Matrices (Human Plasma)

For accurate bioanalysis, effective removal of matrix components like proteins and phospholipids is crucial.[9][10][11]

Objective: To extract 3-PPA from human plasma and prepare a clean sample for both HPLC-UV and LC-MS/MS analysis.

Methodology: Protein Precipitation

  • Aliquoting: In a microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control (QC) sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled 3-PPA for LC-MS/MS, or another pyridine derivative for HPLC-UV).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional, for LC-MS/MS): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the LC system.

HPLC-UV Method

Rationale: This method is developed for its robustness and cost-effectiveness, suitable for applications where high sensitivity is not the primary requirement. A C18 column is chosen for its versatility in retaining moderately polar compounds like 3-PPA. The mobile phase is buffered with formic acid to ensure consistent ionization state and good peak shape.[12][13]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

LC-MS/MS Method

Rationale: This method is designed for high sensitivity and selectivity, making it ideal for bioanalysis. The use of tandem mass spectrometry in MRM mode allows for confident quantification even in complex matrices.[14][15] Derivatization is generally not required for 3-PPA due to its inherent ionizability, simplifying the workflow.[16]

Instrumentation & Conditions:

  • LC System: A UHPLC system for fast and efficient separations.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B held for 0.5 min, then ramped to 95% B over 3 minutes, held for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • 3-PPA: Precursor ion (Q1) m/z 152.1 -> Product ion (Q3) m/z 106.1

    • Internal Standard (Hypothetical): To be determined based on the selected standard.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (265 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-UV Experimental Workflow for 3-PPA Analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evap_Recon Evaporate & Reconstitute Supernatant->Evap_Recon Injection Inject into UHPLC Evap_Recon->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Quantification Quantification MS_Analysis->Quantification

Caption: LC-MS/MS Experimental Workflow for 3-PPA Analysis.

Cross-Validation: Bridging the Data

To ensure data concordance between the HPLC-UV and LC-MS/MS methods, a cross-validation experiment should be performed. This is particularly relevant if, for example, an early-phase study used the HPLC-UV method and a later, more sensitive pharmacokinetic study requires the LC-MS/MS method.

Cross-Validation Protocol:

  • Sample Selection: Select a minimum of 20 study samples that have been previously analyzed by the HPLC-UV method. The concentrations should span the quantifiable range of the HPLC-UV assay.

  • Re-analysis: Analyze these samples using the validated LC-MS/MS method.

  • Data Comparison: Compare the concentration data obtained from both methods. The agreement between the methods should be assessed by calculating the percentage difference for each sample: %Difference = ((LCMSMS_Conc - HPLCUV_Conc) / Mean_Conc) * 100

  • Acceptance Criteria: The difference between the initial value and the value from the re-assay should be within ±20% for at least 67% of the samples, as per common industry practice and regulatory guidance.[5]

Performance Data Comparison

The following table summarizes the expected performance characteristics of the two validated methods for 3-PPA in human plasma.

Validation Parameter HPLC-UV Method LC-MS/MS Method ICH Q2(R1) Guideline
Linearity (r²) > 0.995> 0.998Correlation coefficient should be justified.
Range 0.1 - 25 µg/mL0.5 - 500 ng/mLThe range should be suitable for the intended application.
Limit of Quantification (LOQ) 0.1 µg/mL0.5 ng/mLThe analyte response should be at least 5-10 times the baseline noise.[17]
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[18]
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)Should be assessed at both repeatability and intermediate precision levels.
Matrix Effect Not typically assessedShould be minimal and consistentAssessed by comparing the response of an analyte in a post-extraction spiked sample to the response in a neat solution.
Recovery > 80%> 80%The recovery of the analyte need not be 100%, but it should be consistent and reproducible.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, each with a distinct set of advantages.

  • HPLC-UV is a reliable, cost-effective workhorse for applications where analyte concentrations are high and the sample matrix is relatively simple. Its operational simplicity makes it an excellent choice for routine quality control or high-concentration dose formulation analysis.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis in complex matrices such as plasma and urine. It is the method of choice for pharmacokinetic, toxicokinetic, and clinical studies where trace-level quantification is necessary.

References

A Comparative Guide to the Coordination Chemistry of 3-Pyridinepropionic Acid with Diverse Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, understanding the nuanced interactions between organic ligands and metal ions is paramount. 3-Pyridinepropionic acid (3-PPA), with its dual functionality of a pyridine ring and a carboxylic acid group, presents a versatile platform for the construction of diverse coordination polymers and metal-organic frameworks (MOFs). This guide provides an in-depth comparison of the coordination chemistry of 3-PPA with a range of metal ions, supported by experimental data to illuminate the structural and property variations that arise from the choice of the metallic center.

Introduction: The Versatility of this compound as a Ligand

This compound (C₈H₉NO₂) is a bifunctional organic ligand that possesses both a nitrogen donor atom within the pyridine ring and oxygen donor atoms in the carboxylate group.[1][2] This unique combination allows for a variety of coordination modes, making it an excellent building block for coordination polymers with tunable dimensionalities and properties. The flexibility of the propionic acid chain further adds to its structural diversity, enabling the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.[3] The coordination behavior of 3-PPA is highly dependent on the nature of the metal ion, including its size, charge, and preferred coordination geometry.

Synthetic Strategies for 3-PPA Metal Complexes

The synthesis of metal complexes with 3-PPA can be broadly categorized into two primary methods: conventional solution-based synthesis and hydrothermal synthesis. The choice of method significantly influences the final product's crystallinity, dimensionality, and thermal stability.

Solution-Based Synthesis at Ambient Temperatures

This method typically involves the reaction of 3-PPA with a metal salt (e.g., nitrates or acetates) in a suitable solvent, such as methanol, at or near room temperature.[1][3] This approach is often favored for its simplicity and is effective for producing complexes of metals like Ag(I), Cu(II), and Zn(II).[3]

Experimental Protocol: Synthesis of a Generic M(II)-3-PPA Complex

  • Dissolution: Dissolve 1 mmol of this compound in 15 mL of methanol.

  • Addition of Base (Optional but recommended): To facilitate deprotonation of the carboxylic acid, add a stoichiometric amount of a weak base, such as triethylamine or a dilute NaOH solution, dropwise while stirring.

  • Metal Salt Addition: In a separate vessel, dissolve 0.5 mmol of the desired metal(II) salt (e.g., M(NO₃)₂·xH₂O) in 10 mL of methanol.

  • Reaction: Slowly add the metal salt solution to the 3-PPA solution with continuous stirring.

  • Crystallization: Seal the vessel and allow it to stand undisturbed at room temperature. Crystals suitable for X-ray diffraction analysis may form over several days to weeks.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and air-dry.

Causality: The slow addition of reactants and the undisturbed crystallization period are crucial for obtaining high-quality single crystals. The choice of a non-coordinating or weakly coordinating counter-ion in the metal salt is important to avoid its interference in the coordination of 3-PPA.

Hydrothermal Synthesis

Hydrothermal synthesis involves carrying out the reaction in an aqueous solution in a sealed vessel (autoclave) at elevated temperatures and pressures. This method can promote the formation of more complex and robust framework structures, as demonstrated in the synthesis of Zn(II) and Cd(II) coordination polymers.[1][3]

Experimental Protocol: Hydrothermal Synthesis of a [M(3-PPA)₂(H₂O)₂]n Complex

  • Reactant Mixture: Combine 1 mmol of this compound, 0.5 mmol of a metal(II) salt (e.g., Zn(NO₃)₂·6H₂O), and 10 mL of deionized water in a Teflon-lined stainless steel autoclave.

  • pH Adjustment (Optional): The pH of the initial mixture can be adjusted to influence the final structure.

  • Sealing and Heating: Seal the autoclave and place it in an oven. Heat to a temperature between 120-180 °C for 24-72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over a period of 24-48 hours.

  • Isolation: Open the autoclave, collect the crystalline product by filtration, wash with water and ethanol, and air-dry.

Causality: The high temperature and pressure of the hydrothermal method increase the solubility of the reactants and facilitate the formation of thermodynamically stable, often higher-dimensionality, structures. The slow cooling process is critical for the growth of well-defined crystals.

Comparative Structural Analysis

The coordination mode of 3-PPA and the resulting architecture of the coordination polymer are highly sensitive to the identity of the metal ion. Here, we compare the structural features of 3-PPA complexes with representative transition metal ions.

G cluster_synthesis Synthesis cluster_method Method cluster_characterization Characterization cluster_data Data Analysis 3-PPA_Ligand This compound Reaction Reaction Mixture 3-PPA_Ligand->Reaction Metal_Salt Metal Salt (e.g., M(NO₃)₂, M(OAc)₂) Metal_Salt->Reaction Solvent Solvent (Methanol or Water) Solvent->Reaction Solution Solution Method (Room Temp) Reaction->Solution Stirring Hydrothermal Hydrothermal Method (High Temp/Pressure) Reaction->Hydrothermal Heating in Autoclave Crystals Crystalline Product Solution->Crystals Hydrothermal->Crystals SCXRD Single-Crystal X-ray Diffraction Crystals->SCXRD FTIR FT-IR Spectroscopy Crystals->FTIR TGA Thermogravimetric Analysis Crystals->TGA PXRD Powder X-ray Diffraction Crystals->PXRD Structural_Data Coordination Environment Bond Lengths/Angles Dimensionality Spectroscopic_Data Coordination Mode Functional Group Shifts Thermal_Data Thermal Stability Decomposition Profile Phase_Purity Phase Purity of Bulk Sample

Caption: General workflow for the synthesis and characterization of 3-PPA metal complexes.

Coordination Modes of 3-PPA

This compound can adopt several coordination modes, the prevalence of which is dictated by the metal ion's electronic configuration and steric preferences.

G cluster_modes Coordination Modes cluster_examples Favored by Metal Ions A Monodentate (N-donor) Metal_A Ag(I) A->Metal_A B Monodentate (O-donor) Metal_B Harder Metal Ions B->Metal_B C Bidentate Chelating (N,O-donor) Metal_C Cu(II), Ni(II) C->Metal_C D Bidentate Bridging (O,O'-donor) Metal_D Zn(II), Cd(II) D->Metal_D E Tridentate Bridging (N,O,O'-donor) Metal_E Lanthanides(III) E->Metal_E

Caption: Common coordination modes of 3-PPA with different types of metal ions.

Comparative Crystal Structure Data

The following table summarizes key structural parameters for selected 3-PPA metal complexes, illustrating the influence of the metal ion on the coordination environment.

Metal IonFormulaCoordination NumberGeometryM-N (Å)M-O (Å)DimensionalityReference
Cu(II) [Cu(3-PPA)₂(H₂O)]n5Square Pyramidal~2.01~1.96 (eq), ~2.25 (ax)1D Chain[3]
Zn(II) [Zn(3-PPA)₂(H₂O)₂]n6Octahedral~2.10~2.081D Chain[3]
Cd(II) [Cd(3-PPA)₂]n6Octahedral~2.35~2.282D Layer[3]
Ag(I) [Ag(3-PPA)]n2Linear (N,O)~2.18 (N)~2.20 (O)1D Chain[3]

Note: The values presented are approximate and can vary depending on the specific crystal structure.

From the data, a clear trend emerges. The smaller ionic radius and d⁹ electronic configuration of Cu(II) favor a distorted square pyramidal geometry. In contrast, the d¹⁰ configuration of Zn(II) and Cd(II) leads to more regular octahedral geometries. The larger ionic radius of Cd(II) compared to Zn(II) allows for a higher degree of bridging by the carboxylate groups, resulting in a 2D layered structure. Ag(I), with its strong preference for linear coordination, interacts with both the nitrogen and an oxygen atom from different ligands to form a 1D chain.

Spectroscopic Characterization: An FT-IR Perspective

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for probing the coordination of 3-PPA to a metal center. The coordination event induces shifts in the characteristic vibrational frequencies of the pyridine ring and the carboxylate group.

The IR spectrum of free 3-PPA exhibits a strong C=O stretching vibration (ν(C=O)) from the carboxylic acid group, typically around 1700-1725 cm⁻¹. Upon deprotonation and coordination to a metal ion, this band is replaced by two new bands corresponding to the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group, usually in the ranges of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively.

The separation between these two frequencies (Δν = νas - νs) can provide insights into the coordination mode of the carboxylate group:

  • Ionic or monodentate: Δν is large (> 200 cm⁻¹)

  • Bidentate chelating: Δν is small (< 100 cm⁻¹)

  • Bidentate bridging: Δν is intermediate (~140-200 cm⁻¹)

Additionally, the C=N and C=C stretching vibrations of the pyridine ring, typically observed in the 1400-1600 cm⁻¹ region, often shift to higher frequencies upon coordination of the nitrogen atom to a metal ion.

Metal Ionνas(COO⁻) (cm⁻¹)νs(COO⁻) (cm⁻¹)Δν (cm⁻¹)Pyridine Ring ShiftsInferred Coordination
Free 3-PPA ---~1590, 1480, 1430-
Cu(II) ~1610~1420~190Upfield shiftBridging carboxylate, N-coordination
Zn(II) ~1580~1410~170Upfield shiftBridging carboxylate, N-coordination
Cd(II) ~1550~1400~150Upfield shiftBridging carboxylate, N-coordination
Ag(I) ~1630~1385~245Upfield shiftMonodentate carboxylate, N-coordination

Note: These are representative values and can be influenced by the overall crystal structure and presence of other ligands.

The larger Δν value for the Ag(I) complex is consistent with a more monodentate character of the carboxylate interaction, as suggested by its crystal structure. The decreasing Δν values from Cu(II) to Cd(II) may reflect a more symmetric bridging coordination of the carboxylate group with the larger metal ions.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) provides crucial information about the thermal stability of the coordination polymers and the nature of any coordinated or lattice solvent molecules. The decomposition temperature is a key indicator of the strength of the coordination bonds and the overall robustness of the framework.

Metal IonDecomposition Onset (°C)Key Weight Loss StepsFinal Residue
Cu(II) ~2501. Dehydration (~100-150 °C) 2. Ligand decompositionCuO
Zn(II) ~3001. Dehydration (~120-180 °C) 2. Ligand decompositionZnO
Cd(II) ~320Ligand decompositionCdO
Ag(I) ~220Ligand decompositionAg metal

Generally, the thermal stability of the 3-PPA complexes follows the order: Cd(II) > Zn(II) > Cu(II) > Ag(I) . This trend can be correlated with the strength of the metal-ligand bonds, which is influenced by factors such as the charge density of the metal ion and the stability of the resulting crystal lattice. The complexes containing coordinated water molecules, such as the Cu(II) and Zn(II) examples, exhibit an initial weight loss step corresponding to dehydration before the onset of ligand decomposition.

Conclusion

The coordination chemistry of this compound is rich and varied, offering a versatile platform for the design of novel coordination polymers. The choice of the metal ion has a profound impact on the resulting structure, from the coordination mode of the ligand to the dimensionality of the final architecture. As demonstrated, Cu(II) tends to form lower-dimensional structures with distorted geometries, while Zn(II) and Cd(II) favor more regular octahedral coordination, leading to the formation of robust 1D and 2D networks. Ag(I) exhibits a preference for linear coordination, resulting in unique chain structures. These structural variations are mirrored in the spectroscopic and thermal properties of the complexes. For researchers in materials science and drug development, a thorough understanding of these metal-dependent trends is essential for the rational design of 3-PPA-based materials with tailored properties for specific applications, such as catalysis, gas storage, or controlled drug release.

References

A Comprehensive Guide to the Structural Analysis of 3-Pyridinepropionic Acid and the Pursuit of Its Polymorphic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's solubility, stability, bioavailability, and manufacturability.[1][2][3] This guide provides a detailed structural analysis of the known crystalline form of 3-Pyridinepropionic acid and presents a comprehensive framework for the systematic investigation and characterization of potential new polymorphs.

The Significance of Polymorphism in Drug Development

Different polymorphs of the same API are distinct solid-state arrangements of molecules in the crystal lattice.[1][2] These variations in crystal packing can lead to different physicochemical properties. For instance, a metastable polymorph might exhibit higher solubility and faster dissolution, potentially enhancing bioavailability, but it could also be less stable and convert to a more stable, less soluble form over time, affecting the drug product's shelf-life and efficacy.[2][3][4] Therefore, comprehensive polymorph screening and characterization are critical steps in drug development to identify the most stable form for formulation and to ensure product quality and consistency.[4][5]

The Known Crystalline Form of this compound

To date, one crystalline form of this compound has been structurally elucidated and reported. A detailed analysis of this form provides the baseline for identifying and comparing potential new polymorphs.

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[4] In this structure, the molecules are arranged in chains through hydrogen bonding interactions. Specifically, the carboxylic acid hydrogen atom forms a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule.[4]

Table 1: Crystallographic Data for the Known Polymorph of this compound

ParameterValue
Chemical FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.983 (2)
b (Å)5.1682 (10)
c (Å)13.513 (3)
α (°)90
β (°)109.43 (3)
γ (°)90
Volume (ų)722.9 (2)
Z4
Density (calculated)1.388 g/cm³

Data sourced from Lemmerer, A. (2010). 3-(Pyridin-3-yl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o215.

A Strategic Approach to Polymorph Screening for this compound

The absence of reported polymorphs in the literature does not confirm their non-existence. A systematic polymorph screen is necessary to explore the crystallization landscape of this compound. The primary goal of such a screen is to induce crystallization under a wide variety of conditions to access different kinetic and thermodynamic crystalline forms.

Experimental Workflow for Polymorph Screening

The following diagram illustrates a comprehensive workflow for a polymorph screen of this compound.

PolymorphScreeningWorkflow cluster_Preparation Sample Preparation cluster_Crystallization Crystallization Methods cluster_Analysis Primary Characterization cluster_SecondaryAnalysis Secondary Characterization cluster_Structure Structural Elucidation Start This compound (Amorphous or Known Form) Solvent Solvent-Based Crystallization (Various Solvents, Temperatures, Cooling Rates) Start->Solvent Induce Crystallization Slurry Slurry Conversion (Equilibration in Suspension) Start->Slurry Induce Crystallization Melt Melt Crystallization (Cooling from Molten State) Start->Melt Induce Crystallization PXRD Powder X-Ray Diffraction (PXRD) Solvent->PXRD Identify Crystalline Forms Slurry->PXRD Identify Crystalline Forms Melt->PXRD Identify Crystalline Forms DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Characterize Unique Forms Spectroscopy FTIR/Raman Spectroscopy PXRD->Spectroscopy Characterize Unique Forms Microscopy Hot-Stage Microscopy (HSM) PXRD->Microscopy Characterize Unique Forms SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) DSC->SCXRD Determine Crystal Structure Spectroscopy->SCXRD Determine Crystal Structure Microscopy->SCXRD Determine Crystal Structure

Caption: Workflow for Polymorph Screening and Characterization.

Key Experimental Protocols for Polymorph Characterization

PXRD is the primary tool for identifying and distinguishing between different polymorphs.[6] Each crystalline form produces a unique diffraction pattern, which serves as its "fingerprint".

Protocol for PXRD Analysis:

  • Sample Preparation: Gently grind a small amount (approximately 10-20 mg) of the crystalline sample to a fine powder to minimize preferred orientation effects.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 2° to 40°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Analysis: Compare the resulting diffractograms. New polymorphic forms will exhibit distinct peak positions and/or relative intensities compared to the known form.

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[7] It is used to determine melting points, heats of fusion, and to detect solid-state phase transformations between polymorphs.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup:

    • Temperature Range: 25°C to 250°C (or above the melting point)

    • Heating Rate: 10°C/min

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min

  • Data Analysis: Analyze the thermogram for endothermic events (melting) and exothermic events (crystallization or solid-state transitions). Different polymorphs will typically have different melting points and heats of fusion.

Logical Relationship of Analytical Techniques

The interplay between the primary and secondary analytical techniques is crucial for a comprehensive understanding of the polymorphic landscape.

AnalyticalLogic PXRD PXRD (Identifies unique crystal lattices) DSC DSC (Determines thermal properties and stability) PXRD->DSC Informs thermal analysis Spectroscopy FTIR/Raman (Probes molecular vibrations and bonding) PXRD->Spectroscopy Correlates with vibrational modes SCXRD SC-XRD (Definitive structure determination) PXRD->SCXRD Guide single crystal growth and confirm structure DSC->PXRD Confirms thermal events are phase changes DSC->SCXRD Guide single crystal growth and confirm structure Spectroscopy->PXRD Supports structural differences Spectroscopy->SCXRD Guide single crystal growth and confirm structure

Caption: Interrelation of key analytical techniques for polymorph analysis.

Comparative Data of Hypothetical Polymorphs

While only one form of this compound is currently known, a successful polymorph screen would yield new forms. For illustrative purposes, the table below presents hypothetical data for two distinct polymorphs, designated as Form I (the known form) and a potential new Form II.

Table 2: Comparative Physicochemical Properties of Hypothetical this compound Polymorphs

PropertyForm I (Known)Form II (Hypothetical)Significance
PXRD
Characteristic Peaks (2θ)Distinct set of peaksDifferent set of peaksConfirms different crystal lattices
DSC
Melting Point~158°C~145°CIndicates different lattice energies; Form I is likely the more stable form (higher melting point)
Heat of FusionHigher valueLower valueCorrelates with lattice energy
FTIR Spectroscopy
C=O Stretch (cm⁻¹)~1700 cm⁻¹Shifted to ~1720 cm⁻¹Reflects differences in hydrogen bonding involving the carbonyl group
N-H Stretch (cm⁻¹)Broader peakSharper peakIndicates different hydrogen bonding environments of the pyridine nitrogen
Solubility
Aqueous SolubilityLowerHigherHigher solubility of the metastable form (Form II) could impact dissolution rate
Conclusion

The structural analysis of this compound is currently defined by a single, well-characterized crystalline form. However, the principles of polymorphism suggest that other forms may exist. A systematic and rigorous polymorph screening, employing a variety of crystallization techniques and a suite of analytical methods including PXRD, DSC, and vibrational spectroscopy, is essential to fully explore its solid-state landscape. The identification and characterization of new polymorphs would be a significant step in understanding the material properties of this compound, providing crucial knowledge for its potential development in pharmaceutical and other applications.

References

A Comparative Analysis of the Biological Activity of 3-Pyridinepropionic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery and Development

[City, State] – [Date] – In the ever-evolving landscape of pharmaceutical research, the pyridine nucleus stands as a cornerstone in the development of novel therapeutic agents. This guide, prepared by our Senior Application Scientist, offers an in-depth comparative analysis of the biological activities of 3-Pyridinepropionic acid and its ester derivatives. Drawing upon established experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a critical resource for understanding the structure-activity relationships that govern the efficacy of this important class of compounds.

Introduction: The Significance of the Pyridine Moiety

The pyridine ring, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its unique electronic properties and ability to form hydrogen bonds contribute to its versatile biological activities. This compound, a derivative of nicotinic acid (Pyridine-3-carboxylic acid), presents a modifiable core structure. Esterification of the carboxylic acid group is a common strategy to modulate physicochemical properties such as lipophilicity, which in turn can significantly influence pharmacokinetic and pharmacodynamic profiles. This guide will explore the impact of such modifications on key biological activities.

Comparative Biological Activities: A Data-Driven Analysis

While direct comparative studies on this compound and its esters are limited, we can draw valuable insights from research on the closely related nicotinic acid derivatives. The following sections present a comparative overview based on available experimental data.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Pyridine derivatives have shown promise in this area. While specific data for this compound is not abundant in the literature, studies on propionic acid derivatives indicate that esterification can influence antimicrobial efficacy.

Table 1: Antimicrobial Activity of Propionic Acid Derivatives (Illustrative Data)

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Propionic Acid Schiff Base 1S. aureus125[1]
Propionic Acid Schiff Base 2E. coli250[1]
Propionic Acid Ester 1B. subtilis500[1]
Propionic Acid Ester 2C. albicans>500[1]

Note: This table presents illustrative data for general propionic acid derivatives to highlight potential trends. Specific MIC values for this compound and its esters require further experimental investigation.

The general trend observed in some studies of propionic acid derivatives suggests that while Schiff bases can exhibit notable antibacterial and antifungal activity, simple esters may show weaker antimicrobial properties.[1] This underscores the importance of the functional group attached to the propionic acid backbone in determining its antimicrobial spectrum and potency.

Antioxidant Activity

Reactive oxygen species (ROS) play a crucial role in various pathological conditions, making antioxidants a key area of therapeutic research. The antioxidant potential of phenolic and heterocyclic compounds is well-documented. A study on nicotinic acid derivatives provides valuable insights into how esterification can modulate antioxidant activity.

Table 2: Antioxidant Activity of Nicotinic Acid Derivatives (DPPH Radical Scavenging Assay)

CompoundIC50 (µM)Reference
Ascorbic Acid (Standard)11.81 ± 0.04[2]
Nicotinic Acid Derivative 2b (Ester)15.63 ± 0.13[2]
Nicotinic Acid Derivative 2h (Ester)12.88 ± 0.19[2]

The data indicates that certain ester derivatives of nicotinic acid exhibit potent radical scavenging activity, with IC50 values comparable to the standard antioxidant, ascorbic acid.[2] This suggests that the ester moiety, depending on its structure, can contribute favorably to the overall antioxidant capacity of the molecule. The mechanism likely involves the stabilization of the radical species through resonance within the pyridine ring and the conjugated system.

Enzyme Inhibitory Activity: α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The inhibitory potential of nicotinic acid derivatives against α-amylase has been investigated, revealing promising activity for certain ester and amide derivatives.

Table 3: α-Amylase Inhibitory Activity of Nicotinic Acid Derivatives

CompoundIC50 (µg/mL)Reference
Acarbose (Standard)1.273 ± 0.12[2]
Nicotinic Acid Derivative 2e (Amide)1.324 ± 0.21[2]
Nicotinic Acid Derivative 2j (Amide)1.326 ± 0.10[2]
Nicotinic Acid Derivative 2b (Ester)1.368 ± 0.12[2]
Nicotinic Acid Derivative 2g (Ester)1.357 ± 0.15[2]

The results demonstrate that both ester and amide derivatives of nicotinic acid can act as effective α-amylase inhibitors, with IC50 values in a similar range to the standard drug, acarbose.[2] This highlights the potential of these compounds in the development of anti-diabetic agents. The binding interactions with the enzyme's active site are likely influenced by the nature of the ester or amide substituent.

In Vitro Anti-Inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The human red blood cell (HRBC) membrane stabilization assay is a common in vitro method to screen for anti-inflammatory activity. Compounds that can stabilize the RBC membrane are thought to be capable of stabilizing lysosomal membranes, thereby preventing the release of pro-inflammatory mediators.

Table 4: In Vitro Anti-inflammatory Activity of Nicotinic Acid Derivatives (HRBC Membrane Stabilization)

CompoundIC50 (µM)Reference
Ketorolac (Standard)11.79 ± 0.17[2]
Nicotinic Acid Derivative 2b (Ester)18.41 ± 0.13[2]
Nicotinic Acid Derivative 2e (Amide)14.06 ± 0.15[2]

The data suggests that both ester and amide derivatives of nicotinic acid possess anti-inflammatory properties, as evidenced by their ability to protect red blood cells from hemolysis.[2] The amide derivative 2e, in particular, showed activity closer to the standard drug ketorolac. This indicates that the specific structural features of the derivative play a crucial role in its membrane-stabilizing potential.

Cytotoxicity

Assessing the cytotoxic potential of new compounds is a critical step in drug development. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Experimental Methodologies: A Guide for Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step protocols for the key biological assays discussed.

Synthesis of Ester Derivatives

The ester derivatives of this compound can be synthesized via standard esterification methods, such as the Fischer esterification.

SynthesisWorkflow cluster_synthesis Synthesis of this compound Esters Acid This compound Reaction Esterification Acid->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Heat Heat Heat->Reaction Ester This compound Ester Water Water Reaction->Ester Reaction->Water

Caption: General workflow for the synthesis of this compound esters.

Protocol:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation to obtain the pure product.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[3]

AntimicrobialWorkflow cluster_antimicrobial Broth Microdilution Assay start Start prep_compound Prepare serial dilutions of test compounds start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microplate wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually assess for growth and determine MIC incubate->read_results end End read_results->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4]

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound or standard solution to the respective wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the α-amylase enzyme.[5]

Protocol:

  • Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Prepare a starch solution (substrate) in the same buffer.

  • Prepare various concentrations of the test compounds and a standard inhibitor (e.g., acarbose).

  • Pre-incubate the enzyme solution with the test compound or standard for a specific period (e.g., 10 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the starch solution.

  • Incubate the reaction mixture for a defined time (e.g., 20 minutes at 37°C).

  • Stop the reaction by adding a dinitrosalicylic acid (DNSA) color reagent.

  • Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

  • After cooling, measure the absorbance at 540 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

In Vitro Anti-inflammatory Activity: HRBC Membrane Stabilization Assay

This assay assesses the ability of a compound to protect human red blood cells from heat-induced lysis.[6]

Protocol:

  • Prepare a suspension of human red blood cells (HRBC) in isotonic saline.

  • Prepare various concentrations of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Mix the HRBC suspension with the test compound or standard solution.

  • Incubate the mixture at 56°C for 30 minutes in a water bath.

  • Cool the tubes and centrifuge to pellet the intact cells.

  • Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.

  • The percentage of membrane stabilization is calculated as: % Protection = 100 - [(A_sample / A_control) x 100] where A_sample is the absorbance of the sample-treated group, and A_control is the absorbance of the control group (without sample).

Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[7]

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The conversion of the carboxylic acid group of this compound to an ester introduces a key change in the molecule's polarity and hydrogen bonding capacity. This modification can have several consequences:

  • Increased Lipophilicity: Esters are generally more lipophilic than their corresponding carboxylic acids. This can enhance cell membrane permeability, potentially leading to increased intracellular concentrations and improved biological activity.

  • Altered Target Interactions: The ester group may engage in different binding interactions with the active site of a target enzyme or receptor compared to the carboxylic acid. This can lead to either an increase or decrease in potency.

  • Pro-drug Potential: In some cases, esters can act as pro-drugs, being hydrolyzed in vivo by esterases to release the active carboxylic acid. This can be a useful strategy to improve the oral bioavailability of a drug.

SAR_Logic cluster_sar Structure-Activity Relationship Logic cluster_properties Physicochemical Properties cluster_effects Biological Effects Acid This compound (-COOH group) Ester Ester Derivative (-COOR group) Acid->Ester Esterification Lipophilicity Increased Lipophilicity Ester->Lipophilicity H_Bonding Altered H-Bonding Ester->H_Bonding Prodrug Potential for Prodrug Activation Ester->Prodrug Permeability Enhanced Cell Membrane Permeability Lipophilicity->Permeability Target_Binding Modified Target Binding Affinity H_Bonding->Target_Binding

Caption: Logical relationship between esterification and potential biological effects.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of this compound and its ester derivatives. The available data on related nicotinic acid derivatives suggests that esterification can be a powerful tool to modulate antimicrobial, antioxidant, enzyme inhibitory, and anti-inflammatory properties. However, there is a clear need for further research to directly evaluate the biological profile of this compound and a systematic library of its ester derivatives. Such studies will be instrumental in elucidating precise structure-activity relationships and unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Evaluating the effectiveness of 3-Pyridinepropionic acid in drug design through comparative studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic scaffold, integral to a multitude of FDA-approved therapeutics.[1] Its inherent physicochemical properties lend themselves to the design of molecules with diverse biological activities, from anti-inflammatory to anticancer agents.[1] This guide provides an in-depth evaluation of 3-Pyridinepropionic acid (3-PPA), a pyridine derivative with a propionic acid moiety, as a promising, yet underexplored, candidate in drug design. While direct and extensive experimental data on 3-PPA remains nascent, this guide will draw upon comparative studies of its structural and functional analogs to illuminate its potential therapeutic efficacy.

The Scientific Rationale: Why this compound Warrants Investigation

This compound's structure is compelling for several reasons. It is a structural analog of nicotinic acid (Vitamin B3), a well-characterized compound with known anti-inflammatory and lipid-lowering properties.[2][3] The propionic acid side chain also introduces a degree of flexibility and a carboxylic acid group, which can be critical for receptor interactions and pharmacokinetic properties. Furthermore, the broader family of aryl propionic acid derivatives includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, highlighting the therapeutic potential of this chemical motif.[4]

Our evaluation will focus on the potential of 3-PPA in the context of its structural similarity to nicotinic acid and the broader class of pyridine carboxylic acid derivatives, which have shown promise as enzyme inhibitors and modulators of various signaling pathways.[5]

Comparative Analysis: Benchmarking Against Established Compounds

To contextualize the potential of this compound, we will compare the known activities of its close structural analog, nicotinic acid, and other relevant pyridine derivatives.

Anti-Inflammatory Potential

Nicotinic acid has demonstrated significant anti-inflammatory effects in various experimental models.[2] It has been shown to suppress the expression and secretion of pro-inflammatory chemokines such as fractalkine, RANTES, and MCP-1 in adipocytes exposed to TNF-α.[3] Furthermore, in human monocytes, nicotinic acid reduces the secretion of TNF-α, interleukin-6, and monocyte chemoattractant protein-1.[6] These effects are mediated, at least in part, through the G-protein coupled receptor GPR109A.[7]

While direct IC50 values for this compound in anti-inflammatory assays are not yet published, studies on other nicotinic acid derivatives provide a valuable benchmark. For instance, novel synthesized derivatives of nicotinic acid have exhibited significant in vitro anti-inflammatory activity, with some compounds showing potent inhibition of nitrite, TNF-α, and IL-6 in LPS/IFNγ-stimulated macrophages.[8]

Table 1: Comparative Anti-Inflammatory Activity of Nicotinic Acid and its Derivatives

Compound/DerivativeAssayModel SystemKey FindingsReference
Nicotinic AcidChemokine Expression3T3-L1 AdipocytesSuppressed TNF-α-induced fractalkine, MCP-1, and RANTES expression.[3]
Nicotinic AcidCytokine SecretionHuman MonocytesReduced LPS-induced TNF-α, IL-6, and MCP-1 secretion.[6]
Nicotinic Acid DerivativesNitrite, TNF-α, IL-6 InhibitionRAW 264.7 MacrophagesSignificant inhibition of inflammatory mediators.[8]

The structural similarity of 3-PPA to nicotinic acid suggests it may share this anti-inflammatory potential. The propionic acid side chain could influence its binding affinity and selectivity for GPR109A or other relevant targets.

Potential as a CNS-Active Agent

The pyridine nucleus is a common feature in drugs targeting the central nervous system (CNS).[9] While there is no direct evidence of 3-PPA's activity in the CNS, its structural components are found in compounds with known neurological effects. For instance, some pyridine alkaloids exhibit activity in the CNS.[10] The design of CNS drugs often involves optimizing physicochemical properties like molecular weight and lipophilicity to ensure blood-brain barrier penetration.[11]

Experimental Protocols for Evaluating this compound

To rigorously assess the therapeutic potential of this compound, a series of well-defined experimental workflows are necessary. The following protocols provide a starting point for researchers.

In Vitro Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema Model

This widely used in vivo model is suitable for assessing the anti-inflammatory properties of novel compounds.

Methodology:

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) are included.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and reproducible method for evaluating the acute anti-inflammatory activity of compounds. The time course of edema development allows for the assessment of the onset and duration of the anti-inflammatory effect.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

G cluster_0 Preparation cluster_1 Administration cluster_2 Inflammation Induction cluster_3 Measurement & Analysis A Dissolve 3-PPA in vehicle D Administer compounds to respective rat groups A->D B Prepare positive control (e.g., Indomethacin) B->D C Prepare vehicle control C->D E Inject Carrageenan into paw (1 hr post-administration) D->E 1 hour wait F Measure paw volume at regular intervals E->F Time course G Calculate % inhibition of edema F->G

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Future Directions and Mechanistic Hypotheses

The structural relationship between this compound and nicotinic acid provides a strong foundation for hypothesizing its mechanism of action.

GPR109A Agonism

A primary hypothesis is that 3-PPA may act as an agonist at the GPR109A receptor, similar to nicotinic acid. Activation of this receptor in adipocytes and immune cells leads to a reduction in inflammatory signaling.

Signaling Pathway: Hypothesized GPR109A-Mediated Anti-Inflammatory Action of 3-PPA

G PPA 3-Pyridinepropionic Acid (3-PPA) GPR109A GPR109A PPA->GPR109A Binds to Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA NFkB ↓ NF-κB Activation PKA->NFkB Cytokines ↓ Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: Hypothesized signaling cascade for 3-PPA's anti-inflammatory effects.

Further investigation using receptor binding assays and functional assays in cells expressing GPR109A will be crucial to validate this hypothesis.

Conclusion

While direct experimental evidence for the biological efficacy of this compound is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a valuable scaffold in drug design, particularly in the development of novel anti-inflammatory agents. Its structural similarity to nicotinic acid provides a clear rationale for investigating its activity at the GPR109A receptor. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically evaluate the therapeutic promise of this compound. The exploration of this compound and its derivatives could pave the way for a new class of therapeutics with potentially favorable efficacy and safety profiles.

References

A Senior Application Scientist's Guide to the Characterization and Validation of 3-Pyridinepropionic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the quality of a reference standard is the bedrock upon which the reliability of all analytical data is built. This guide offers a comprehensive, scientifically rigorous approach to the characterization and validation of 3-Pyridinepropionic acid reference standards. Moving beyond a simple checklist of tests, we will delve into the causality behind experimental choices, ensuring a self-validating system that provides a high degree of confidence in the final product.

The Imperative of a Well-Characterized this compound Reference Standard

This compound is a valuable building block in organic synthesis and can also be a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). A thoroughly characterized reference standard is indispensable for a variety of critical applications, including:

  • API and drug product assay: Accurately determining the potency of the final product.

  • Impurity profiling: Identifying and quantifying process-related impurities and degradation products.

  • Analytical method validation: Establishing the performance characteristics of analytical procedures.

  • Stability studies: Assessing the shelf-life and degradation pathways of APIs and drug products.

An inadequately characterized standard can lead to significant analytical errors, potentially resulting in out-of-specification results, batch failures, and delays in drug development programs.

A Multi-Pronged Approach to Validation

The validation of a reference standard is not a linear process but rather an integrated workflow where orthogonal analytical techniques are employed to provide a comprehensive and self-consistent dataset. This approach ensures that the identity, purity, and potency of the standard are unequivocally established.

cluster_0 Structural Confirmation (Identity) cluster_1 Purity Profile cluster_2 Potency Assignment (Assay) NMR ¹H and ¹³C NMR HPLC HPLC-UV (Organic Impurities) NMR->HPLC MS Mass Spectrometry MS->HPLC FTIR FT-IR FTIR->HPLC LOD Loss on Drying (Volatiles) HPLC->LOD ROI Residue on Ignition (Inorganic Impurities) LOD->ROI EA Elemental Analysis ROI->EA qNMR Quantitative NMR (qNMR) EA->qNMR Titration Acid-Base Titration qNMR->Titration MassBalance Mass Balance Calculation Titration->MassBalance Validated_Standard Validated Reference Standard MassBalance->Validated_Standard Candidate Candidate Material Candidate->NMR Candidate->MS Candidate->FTIR

Caption: Integrated workflow for the comprehensive validation of a this compound reference standard.

Part 1: Unambiguous Identity Confirmation

Before assessing purity and potency, it is paramount to confirm that the candidate material is indeed this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the protons on the pyridine ring and the propionic acid side chain, with appropriate chemical shifts, multiplicities, and integration values. The ¹³C NMR should display the expected number of signals for the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule (C₈H₉NO₂).[1] The fragmentation pattern observed in the mass spectrum can also provide structural information.[2][3][4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should exhibit characteristic absorption bands for the functional groups present in this compound, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C-H and C=N vibrations of the pyridine ring.[5][6][7]

Part 2: Comprehensive Purity Profiling

A reference standard should be of the highest possible purity, and any impurities must be identified and quantified.

Organic Impurities by High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the cornerstone of organic impurity analysis. The method should be able to separate this compound from potential process-related impurities (e.g., starting materials, intermediates) and degradation products.

Table 1: Comparison of HPLC Purity Data

ParameterCandidate Lot AAlternative Lot B
Purity by Area % 99.95%99.70%
Largest Unidentified Impurity 0.03%0.15%
Total Impurities 0.05%0.30%
Volatile Impurities (Loss on Drying - LOD)

The LOD test determines the percentage of mass lost upon drying under specified conditions and is a measure of the total volatile content, including water and residual solvents.[8][9]

Inorganic Impurities (Residue on Ignition - ROI)

The ROI test, or sulfated ash test, measures the amount of inorganic impurities in an organic substance.[] A low ROI value is indicative of high purity with respect to non-volatile inorganic materials.

Table 2: Comparison of Volatile and Inorganic Impurity Data

ParameterCandidate Lot AAlternative Lot B
Loss on Drying (LOD) 0.05%0.20%
Residue on Ignition (ROI) < 0.01%0.05%

Part 3: Accurate Potency Assignment

The final step is to assign a precise potency value to the reference standard. This is best accomplished using at least two independent, orthogonal methods.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct determination of the absolute purity of a compound without the need for a reference standard of the same substance.[11][12][13][14][15] By using a certified internal standard, the molar quantity of this compound can be accurately determined.

Titration

As a carboxylic acid, the potency of this compound can be determined by a classic acid-base titration with a standardized solution of a strong base, such as sodium hydroxide.

Mass Balance Calculation

The potency of the reference standard is ultimately assigned by mass balance, which takes into account all measured impurities.

Potency (%) = 100% - (% Organic Impurities + % Water/Volatiles + % Inorganic Impurities)

Table 3: Comparison of Potency Assignment

MethodCandidate Lot AAlternative Lot B
Assay by qNMR (as is) 99.9%99.6%
Assay by Titration (as is) 99.8%99.5%
Mass Balance Potency 99.9% 99.5%

Experimental Protocols

HPLC Method for Purity Determination
  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B in 20 minutes, hold for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of this compound in 50 mL of a 50:50 mixture of water and acetonitrile.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh ~25 mg of sample prep2 Dissolve in 50 mL of 50:50 Water/Acetonitrile prep1->prep2 hplc1 Inject 10 µL onto C18 column prep2->hplc1 hplc2 Run gradient elution hplc1->hplc2 hplc3 Detect at 265 nm hplc2->hplc3 data1 Integrate all peaks hplc3->data1 data2 Calculate area percent purity and impurity levels data1->data2

Caption: Workflow for HPLC purity analysis of this compound.

qNMR Protocol for Assay
  • Internal Standard: Maleic acid (certified reference material)

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the maleic acid internal standard into a clean vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure quantitative signal intensities.

    • Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.

    • Calculate the purity using the appropriate qNMR equation, taking into account the weights, molecular weights, and number of protons for both the analyte and the internal standard.

Conclusion: The Hallmark of a High-Quality Reference Standard

The comprehensive characterization and validation of a this compound reference standard is a scientifically demanding but essential undertaking. As demonstrated, a multi-faceted approach that combines spectroscopic identification, chromatographic purity assessment, and orthogonal potency determination provides a robust and self-validating data package. When selecting a reference standard, researchers and drug development professionals should meticulously evaluate the provided Certificate of Analysis to ensure that such a rigorous characterization has been performed. This diligence is the foundation for generating accurate, reliable, and reproducible analytical data.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Pyridinepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides in-depth, procedural instructions for the proper disposal of 3-Pyridinepropionic acid (CAS No. 3724-19-4), a heterocyclic compound frequently used in the synthesis of coordination polymers and as a chelating agent.[1][2] Adherence to these protocols is essential not only for regulatory compliance but also for protecting the health and safety of laboratory personnel and the surrounding community.

Hazard Profile and Core Safety Principles

Understanding the inherent risks of a chemical is the first step in handling it safely. This compound is classified with several hazards that dictate its handling and disposal requirements.

Key Hazards:

  • Harmful if swallowed: Classified as Acute oral toxicity, Category 4.[3][4]

  • Causes Skin and Eye Irritation: It is a Category 2 irritant for both skin and eyes, necessitating robust personal protective equipment.[3][4]

  • May Cause Respiratory Irritation: As a dust or powder, it can irritate the respiratory system.[1][3][4]

These hazards underscore the principle that this compound and its waste must never be disposed of as common trash or via sanitary sewer systems. All waste streams containing this compound must be treated as regulated hazardous waste.

Chemical and Physical Properties
CAS Number 3724-19-4[1]
Molecular Formula C₈H₉NO₂[5]
Appearance Slightly beige crystalline powder[2][6]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Acute Oral Toxicity (Category 4), Specific Target Organ Toxicity - Single Exposure (Category 3)[3][4]
Incompatibilities Strong oxidizing agents[3]

Mandatory Personal Protective Equipment (PPE) & Handling

Before handling or preparing this compound for disposal, ensure all safety controls are in place. The causality is clear: direct contact can cause harm, so physical barriers are non-negotiable.

  • Engineering Controls: Always handle the solid chemical and prepare waste containers inside a certified chemical fume hood to mitigate inhalation risks.[7][8]

  • Eye and Face Protection: Wear chemical safety goggles and, when handling larger quantities or facing a splash risk, a face shield.[9]

  • Skin Protection: Wear a fully buttoned lab coat and chemically resistant gloves (e.g., nitrile or butyl rubber).[9][10] Always inspect gloves for integrity before use.[3]

  • Emergency Preparedness: Confirm the location and functionality of emergency eyewash stations and safety showers. Per OSHA standard 29 CFR 1910.151, these must be immediately available where corrosive materials are handled.[11][12]

Disposal Decision Workflow

The appropriate disposal procedure depends on the nature and quantity of the waste. This workflow provides a logical pathway for decision-making.

G start This compound Waste Stream spill Accidental Spill start->spill Is it a spill? bulk Bulk / Unused Reagent start->bulk Is it a bulk container? contaminated Contaminated Labware / Small Quantity Waste start->contaminated Is it contaminated material? spill_protocol Follow Spill Decontamination Protocol C spill->spill_protocol bulk_protocol Follow Bulk Disposal Protocol A bulk->bulk_protocol small_protocol Follow Small-Scale Waste Protocol B contaminated->small_protocol

Caption: Decision workflow for this compound waste.

Step-by-Step Disposal Protocols

Based on the workflow, select the appropriate detailed procedure below. Every protocol culminates in the transfer of waste to an approved disposal facility, a universal requirement noted in all relevant Safety Data Sheets.[3][4][13]

Protocol A: Disposal of Unused/Surplus this compound (Bulk Quantities)

This protocol applies to original containers of the chemical that are expired, no longer needed, or off-specification.

  • Container Integrity Check: Ensure the original container is securely sealed and not compromised. If the container is damaged, carefully overpack it into a larger, compatible, and sealable container.

  • Labeling: The container must be clearly labeled as hazardous waste. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date accumulation started.

  • Segregated Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage area. It is crucial to store it away from incompatible materials, especially strong oxidizing agents.[8][14]

  • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to transport hazardous waste personally.

Protocol B: Management of Contaminated Labware and Small-Scale Waste

This protocol is for routine laboratory waste such as contaminated gloves, weigh paper, pipette tips, and vials containing residual amounts of the chemical.

  • Designate a Waste Container: Use a sealable, leak-proof container (e.g., a polyethylene pail or a sturdy, lined cardboard box specifically for solid hazardous waste).

  • Labeling: Immediately affix a "Hazardous Waste" label to the container, listing "this compound contaminated debris" as the contents.

  • Waste Collection: Place all contaminated solid items directly into the designated container. Keep the container sealed when not actively adding waste to prevent the release of vapors.[12]

  • Storage and Disposal: Once the container is full, or if you are no longer generating this waste stream, seal it and arrange for disposal through your EHS office, following the same final steps as Protocol A.

Protocol C: Spill Decontamination & Disposal

This protocol outlines the procedure for cleaning a small, manageable spill of solid this compound. For large spills, evacuate the area and contact emergency personnel immediately.[8]

  • Ensure Safety: Restrict access to the spill area. Ensure you are wearing the full PPE detailed in Section 2.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent. Avoid raising dust.[7]

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled powder into a sealable, compatible waste container.[3] Use non-sparking tools if there is any fire hazard.[7]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, if appropriate for the surface), then with soap and water. All cleaning materials (wipes, cloths) are now hazardous waste.

  • Package and Label Waste: Place all collected spill debris and cleaning materials into the hazardous waste container. Seal and label the container as "Hazardous Waste: this compound spill debris."

  • Disposal: Arrange for pickup via your institution's EHS department.

Pre-Treatment of Aqueous Waste Streams via Neutralization

In some research applications, dilute aqueous solutions of this compound may be generated. While these solutions must still be collected as hazardous waste, neutralization can render them less corrosive and more stable for storage before disposal. This procedure is a pre-treatment, not a method for drain disposal.

  • Work Environment: Perform this procedure in a chemical fume hood behind a safety shield. Wear full PPE.[15]

  • Prepare for Cooling: Place the container of acidic solution into a larger secondary container filled with an ice-water bath to manage the exothermic heat of neutralization.[15]

  • Slowly Add Base: While stirring the acidic solution gently, slowly add a weak base like sodium bicarbonate (baking soda) or a dilute (~1M) solution of a strong base like sodium hydroxide.[16][17] Always add base to the acid solution, never the other way around, to control the reaction. [10]

  • Monitor pH: Periodically check the pH of the solution using pH test strips or a calibrated pH meter.

  • Target pH: Continue adding base until the pH is stable within a neutral range (approximately 6.0 to 8.0).[15][16]

  • Final Disposal: Collect the neutralized solution in a properly labeled hazardous waste container. The label should indicate "Neutralized aqueous waste containing this compound salt." Arrange for disposal via your EHS office.

By implementing these scientifically grounded and safety-focused procedures, researchers can ensure the responsible disposal of this compound, upholding the highest standards of laboratory practice and environmental protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.